molecular formula C15H22O3 B579892 9-Oxo-2,7-bisaboladien-15-oic acid

9-Oxo-2,7-bisaboladien-15-oic acid

Cat. No.: B579892
M. Wt: 250.33 g/mol
InChI Key: IVWKCWHRLFIGCR-ZKQHCESOSA-N
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Description

9-Oxo-2,7-bisaboladien-15-oic acid is a sesquiterpenoid, a class of natural products derived from the isoprenoid biosynthetic pathway that has shown promise in antibacterial research . Sesquiterpenoids are investigated for their potential to inhibit key bacterial protein targets, such as peptide deformylase (PDF) and NAD+-dependent DNA ligase (LigA), which are essential for bacterial protein maturation, and DNA replication and repair, respectively . The structural differences between these bacterial enzymes and their human counterparts make them attractive targets for developing selective antibacterial agents . As a bisaboladiene derivative, this compound is also of significant interest in phytochemical studies, serving as a reference standard for the identification and quantification of terpenoid metabolites in complex biological samples . Researchers can utilize this compound to explore its specific mechanism of action and contribute to the growing field of natural product-based therapeutic discovery. Further research is necessary to fully elucidate its specific biological activities and applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4R)-4-[(E)-6-methyl-4-oxohept-2-en-2-yl]cyclohexene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c1-10(2)8-14(16)9-11(3)12-4-6-13(7-5-12)15(17)18/h6,9-10,12H,4-5,7-8H2,1-3H3,(H,17,18)/b11-9+/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVWKCWHRLFIGCR-ZKQHCESOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C=C(C)C1CCC(=CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=O)/C=C(\C)/[C@@H]1CCC(=CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling the Botanical Origins of 9-Oxo-2,7-bisaboladien-15-oic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the natural source, physicochemical properties, and a generalized isolation protocol for the bisabolane sesquiterpenoid, 9-Oxo-2,7-bisaboladien-15-oic acid. This document collates available scientific information to facilitate further research and application of this natural compound.

Natural Source and Chemical Profile

This compound is a naturally occurring sesquiterpenoid belonging to the bisabolane class. Scientific literature indicates that the primary natural source of the levorotatory enantiomer, (-)-9-Oxo-2,7-bisaboladien-15-oic acid, is the plant species Vernonia anonyma. This plant is a member of the Asteraceae family, a family well-documented for its rich production of diverse sesquiterpenoids.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. This information is critical for its extraction, purification, and characterization.

PropertyValueReference
Chemical Formula C₁₅H₂₀O₃Inferred from structure
Molecular Weight 248.32 g/mol Calculated from chemical formula
CAS Number 93888-59-6Chemical Abstract Service
Class Bisabolane SesquiterpenoidScientific Literature
Natural Source Vernonia anonyma (Asteraceae)Bohlmann, F., et al. (1984), Planta Medica
Stereochemistry (-)-enantiomer isolated from natureBohlmann, F., et al. (1984), Planta Medica

Experimental Protocols: A Generalized Approach for Isolation

Plant Material Collection and Preparation
  • Collection: The aerial parts (leaves, stems, and flowers) of Vernonia anonyma are collected.

  • Drying: The plant material is air-dried in a well-ventilated area, shielded from direct sunlight, to prevent the degradation of thermolabile compounds.

  • Grinding: The dried plant material is ground into a fine powder to increase the surface area for efficient solvent extraction.

Extraction
  • Solvent Selection: A non-polar solvent, such as petroleum ether or hexane, is typically used for the initial extraction to remove lipids and other non-polar constituents.

  • Maceration/Soxhlet Extraction: The powdered plant material is then extracted with a solvent of medium polarity, such as dichloromethane or a mixture of methanol and dichloromethane, to extract the sesquiterpenoids. This can be achieved through maceration (soaking at room temperature for an extended period) or more efficiently using a Soxhlet apparatus.

  • Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

Chromatographic Purification
  • Column Chromatography (CC): The crude extract is subjected to column chromatography on silica gel. A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualization agent (e.g., vanillin-sulfuric acid spray followed by heating).

  • Further Purification: Fractions containing the compound of interest, as indicated by TLC, are pooled and may require further purification using preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain the pure this compound.

Structure Elucidation

The structure of the isolated compound is confirmed using a combination of spectroscopic techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To determine the number and connectivity of hydrogen atoms.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To determine the number and types of carbon atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify functional groups (e.g., carbonyl, carboxyl, double bonds).

  • Optical Rotation: To determine the stereochemistry of the chiral compound.

Visualizing the Workflow

The logical flow of the isolation and characterization process can be represented as follows:

Isolation_Workflow Plant_Material Plant Material (Vernonia anonyma) Drying_Grinding Drying and Grinding Plant_Material->Drying_Grinding Extraction Solvent Extraction (e.g., CH2Cl2/MeOH) Drying_Grinding->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection & TLC Analysis Column_Chromatography->Fraction_Collection Purified_Fractions Fractions Containing Target Compound Fraction_Collection->Purified_Fractions Final_Purification Preparative TLC / HPLC Purified_Fractions->Final_Purification Pure_Compound Pure this compound Final_Purification->Pure_Compound Structure_Elucidation Structure Elucidation Pure_Compound->Structure_Elucidation NMR 1H & 13C NMR Structure_Elucidation->NMR MS Mass Spectrometry Structure_Elucidation->MS IR IR Spectroscopy Structure_Elucidation->IR Optical_Rotation Optical Rotation Structure_Elucidation->Optical_Rotation

Caption: Workflow for the isolation and characterization of this compound.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific studies detailing the signaling pathways modulated by this compound. However, many bisabolane sesquiterpenoids isolated from the Vernonia genus have demonstrated a range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. Further research is warranted to elucidate the specific biological targets and mechanisms of action for this compound, which could unveil its therapeutic potential.

This technical guide provides a foundational understanding of this compound for the scientific community. The outlined methodologies and compiled data are intended to streamline future research endeavors into this and other related natural products.

Unveiling 9-Oxo-2,7-bisaboladien-15-oic Acid: A Technical Guide to an Elusive Sesquiterpenoid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 9-Oxo-2,7-bisaboladien-15-oic acid is a bisabolane-type sesquiterpenoid, a class of natural products known for their structural diversity and wide range of biological activities. While the compound is commercially available and possesses a unique chemical structure, detailed information regarding its initial discovery, isolation from natural sources, and specific biological functions remains largely undocumented in readily accessible scientific literature. This guide provides a comprehensive overview of the available information and presents a generalized framework for the discovery and characterization of similar natural products, catering to researchers, scientists, and drug development professionals.

Physicochemical Properties

Quantitative data for this compound is sparse. The following table summarizes the basic chemical identifiers available from chemical supplier databases.

PropertyValueSource
CAS Number 93888-59-6Commercial Suppliers
Molecular Formula C₁₅H₂₂O₃Commercial Suppliers
Molecular Weight 250.33 g/mol Commercial Suppliers

Probable Natural Source and Isolation Context

Bisabolane-type sesquiterpenoids are characteristic secondary metabolites of the Asteraceae (sunflower) family, with a significant prevalence in the genus Crepis, commonly known as hawksbeards. Phytochemical investigations of various Crepis species, including Crepis sancta, have revealed a rich diversity of sesquiterpenoids. Although the specific isolation of this compound has not been detailed in the reviewed literature, it is highly probable that its discovery originated from the phytochemical analysis of a plant from the Crepis genus or a related species within the Asteraceae family.

A Generalized Experimental Protocol for Isolation

Based on established methodologies for the isolation of sesquiterpenoids from plant sources, a general experimental protocol can be outlined. This serves as a template for researchers aiming to isolate similar compounds.

1. Plant Material Collection and Preparation:

  • Collect the aerial parts or roots of the target plant species (e.g., Crepis sancta).

  • Air-dry the plant material in a well-ventilated area, protected from direct sunlight.

  • Grind the dried plant material into a fine powder to increase the surface area for extraction.

2. Extraction:

  • Perform exhaustive extraction of the powdered plant material using a solvent of medium polarity, such as methanol or ethanol, at room temperature. Maceration or Soxhlet extraction are common techniques.

  • Concentrate the resulting crude extract under reduced pressure using a rotary evaporator.

3. Fractionation:

  • Subject the crude extract to liquid-liquid partitioning to separate compounds based on their polarity. A typical scheme would involve partitioning between n-hexane, ethyl acetate, and water. Sesquiterpenoids are often enriched in the ethyl acetate fraction.

  • Evaporate the solvent from each fraction to yield distinct sub-extracts.

4. Chromatographic Purification:

  • Subject the bioactive fraction (e.g., the ethyl acetate fraction) to a series of chromatographic techniques for the isolation of pure compounds.

    • Column Chromatography: Utilize silica gel or Sephadex LH-20 as the stationary phase with a gradient elution system of increasing polarity (e.g., n-hexane-ethyl acetate mixtures).

    • Preparative High-Performance Liquid Chromatography (HPLC): Employ a reversed-phase C18 column with a mobile phase such as methanol-water or acetonitrile-water for final purification of the target compound.

5. Structure Elucidation:

  • Determine the chemical structure of the isolated pure compound using spectroscopic methods:

    • Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments to establish the connectivity of atoms.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to determine the elemental composition.

    • Infrared (IR) Spectroscopy: To identify functional groups (e.g., carbonyl, hydroxyl, carboxylic acid).

    • Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores.

Experimental_Workflow cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Structural Analysis plant Dried Plant Material extraction Solvent Extraction (e.g., Methanol) plant->extraction crude_extract Crude Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning (Hexane, EtOAc, Water) crude_extract->partitioning fractions Fractions partitioning->fractions column_chrom Column Chromatography (Silica Gel) fractions->column_chrom hplc Preparative HPLC (C18 Column) column_chrom->hplc pure_compound Pure Compound (this compound) hplc->pure_compound nmr NMR Spectroscopy pure_compound->nmr ms Mass Spectrometry pure_compound->ms ir_uv IR & UV Spectroscopy pure_compound->ir_uv structure Structure Elucidation

Figure 1. A generalized workflow for the isolation and characterization of natural products.

Potential Biological Activity and Signaling Pathways

While no specific biological activities have been reported for this compound, other bisabolane sesquiterpenoids isolated from the Asteraceae family have demonstrated a range of pharmacological effects, including anti-inflammatory, antimicrobial, and cytotoxic activities. For instance, many sesquiterpenoids are known to modulate inflammatory pathways. A hypothetical signaling pathway that could be investigated for this compound, based on the known activities of similar compounds, is the NF-κB signaling pathway.

Signaling_Pathway cluster_pathway Hypothetical Anti-inflammatory Signaling Pathway cluster_nucleus ligand This compound receptor Cell Surface Receptor ligand->receptor Inhibition? iKK IKK Complex receptor->iKK Activation ikB IκBα iKK->ikB Phosphorylation & Degradation nf_kb NF-κB ikB->nf_kb Release nucleus Nucleus nf_kb->nucleus Translocation genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α) nf_kb_n NF-κB nf_kb_n->genes Transcription

Figure 2. Hypothetical modulation of the NF-κB signaling pathway.

Conclusion

This compound represents a molecule of interest within the vast family of bisabolane sesquiterpenoids. While its specific discovery and isolation are not well-documented in publicly available literature, its chemical nature and likely origin from the Crepis genus provide a solid foundation for future research. The generalized protocols and hypothetical biological activities presented in this guide offer a starting point for scientists and drug development professionals interested in exploring the therapeutic potential of this and other related natural products. Further phytochemical investigation of Crepis species is warranted to potentially rediscover and fully characterize this elusive compound and unlock its pharmacological potential.

Elucidation of 9-Oxo-2,7-bisaboladien-15-oic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Oxo-2,7-bisaboladien-15-oic acid is a sesquiterpenoid belonging to the bisabolane class, a group of natural products known for their diverse biological activities. The structural elucidation of such compounds is fundamental to understanding their chemical properties, biosynthetic origins, and potential applications in pharmacology and drug development. This technical guide outlines the key methodologies and data interpretation involved in determining the chemical structure of this compound. The process relies heavily on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Methodology and Experimental Protocols

The structure elucidation of a novel natural product like this compound typically follows a standardized workflow.

1. Isolation and Purification: The initial step involves the extraction of the compound from its natural source, followed by a series of chromatographic purification steps. A common protocol would include:

  • Extraction: Maceration of the source material (e.g., plant tissue) with an organic solvent such as methanol or ethyl acetate.

  • Partitioning: Liquid-liquid partitioning of the crude extract to separate compounds based on polarity.

  • Chromatography:

    • Column Chromatography: Initial separation on silica gel or other stationary phases.

    • High-Performance Liquid Chromatography (HPLC): Final purification to yield the pure compound, often using a reversed-phase C18 column with a gradient of water and acetonitrile or methanol.

2. Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition of the molecule.

  • Technique: Electrospray ionization (ESI) is a common ionization method for this class of compounds.

  • Analysis: The accurate mass measurement of the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻) allows for the unambiguous determination of the molecular formula.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments are conducted to establish the carbon skeleton and the connectivity of protons and carbons.

  • Solvent: Deuterated chloroform (CDCl₃) or methanol (CD₃OD) are typical solvents.

  • Experiments:

    • ¹H NMR: Provides information on the chemical environment of protons, their multiplicity (splitting patterns), and integration (number of protons).

    • ¹³C NMR: Reveals the number and types of carbon atoms in the molecule (e.g., methyl, methylene, methine, quaternary, carbonyl).

    • DEPT-135: Distinguishes between CH, CH₂, and CH₃ groups.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, establishing connectivity within spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different spin systems and establishing the overall carbon framework.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, aiding in the determination of the relative stereochemistry.

Data Presentation

While specific experimental data for this compound is not publicly available in detail, the following tables represent the expected format for the presentation of such data.

Table 1: ¹H and ¹³C NMR Spectroscopic Data (Expected)

PositionδC (ppm)δH (ppm, mult., J in Hz)
1
2
3
4
5
6
7
8
9~200-
10
11
12
13
14
15~175-

Table 2: Key HMBC and COSY Correlations (Hypothetical)

Proton(s)COSY CorrelationsHMBC Correlations
H-XH-Y, H-ZC-A, C-B
H-AH-BC-X, C-Y, C-Z

Visualization of Structure Elucidation Workflow

The logical flow of experiments and data interpretation is a critical aspect of structure elucidation.

G cluster_extraction Isolation and Purification cluster_analysis Spectroscopic Analysis cluster_data_interpretation Data Interpretation cluster_conclusion Structure Confirmation NaturalSource Natural Source CrudeExtract Crude Extract NaturalSource->CrudeExtract Extraction PurifiedCompound Pure Compound CrudeExtract->PurifiedCompound Chromatography MS Mass Spectrometry PurifiedCompound->MS NMR NMR Spectroscopy PurifiedCompound->NMR MolecularFormula Molecular Formula MS->MolecularFormula CarbonSkeleton Carbon Skeleton & Connectivity NMR->CarbonSkeleton Stereochemistry Relative Stereochemistry NMR->Stereochemistry FinalStructure Final Structure of This compound MolecularFormula->FinalStructure CarbonSkeleton->FinalStructure Stereochemistry->FinalStructure

Caption: Workflow for the structure elucidation of a natural product.

Key 2D NMR Correlations for Structure Assembly

The assembly of the molecular structure from NMR data relies on piecing together fragments based on observed correlations.

G C1 C1 C2 C2 H2 H2 C2->H2 H2->C1 HMBC H3 H3 H2->H3 COSY C4 C4 H2->C4 HMBC C3 C3 C3->H3 H4 H4 H3->H4 COSY C4->H4 H4->C2 HMBC

Caption: Hypothetical 2D NMR correlations for a structural fragment.

The definitive structure elucidation of this compound requires a systematic application of spectroscopic methods. While detailed published data is not readily accessible, the methodologies described herein represent the standard approach for characterizing such natural products. The combination of mass spectrometry for determining the molecular formula and a suite of 1D and 2D NMR experiments for mapping the molecular framework and stereochemistry is essential. The resulting structural information is invaluable for further research into the biosynthesis, chemical synthesis, and biological activity of this and related compounds.

The Enigmatic Path to 9-Oxo-2,7-bisaboladien-15-oic Acid: A Technical Deep Dive into its Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Oxo-2,7-bisaboladien-15-oic acid, a complex sesquiterpenoid, presents a fascinating case study in the intricate world of natural product biosynthesis. While the complete enzymatic pathway remains to be fully elucidated in a single organism, a comprehensive understanding can be pieced together from the established principles of terpene biosynthesis and the characterization of related enzymatic reactions. This technical guide synthesizes the current knowledge to propose a putative biosynthetic pathway, detailing the key enzymatic steps, potential intermediates, and the methodologies required to investigate this intricate process.

Proposed Biosynthetic Pathway: From a Universal Precursor to a Complex Sesquiterpenoid

The biosynthesis of this compound is hypothesized to originate from the universal precursor for sesquiterpenoids, farnesyl pyrophosphate (FPP). The pathway can be conceptually divided into two major stages: the formation of the characteristic bisabolene carbon skeleton and the subsequent oxidative modifications to introduce the keto and carboxylic acid functionalities.

Stage 1: Cyclization of Farnesyl Pyrophosphate

The initial and defining step is the cyclization of the linear FPP molecule into a monocyclic bisabolene scaffold. This reaction is catalyzed by a class of enzymes known as bisabolene synthases (BS) , which are members of the larger terpene synthase (TPS) family.

  • Enzyme: Bisabolene Synthase (EC 4.2.3.38 for α-bisabolene synthase)

  • Substrate: (2E,6E)-Farnesyl pyrophosphate (FPP)

  • Reaction: The enzyme facilitates the ionization of the pyrophosphate group from FPP, generating a farnesyl carbocation. This is followed by a series of intramolecular cyclizations and rearrangements, ultimately leading to the formation of a bisabolene cation. Deprotonation of this cation yields a specific bisabolene isomer, such as α-, β-, or γ-bisabolene. The specific isomer produced is determined by the unique active site topology of the particular bisabolene synthase.

While the exact bisabolene isomer that serves as the direct precursor to this compound has not been definitively identified, the structural features of the final product suggest a bisabolene with double bonds at positions 2 and 7.

Experimental Protocol: Terpene Synthase Assay

A typical in vitro assay to characterize a bisabolene synthase involves the following steps:

  • Enzyme Preparation: Heterologous expression of the candidate terpene synthase gene (e.g., in E. coli or yeast) followed by purification of the recombinant protein.

  • Reaction Mixture: The purified enzyme is incubated in a buffered solution (e.g., HEPES or Tris-HCl, pH 7.0-7.5) containing the substrate FPP and a divalent metal cofactor, typically MgCl₂ or MnCl₂.

  • Incubation: The reaction is carried out at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

  • Product Extraction: The volatile terpene products are extracted from the reaction mixture using an organic solvent (e.g., hexane or pentane) or collected from the headspace using solid-phase microextraction (SPME).

  • Product Analysis: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification. Comparison of retention times and mass spectra with authentic standards of bisabolene isomers confirms the product identity.

Stage 2: Oxidative Tailoring of the Bisabolene Scaffold

Following the formation of the bisabolene core, a series of oxidative modifications are required to generate the final product. These reactions are predominantly catalyzed by cytochrome P450 monooxygenases (CYPs) , a versatile superfamily of heme-thiolate enzymes known for their role in the functionalization of a vast array of natural products. The formation of this compound likely involves a multi-step oxidation cascade.

Step 2a: Hydroxylation of the C15 Methyl Group

The first oxidative step is likely the hydroxylation of the terminal methyl group (C15) of the isopropenyl side chain.

  • Enzyme: Cytochrome P450 Monooxygenase (specific CYP not yet identified)

  • Substrate: A bisabolene isomer

  • Reaction: The CYP enzyme, in conjunction with a cytochrome P450 reductase (CPR) and NADPH as a reducing equivalent, catalyzes the insertion of an oxygen atom from molecular oxygen into the C-H bond of the C15 methyl group, yielding a 15-hydroxybisaboladiene intermediate.

Step 2b: Oxidation of the C15 Alcohol to a Carboxylic Acid

The newly formed primary alcohol at C15 is then further oxidized to a carboxylic acid. This can occur through a two-step process involving an aldehyde intermediate.

  • Enzymes:

    • Alcohol Dehydrogenase (ADH): Oxidizes the 15-hydroxy group to a 15-al-bisaboladiene.

    • Aldehyde Dehydrogenase (ALDH): Oxidizes the 15-aldehyde to the final 15-oic acid.

  • Alternatively: A single multifunctional cytochrome P450 enzyme could potentially catalyze the successive oxidations from the methyl group to the carboxylic acid.

Step 2c: Oxidation of the C9 Position to a Ketone

The final modification is the introduction of the keto group at the C9 position. This is also likely catalyzed by a specific cytochrome P450 monooxygenase.

  • Enzyme: Cytochrome P450 Monooxygenase (specific CYP not yet identified)

  • Substrate: A 2,7-bisaboladien-15-oic acid intermediate.

  • Reaction: The CYP enzyme would first hydroxylate the C9 position to form a secondary alcohol. A subsequent oxidation, potentially catalyzed by the same P450 or a separate dehydrogenase, would then convert the hydroxyl group to the final ketone.

Experimental Protocol: Cytochrome P450 Enzyme Assay

Characterizing the activity of a cytochrome P450 involved in sesquiterpenoid oxidation typically involves:

  • Enzyme System: Co-expression of the candidate CYP gene and a suitable cytochrome P450 reductase in a heterologous host (e.g., yeast or insect cells) to produce microsomes containing the functional enzyme system.

  • Reaction Mixture: The microsomal preparation is incubated in a buffered solution (e.g., potassium phosphate buffer, pH 7.4) with the bisabolene substrate and an NADPH-regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation: The reaction is performed at an optimal temperature (e.g., 28-30°C) with shaking to ensure adequate aeration.

  • Product Extraction: The reaction is quenched, and the products are extracted with an organic solvent like ethyl acetate.

  • Product Analysis: The extracted products are analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the detection of more polar, oxidized products. Derivatization followed by GC-MS analysis can also be employed.

Quantitative Data

Currently, there is a lack of specific quantitative data in the scientific literature regarding the enzyme kinetics and product yields for the dedicated biosynthetic pathway of this compound. However, data from studies on related terpene biosynthetic enzymes can provide a general framework for expected values.

Enzyme ClassSubstrateK_m (µM)k_cat (s⁻¹)Product Titer (in engineered microbes)
Bisabolene SynthaseFarnesyl Pyrophosphate1 - 100.01 - 1.0mg/L to g/L
Cytochrome P450Sesquiterpene5 - 1000.1 - 10µg/L to mg/L
Aldehyde DehydrogenaseTerpenoid Aldehyde10 - 2000.1 - 5Not widely reported for this specific pathway

Note: The values in this table are approximate ranges based on published data for various terpene biosynthetic enzymes and are intended for illustrative purposes only.

Visualizing the Pathway and Experimental Workflow

To aid in the conceptualization of the biosynthetic pathway and the experimental approaches to its study, the following diagrams are provided.

Biosynthetic_Pathway FPP Farnesyl Pyrophosphate Bisabolene_Cation Bisabolene Cation FPP->Bisabolene_Cation Bisabolene Synthase Bisabolene_Isomer Bisabolene Isomer (e.g., 2,7-bisaboladiene) Bisabolene_Cation->Bisabolene_Isomer Deprotonation Hydroxy_Intermediate 15-Hydroxy-2,7-bisaboladiene Bisabolene_Isomer->Hydroxy_Intermediate CYP450 (Hydroxylation) Aldehyde_Intermediate 15-al-2,7-bisaboladiene Hydroxy_Intermediate->Aldehyde_Intermediate ADH or CYP450 Acid_Intermediate 2,7-bisaboladien-15-oic acid Aldehyde_Intermediate->Acid_Intermediate ALDH or CYP450 Final_Product This compound Acid_Intermediate->Final_Product CYP450 (Oxidation)

Caption: Proposed biosynthetic pathway of this compound.

Experimental_Workflow cluster_gene_discovery Gene Discovery cluster_enzyme_characterization Enzyme Characterization cluster_pathway_reconstitution Pathway Reconstitution Gene_Mining Genome/Transcriptome Mining Candidate_Selection Candidate Gene Selection Gene_Mining->Candidate_Selection Heterologous_Expression Heterologous Expression (E. coli, Yeast) Candidate_Selection->Heterologous_Expression Pathway_Assembly Pathway Assembly in Heterologous Host Candidate_Selection->Pathway_Assembly Protein_Purification Protein Purification Heterologous_Expression->Protein_Purification Enzyme_Assays In Vitro Enzyme Assays Protein_Purification->Enzyme_Assays Product_Analysis Product Analysis (GC-MS, LC-MS) Enzyme_Assays->Product_Analysis In_Vivo_Production In Vivo Production Pathway_Assembly->In_Vivo_Production Metabolite_Profiling Metabolite Profiling In_Vivo_Production->Metabolite_Profiling

Caption: General experimental workflow for elucidating the biosynthetic pathway.

Conclusion and Future Directions

The proposed biosynthetic pathway for this compound provides a robust framework for future research. The primary challenge lies in the identification and characterization of the specific bisabolene synthase and the suite of cytochrome P450s and dehydrogenases responsible for the precise oxidative modifications. The discovery of a natural source for this compound would be a significant breakthrough, enabling targeted gene discovery through genomic and transcriptomic approaches. Subsequent heterologous expression and in vitro characterization of the candidate enzymes will be crucial to definitively unravel this intricate biosynthetic puzzle. The elucidation of this pathway will not only expand our fundamental understanding of terpene biosynthesis but also open avenues for the biotechnological production of this and other structurally complex and potentially valuable sesquiterpenoids for applications in drug development and other industries.

An In-depth Technical Guide on the Chemical Properties of 9-Oxo-2,7-bisaboladien-15-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Oxo-2,7-bisaboladien-15-oic acid is a naturally occurring sesquiterpenoid of the bisabolane class. This technical guide synthesizes the currently available information on its chemical and physical properties, spectroscopic data, and biological context. Due to the limited availability of detailed experimental data in publicly accessible literature, this document also presents general methodologies for the isolation and characterization of similar natural products to provide a framework for researchers. While specific biological activities and signaling pathways for this compound are not yet elucidated, the known activities of other constituents from its natural source, Pseudolarix kaempferi, are discussed to provide potential avenues for future investigation.

Introduction

This compound is a sesquiterpenoid compound that has been identified as a constituent of the bark of the golden larch, Pseudolarix kaempferi (also known as Pseudolarix amabilis). Sesquiterpenoids are a diverse class of C15 isoprenoids known for their wide range of biological activities, making them of significant interest to the pharmaceutical and agrochemical industries. The bisabolane skeleton, a key structural feature of this molecule, is common to many bioactive natural products. This guide aims to consolidate the known chemical data for this compound and to provide a technical resource for researchers interested in its further study.

Chemical and Physical Properties

Detailed experimental data on the physicochemical properties of this compound are not widely available in the current literature. The information that can be gleaned from chemical supplier databases and indexing services is summarized below.

PropertyValueSource
Molecular Formula C₁₅H₂₂O₃Chemical Supplier Databases
CAS Number 93888-59-6Chemical Supplier Databases
Physical Description PowderChemical Supplier Databases
Storage Conditions -20°C, desiccatedChemical Supplier Databases

Note: The lack of experimentally determined data such as melting point, boiling point, and solubility highlights a significant gap in the scientific record for this compound.

Spectroscopic Data

The primary reference for the characterization of this compound appears to be an article in Zeitschrift für Naturforschung B, published in 1969. Unfortunately, the full text of this article, which would contain detailed NMR, IR, and mass spectrometry data, is not readily accessible. Chemical suppliers that list this compound sometimes indicate the availability of spectroscopic data (NMR, HPLC, LC-MS) upon request, but this information is not publicly detailed.

Experimental Protocols

Hypothetical Isolation Protocol from Pseudolarix kaempferi

While the specific protocol for the isolation of this compound is not available, a general workflow for the isolation of sesquiterpenoids from plant material can be proposed. This serves as a methodological template for researchers aiming to isolate this or similar compounds.

G cluster_extraction Extraction cluster_purification Purification a Collection and Drying of Pseudolarix kaempferi Bark b Grinding of Bark to a Fine Powder a->b c Maceration with Organic Solvent (e.g., Methanol, Ethyl Acetate) b->c d Filtration and Concentration of Crude Extract c->d e Solvent-Solvent Partitioning (e.g., Hexane/Methanol) d->e Crude Extract f Column Chromatography (Silica Gel) e->f g Fraction Collection and TLC Analysis f->g h Further Purification by Preparative HPLC g->h i Isolation of Pure This compound h->i

Caption: Hypothetical workflow for the isolation of this compound.

Synthesis

There is currently no published synthetic route specifically for this compound. The synthesis of bisabolane sesquiterpenoids often involves multi-step processes that can be challenging due to the need for stereochemical control.

Biological Activity and Signaling Pathways

Biological Activity

There is no specific biological activity data available for this compound in the reviewed literature. However, other compounds isolated from Pseudolarix kaempferi, particularly diterpenoids, have demonstrated notable biological activities, including:

  • Antifungal properties

  • Cytotoxic activity against various cancer cell lines

These findings suggest that the sesquiterpenoid constituents of Pseudolarix kaempferi, including this compound, may also possess interesting biological properties worthy of investigation.

General Sesquiterpenoid Biosynthesis Pathway

While the specific enzymatic steps leading to this compound are unknown, all sesquiterpenoids originate from the mevalonate (MVA) or methylerythritol phosphate (MEP) pathways, which produce the universal C5 precursor isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These units are sequentially condensed to form the C15 precursor, farnesyl pyrophosphate (FPP), which is then cyclized and further modified by various enzymes to generate the vast diversity of sesquiterpenoid structures.

G cluster_precursors Precursor Synthesis cluster_fpp Farnesyl Pyrophosphate Synthesis cluster_sesquiterpenoids Sesquiterpenoid Formation a Acetyl-CoA (MVA Pathway) c Isopentenyl Pyrophosphate (IPP) Dimethylallyl Pyrophosphate (DMAPP) a->c b Pyruvate + G3P (MEP Pathway) b->c d Geranyl Pyrophosphate (GPP) c->d e Farnesyl Pyrophosphate (FPP) d->e f Cyclization and Modification (Terpene Synthases, P450s, etc.) e->f g Diverse Sesquiterpenoid Skeletons (e.g., Bisabolane) f->g h This compound g->h

In-depth Technical Guide: 9-Oxo-2,7-bisaboladien-15-oic Acid (CAS No. 93888-59-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Oxo-2,7-bisaboladien-15-oic acid, a sesquiterpenoid identified by CAS number 93888-59-6, is a natural product isolated from the bark of Pseudolarix kaempferi. Despite its classification within the bisabolane group of sesquiterpenoids, which are known for a range of biological activities, detailed research on this specific compound is notably limited in publicly accessible scientific literature. This guide provides a comprehensive overview of the available information, including its chemical properties, and contextualizes its potential biological significance based on the activities of related compounds. Due to the scarcity of dedicated research, this document also highlights the significant gaps in knowledge that present opportunities for future investigation.

Chemical Identity and Properties

This compound is a monocyclic sesquiterpenoid. The fundamental chemical and physical properties are summarized below. It is important to note that some of the data, such as boiling point and density, are based on computational predictions due to the lack of extensive experimental validation in published literature.

PropertyValueSource
CAS Number 93888-59-6Chemical Supplier Databases
Molecular Formula C₁₅H₂₂O₃Chemical Supplier Databases
Molecular Weight 250.33 g/mol Chemical Supplier Databases
Boiling Point (Predicted) 408.0 ± 45.0 °CChemical Supplier Databases
Density (Predicted) 1.069 ± 0.06 g/cm³Chemical Supplier Databases
Natural Source Bark of Pseudolarix kaempferiScientific Literature

Biological Context: The Bisabolane Sesquiterpenoids

While specific biological data for this compound is scarce, the broader class of bisabolane sesquiterpenoids has been the subject of considerable research. These compounds are known to exhibit a wide array of pharmacological activities, providing a basis for inferring the potential areas of interest for the title compound.

General Biological Activities of Bisabolane Sesquiterpenoids:

  • Anti-inflammatory: Many bisabolane derivatives have demonstrated the ability to modulate inflammatory pathways.

  • Antimicrobial: Antibacterial and antifungal activities are commonly reported for this class of compounds.

  • Cytotoxic: Certain bisabolane sesquiterpenoids have shown cytotoxic effects against various cancer cell lines.

The potential biological activities of this compound are likely to fall within these domains. However, without direct experimental evidence, this remains speculative.

Known Experimental Data: Acknowledging the Research Gap

A thorough review of scientific databases reveals a significant lack of published studies focusing specifically on this compound. Consequently, this guide cannot provide detailed experimental protocols or quantitative data from bioactivity screenings, pharmacological evaluations, or mechanistic studies.

The absence of this information underscores a critical knowledge gap and presents a clear opportunity for novel research. Future investigations could focus on the following areas:

  • Isolation and Purification: Development of optimized protocols for the extraction and purification of this compound from Pseudolarix kaempferi.

  • Spectroscopic Characterization: Comprehensive analysis using NMR, mass spectrometry, and other techniques to confirm its structure and stereochemistry.

  • Bioactivity Screening: Systematic evaluation of its potential cytotoxic, anti-inflammatory, and antimicrobial properties.

  • Mechanism of Action Studies: For any identified biological activities, elucidation of the underlying signaling pathways and molecular targets.

Conceptual Experimental Workflow

For researchers interested in investigating this compound, a logical experimental workflow can be proposed. The following diagram illustrates a potential research pipeline, from initial acquisition to in-depth biological characterization.

G cluster_0 Compound Acquisition & Preparation cluster_1 Initial Bioactivity Screening cluster_2 Mechanism of Action Studies A Isolation from Pseudolarix kaempferi or Chemical Synthesis B Purification (e.g., HPLC) A->B C Structural Verification (NMR, MS) B->C D Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) C->D E Antimicrobial Assays (e.g., MIC, MBC) C->E F Anti-inflammatory Assays (e.g., NO production, cytokine release) C->F G Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) D->G F->G H Target Identification (e.g., Affinity Chromatography, Proteomics) G->H I In vivo Model Validation H->I

Caption: A conceptual workflow for the research and development of this compound.

Hypothetical Signaling Pathway

Given that many natural products exert their effects through common cellular signaling pathways, a hypothetical pathway for a potential anti-inflammatory or cytotoxic effect is presented below. This is a generalized representation and would require experimental validation.

G A This compound B Cell Surface Receptor or Intracellular Target A->B C Inhibition of Pro-inflammatory Signaling Cascade (e.g., NF-κB) B->C E Induction of Apoptosis (in cancer cells) B->E D Downregulation of Pro-inflammatory Mediators (e.g., COX-2, iNOS, Cytokines) C->D F Caspase Activation E->F G Cell Death F->G

Caption: A hypothetical signaling pathway for the potential bioactivity of the compound.

Conclusion and Future Directions

This compound represents an understudied natural product with potential for further scientific inquiry. While its chemical identity is established, a significant void exists in the understanding of its biological properties and mechanisms of action. The information available on the broader class of bisabolane sesquiterpenoids suggests that investigations into its anti-inflammatory, antimicrobial, and cytotoxic activities would be a logical starting point. This technical guide serves as a summary of the current knowledge and a call to the research community to explore the therapeutic potential of this intriguing molecule. Future research efforts are essential to unlock its full pharmacological profile and determine its viability as a lead compound in drug discovery.

A Technical Guide to the Biological Activities of Bisabolane Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisabolane-type sesquiterpenoids are a class of naturally occurring 15-carbon compounds characterized by a monocyclic hexatomic ring core and a structurally variable eight-carbon side chain.[1][2][3] Widely distributed in terrestrial plants, marine organisms, and fungi, these compounds exhibit a remarkable diversity of structures and a broad spectrum of significant biological activities.[2][3][4] In vitro and in vivo studies have highlighted their potential as a rich source for the development of new drugs, with cytotoxic, anti-inflammatory, antimicrobial, and neuroprotective effects being the most frequently reported pharmacological properties.[3][4] This guide provides an in-depth overview of the known biological activities of bisabolane sesquiterpenoids, presenting quantitative data, detailed experimental protocols, and visualizations of key molecular pathways to support ongoing research and drug discovery efforts.

Core Biological Activities

Bisabolane sesquiterpenoids demonstrate a wide array of pharmacological effects, stemming from their ability to modulate key signaling pathways and cellular processes.[5] The primary activities of interest include cytotoxicity against cancer cell lines, anti-inflammatory effects, antimicrobial action against pathogenic bacteria and fungi, and neuroprotective potential.[1][3]

Cytotoxic Activity

A significant number of bisabolane sesquiterpenoids exhibit potent cytotoxic activity against various human cancer cell lines, primarily by inducing apoptosis and cell cycle arrest.[6]

The mechanisms often involve the modulation of critical signaling pathways. For instance, certain bisabolanes can inhibit the Signal Transducer and Activator of Transcription (STAT) pathway, particularly the phosphorylation of STAT3, which is constitutively active in many cancers.[6] This leads to the downregulation of downstream targets like CDK1/2 and Cyclin B1, resulting in G2/M cell cycle arrest.[6] Additionally, inhibition of the pro-survival NF-κB pathway has been identified as a contributor to their cytotoxic effects.[2][6] Apoptosis can be triggered through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways, marked by the activation of caspases.[6]

Cytotoxicity_Pathways cluster_pathways Signaling Pathways Bisabolane Bisabolane Sesquiterpenoids STAT3 STAT3 Phosphorylation Bisabolane->STAT3 Inhibits NFkB NF-κB Activation Bisabolane->NFkB Inhibits Mitochondria Mitochondrial Pathway Bisabolane->Mitochondria Activates DeathReceptor Death Receptor Pathway Bisabolane->DeathReceptor Activates CellCycleArrest G2/M Cell Cycle Arrest STAT3->CellCycleArrest Apoptosis Apoptosis NFkB->Apoptosis Inhibition leads to Mitochondria->Apoptosis DeathReceptor->Apoptosis

Caption: Cytotoxic mechanisms of bisabolane sesquiterpenoids.

Table 1: Cytotoxic Activity of Selected Bisabolane Sesquiterpenoids

Compound/Identifier Cancer Cell Line IC₅₀ Value Reference
Compound 14 A549 (Lung), HL-60 (Leukemia) 1.9 µM, 5.4 µM [1][7]
Aspertenol A (1 ) K562 (Leukemia), A549 (Lung) 16.6 µM, 43.5 µM [8]
Aspertenol C (3 ) K562 (Leukemia) 20.7 µM [8]
Known Compound (4 ) K562 (Leukemia), A549 (Lung) 26.6 µM, 70.2 µM [8]
Known Compound (9 ) K562 (Leukemia), A549 (Lung) 22.8 µM, 61.1 µM [8]
Sulfurated Compound (42 ) MKN-45 (Gastric), HepG2 (Liver) 19.8 - 30.1 µg/mL [1][2]
Sulfurated Compound (43 ) MKN-45 (Gastric), HepG2 (Liver) 19.8 - 30.1 µg/mL [1][2]
Dimer (58 ) HepG-2 (Liver), Caski (Cervical) 2.91 - 12.40 µg/mL [1][2]
Dimer (60 ) HepG-2 (Liver), Caski (Cervical) 2.91 - 12.40 µg/mL [1][2]

| rel-(1S,4R,5S,6R)-... | HL-60 (Leukemia) | Specific activity, induces differentiation |[9] |

Anti-inflammatory Activity

Many bisabolane-type sesquiterpenoids exhibit potent anti-inflammatory properties.[3][10] A common mechanism is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (like RAW264.7 cells) or microglia (BV-2 cells).[2][10] The molecular mechanism for some compounds has been linked to the dose-dependent inhibition of the NF-κB activated pathway, a central regulator of inflammatory responses.[2][11] By suppressing this pathway, these compounds can reduce the expression of pro-inflammatory mediators including NO, IL-1β, IL-6, TNF-α, and PGE2.[12]

AntiInflammatory_Pathway cluster_cell Macrophage / Microglia LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB_Pathway NF-κB Signaling Cascade TLR4->NFkB_Pathway NFkB_Nuclear Nuclear Translocation of NF-κB NFkB_Pathway->NFkB_Nuclear Gene_Expression Gene Expression NFkB_Nuclear->Gene_Expression Mediators NO, TNF-α, IL-6, PGE2, IL-1β Gene_Expression->Mediators Upregulates Bisabolane Bisabolane Sesquiterpenoids Bisabolane->NFkB_Pathway Inhibits

Caption: Anti-inflammatory action via inhibition of the NF-κB pathway.

Table 2: Anti-inflammatory Activity of Selected Bisabolane Sesquiterpenoids

Compound/Identifier Cell Line Assay Result Concentration Reference
Compound 20 BV-2 microglia NO Inhibition 46.4% inhibition 10 µM [1][2]
Compound 26 BV-2 microglia NO Inhibition 56.8% inhibition 10 µM [1][2]
Compound 7 RAW264.7 NO Inhibition >50% inhibition 20 µM [10]
Compound 13 RAW264.7 NO Inhibition >50% inhibition 20 µM [10]
Curbisabolanone D (4 ) RAW264.7 NO, IL-1β, IL-6, TNF-α, PGE2 Inhibition Significant reduction Not specified [12]
Compound 6 BV-2 microglia NO Inhibition >45% inhibition 10 µM [11]

| Compound 12 | BV-2 microglia | NO Inhibition | >45% inhibition | 10 µM |[11] |

Antimicrobial Activity

Bisabolane sesquiterpenoids have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[1][13] Many compounds isolated from marine sources, such as the fungus Aspergillus, show potent and selective activity against human and aquatic pathogenic bacteria.[1][13][14] The minimum inhibitory concentration (MIC) is the primary quantitative measure of this activity.

Table 3: Antimicrobial Activity of Selected Bisabolane Sesquiterpenoids

Compound/Identifier Target Microorganism(s) MIC Value (µg/mL or µM) Reference
Compounds 33-35 E. coli, E. tarda, V. harveyi, V. parahaemolyticus ≤ 8.0 µg/mL [1][7]
Compound 39 S. epidermidis, S. aureus, C. albicans, C. tropicalis 8, 16, 64, 32 µg/mL [1]
Compound 61 M. luteus, V. alginolyticus 1.0, 2.0 µg/mL [1][2]
Dimer 62 E. tarda 8.0 µg/mL [1][2]
Norbisabolane 64 V. harveyi 4.0 µg/mL [1][2]
Halogenated Cmpd 65 M. gypseum, S. aureus 4 µg/mL, 26.8 µg/mL [1][2]
Halogenated Cmpd 66 M. gypseum, S. aureus 8 µg/mL, 15.4 µg/mL [1][2]
Compound 30 S. albus, M. tetragenus 5.00 µM, 1.25 µM [1]
Compound 32 S. albus, B. subtilis 5.00 µM, 2.50 µM [1]

| Compound 5 | E. coli | 1.0 µg/mL |[15] |

Neuroprotective and Enzyme Inhibitory Activities

Select bisabolane sesquiterpenoids have shown promise in the context of neurodegenerative diseases.[16] Their neuroprotective effects have been evaluated against injury induced by agents like sodium nitroprusside (SNP) in neuronal cell lines such as PC12.[16][17] Furthermore, some bisabolanes act as enzyme inhibitors, targeting key enzymes like acetylcholinesterase (AChE), implicated in Alzheimer's disease, and α-glucosidase, a target for type 2 diabetes.[1][5][7]

Table 4: Neuroprotective and Enzyme Inhibitory Activities

Compound/Identifier Activity Type Assay/Target Result (IC₅₀ or Activity) Reference
Compound 1a Neuroprotective SNP-induced injury in PC12 cells Remarkable activity at 10 µM [16][17]
Compound 6 Neuroprotective SNP-induced injury in PC12 cells Remarkable activity at 10 µM [16][17]
Compounds 8-10 Neuroprotective SNP-induced injury in PC12 cells Remarkable activity at 10 µM [16][17]
Compound 41 Enzyme Inhibitory Acetylcholinesterase (AChE) IC₅₀ = 2.2 µM [1][7]
Compound 54 Enzyme Inhibitory α-glucosidase IC₅₀ = 4.5 µM [7]

| Compound 56 | Enzyme Inhibitory | α-glucosidase | IC₅₀ = 3.1 µM |[7] |

Experimental Protocols & Workflows

Reproducible investigation of the bioactivities of bisabolane sesquiterpenoids requires standardized experimental protocols.[6] The following sections detail generalized methodologies for the key assays cited in this guide.

Bioactivity_Workflow cluster_extraction Isolation & Purification cluster_screening Bioactivity Screening cluster_analysis Mechanism of Action Source Natural Source (Plant, Fungus, etc.) Extraction Crude Extract Source->Extraction Fractionation Bioassay-Guided Fractionation Extraction->Fractionation Isolation Pure Bisabolane Compound Fractionation->Isolation Cytotoxicity Cytotoxicity Assay (e.g., MTT) Isolation->Cytotoxicity AntiInflammatory Anti-inflammatory Assay (e.g., NO Inhibition) Isolation->AntiInflammatory Antimicrobial Antimicrobial Assay (e.g., MIC) Isolation->Antimicrobial Neuroprotection Neuroprotection Assay (e.g., Cell Viability) Isolation->Neuroprotection Pathway Signaling Pathway Analysis (Western Blot, etc.) Cytotoxicity->Pathway AntiInflammatory->Pathway Antimicrobial->Pathway Neuroprotection->Pathway Docking Molecular Docking Pathway->Docking

Caption: General workflow for bioactivity screening of natural products.
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

This protocol assesses the effect of bisabolane sesquiterpenoids on cell metabolic activity, which is an indicator of cell viability and cytotoxicity.[5][6]

  • Cell Seeding : Plate cancer cells (e.g., A549, HL-60) in a 96-well plate at a density of 5,000-20,000 cells/well and incubate for 24 hours to allow for cell attachment.[18]

  • Compound Treatment : Prepare serial dilutions of the bisabolane sesquiterpenoid in a serum-free medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation : Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition : Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization : Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.[5]

Protocol 2: Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

This protocol measures the ability of a compound to inhibit the production of nitric oxide (NO) in LPS-stimulated macrophage cells.[10]

  • Cell Seeding : Seed RAW264.7 macrophage cells into a 96-well plate at an appropriate density and incubate for 24 hours.

  • Compound Treatment : Pre-treat the cells with various concentrations of the bisabolane sesquiterpenoid for 1-2 hours.

  • LPS Stimulation : Induce inflammation by adding LPS (e.g., 1 µg/mL) to all wells except the negative control. Incubate for 18-24 hours.

  • Supernatant Collection : After incubation, collect the cell culture supernatant from each well.[5]

  • Griess Reaction : Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes in the dark. Then, add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes. The presence of nitrite (a stable product of NO) will lead to a colorimetric change.

  • Absorbance Reading : Measure the absorbance at 540 nm.

  • Data Analysis : Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition compared to the LPS-only control.

Protocol 3: Antimicrobial Susceptibility (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[13][19]

  • Inoculum Preparation : Prepare a standardized suspension of the target bacterium or fungus (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

  • Compound Dilution : Perform a two-fold serial dilution of the bisabolane sesquiterpenoid in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation : Add the standardized microbial suspension to each well. Include a positive control (microbe + broth), a negative control (broth only), and a standard antibiotic control (e.g., chloramphenicol, ciprofloxacin).[15][20]

  • Incubation : Incubate the plate at 35-37°C for 18-24 hours.

  • MIC Determination : After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[21]

Conclusion

Bisabolane sesquiterpenoids represent a structurally diverse and biologically potent class of natural products.[2][3] The extensive evidence of their cytotoxic, anti-inflammatory, antimicrobial, and neuroprotective activities underscores their significant potential as a source of lead compounds for drug discovery.[1][4] The data and protocols compiled in this guide serve as a technical resource to facilitate further research into the therapeutic applications of these promising molecules, from initial bioactivity screening to the elucidation of their underlying mechanisms of action.

References

9-Oxo-2,7-bisaboladien-15-oic Acid: A Technical Guide on a Novel Sesquiterpenoid in the Context of Traditional Medicine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

9-Oxo-2,7-bisaboladien-15-oic acid is a bisabolane-type sesquiterpenoid, a class of natural products known for a wide array of biological activities. While direct traditional use of this specific compound is not documented, it is structurally related to compounds found in plants with rich histories in ethnomedicine. This technical guide explores the compound in the context of its chemical family, its potential links to traditional medicine through its natural sources, and the pharmacological activities of structurally related molecules. This document is intended for researchers, scientists, and drug development professionals, providing an overview of relevant biological pathways, quantitative data from analogous compounds, and detailed experimental protocols to guide future research.

Introduction: Bisabolane Sesquiterpenoids and Traditional Medicine

This compound belongs to the bisabolane-type sesquiterpenoids. This large class of monocyclic sesquiterpenoids is widely distributed in nature, particularly within the Compositae (Asteraceae) and Zingiberaceae (ginger) families.[1] Many plants containing these compounds have been used for centuries in traditional medicine, valued for their anti-inflammatory, antibacterial, and cytotoxic properties.[1]

A key plant genus rich in bisabolane-type compounds is Matricaria, which includes well-known medicinal plants like German Chamomile. A related species, Matricaria discoidea (Pineappleweed), is used in traditional Native American medicine to treat gastrointestinal issues, fevers, menstrual pain, and infected sores.[2] Its uses also include serving as a mild sedative and anti-inflammatory agent.[2][3][4] The presence of bioactive sesquiterpenoids in these plants provides a strong rationale for investigating the pharmacological potential of individual compounds like this compound.

Biological Activities of Structurally Related Oxo-Fatty Acids

While direct experimental data for this compound is scarce, extensive research on other oxo-dienoic fatty acids provides a valuable framework for predicting its potential biological activities and mechanisms of action. Studies on compounds like 9-oxo-octadecadienoic acid (9-oxo-ODA) and 13-oxo-octadeca-9,11-dienoic acid (13-KODE) have revealed significant anti-inflammatory and cytotoxic effects.

Anti-Inflammatory Activity

Oxo-fatty acids have demonstrated potent anti-inflammatory effects, primarily through the modulation of key signaling pathways such as NF-κB and MAPK. These pathways are central to the inflammatory response, controlling the expression of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.

Cytotoxic and Anti-Cancer Activity

Certain oxo-fatty acids exhibit cytotoxic activity against cancer cell lines. The primary mechanism identified is the induction of apoptosis (programmed cell death) through the mitochondrial pathway. This involves changes in the mitochondrial membrane potential and the regulation of pro- and anti-apoptotic proteins.

Quantitative Data Summary

The following tables summarize quantitative data from studies on analogous oxo-fatty acids. This data is presented to serve as a reference for potential efficacy and to guide dose-selection in future experiments involving this compound.

Table 1: Anti-Inflammatory Activity of Related Oxo-Fatty Acids

CompoundCell LineAssayTargetResult/MetricReference
13-KODERAW 264.7 MacrophagesNitric Oxide (NO) ProductioniNOSInhibition of LPS-induced NO production[1]
8-oxo-9-octadecenoic acid (OOA)RAW 264.7 MacrophagesNitric Oxide (NO) ProductioniNOSSignificant suppression of LPS-induced NO[5]
13-KODERAW 264.7 MacrophagesCytokine ExpressionTNF-α, IL-1βSuppression of LPS-induced expression[1]
8-oxo-9-octadecenoic acid (OOA)RAW 264.7 MacrophagesProtein ExpressionCOX-2, iNOSDownregulation of LPS-induced expression[5]

Table 2: Cytotoxic Activity of Related Oxo-Fatty Acids

CompoundCell LineAssayTarget/MechanismResult/MetricReference
9-oxo-(10E,12E)-octadecadienoic acid (9-EE-KODE)Human Ovarian Cancer (HRA)Apoptosis AssayCaspase-3/7Increased caspase-3/7 activity[6]
9-EE-KODEHuman Ovarian Cancer (HRA)DNA FragmentationApoptosisInduced intracellular DNA fragmentation[6]
9-EE-KODEHuman Ovarian Cancer (HRA)Mitochondrial Membrane PotentialMitochondrial PathwayDissipation of mitochondrial membrane potential[6]
9-EE-KODEHuman Ovarian Cancer (HRA)Protein ExpressionBcl-2, BaxDown-regulation of Bcl-2, Up-regulation of Bax[6]

Signaling Pathways and Visualizations

The anti-inflammatory and cytotoxic effects of related oxo-fatty acids are mediated by complex signaling pathways. The following diagrams, generated using Graphviz, illustrate these mechanisms.

Anti-Inflammatory Signaling Pathway

Lipopolysaccharide (LPS), a component of bacterial cell walls, activates macrophages, leading to an inflammatory response. This involves the activation of the NF-κB and MAPK signaling cascades. Related oxo-fatty acids have been shown to inhibit these pathways, reducing the expression of pro-inflammatory genes.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Activates MAPK MAPK Pathway (JNK, ERK) TLR4->MAPK Activates NFkB_Pathway NF-κB Pathway TLR4->NFkB_Pathway Activates Oxo_Acid 9-Oxo-Bisaboladienoic Acid (Hypothesized) Oxo_Acid->MAPK Inhibits Oxo_Acid->NFkB_Pathway Inhibits Inflammation Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-1β) MAPK->Inflammation Promotes p65 p65 Translocation to Nucleus NFkB_Pathway->p65 p65->Inflammation Promotes

Caption: Hypothesized inhibition of LPS-induced inflammatory pathways.

Mitochondrial Apoptosis Pathway

The cytotoxic effects of related oxo-fatty acids in cancer cells are often initiated through the intrinsic, or mitochondrial, pathway of apoptosis. This involves a shift in the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to the release of cytochrome c and the activation of executioner caspases.

Apoptosis_Pathway Oxo_Acid 9-Oxo-Bisaboladienoic Acid (Hypothesized) Bcl2 Bcl-2 (Anti-apoptotic) Oxo_Acid->Bcl2 Down-regulates Bax Bax (Pro-apoptotic) Oxo_Acid->Bax Up-regulates Mito Mitochondrion Bcl2->Mito Inhibits pore formation Bax->Mito Promotes pore formation CytC Cytochrome c Release Mito->CytC Caspase9 Caspase-9 Activation CytC->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Hypothesized induction of apoptosis via the mitochondrial pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for analogous compounds. These protocols can serve as a template for investigating this compound.

Cell Culture and Viability Assay
  • Cell Lines: RAW 264.7 (murine macrophages) for inflammation studies; HRA (human ovarian cancer) for cytotoxicity studies.

  • Culture Conditions: Cells are maintained in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Viability Assay (MTT):

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Treat cells with various concentrations of the test compound for 24, 48, or 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.

Nitric Oxide (NO) Production Assay
  • Seed RAW 264.7 cells in a 24-well plate and incubate overnight.

  • Pre-treat cells with the test compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 100 µL of supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.[5]

Western Blot Analysis for Protein Expression
  • Culture and treat cells as described above.

  • Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Incubate the membrane with primary antibodies (e.g., anti-iNOS, anti-COX-2, anti-p65, anti-Bax, anti-Bcl-2, anti-β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caspase Activity Assay
  • Seed cells in a 96-well plate and treat with the test compound for the desired time.

  • Use a commercial Caspase-Glo® 3/7 Assay kit according to the manufacturer's instructions.

  • Add the Caspase-Glo® reagent to each well, mix, and incubate for 1-2 hours at room temperature.

  • Measure the resulting luminescence with a luminometer. The luminescent signal is proportional to the amount of caspase activity.[6]

Conclusion and Future Directions

This compound is a member of the pharmacologically significant bisabolane sesquiterpenoid family. While direct evidence of its role in traditional medicine is lacking, its structural class is prevalent in medicinal plants like Matricaria discoidea. The well-documented anti-inflammatory and cytotoxic activities of analogous oxo-fatty acids, mediated through pathways like NF-κB, MAPK, and mitochondrial apoptosis, provide a strong scientific basis for future investigation.

Future research should focus on isolating or synthesizing this compound in quantities sufficient for comprehensive biological screening. The experimental protocols and pathway analyses detailed in this guide offer a clear roadmap for evaluating its potential as a novel therapeutic agent for inflammatory diseases or cancer. Validating its effects and elucidating its precise mechanisms of action will be critical steps in translating the ethnobotanical context of its chemical family into modern pharmacological applications.

References

A Technical Guide to the Phytochemical Analysis of Pseudolarix kaempferi Bark

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bark of Pseudolarix kaempferi, also known as Golden Larch, has a long history of use in traditional Chinese medicine for treating skin ailments. Modern scientific inquiry has identified a diverse array of bioactive phytochemicals within the bark, driving further research into its therapeutic potential. This technical guide provides a comprehensive overview of the key chemical constituents, detailed experimental protocols for their analysis, and insights into their biological activities.

Key Bioactive Constituents

Pseudolarix kaempferi bark is a rich source of various classes of phytochemicals, with diterpenoids being the most prominent and extensively studied. Other significant compounds include triterpenoids, phenolic compounds, and oligosaccharides.

Table 1: Major Bioactive Diterpenoids in Pseudolarix kaempferi Bark

CompoundMolecular FormulaKey Bioactivities
Pseudolaric Acid AC₂₂H₂₈O₅Antifungal, Cytotoxic[1]
Pseudolaric Acid BC₂₃H₂₈O₈Potent Antifungal, Cytotoxic, Anti-inflammatory[1][2][3]
Pseudolaric Acid CC₂₁H₂₆O₇Antifungal[1]

Table 2: Other Identified Phytochemicals in Pseudolarix kaempferi Bark

Compound ClassSpecific Compounds IdentifiedReference
TriterpenoidsIsopseudolaritone A, Betulinic acid[4][5][6]
Oligosaccharides1-O-isopropyl-6-O-[2-O-methyl-α-L-rhamnopyranosyl(1→6)]-β-D-glucopyranose[4][5]
Phenolic Compounds9-O-formacyl cedrusin, 9,9'-O-diformacyl cedrusin[4][5]
Benzoic Acid AllopyranosidesPseudolaroside A, Pseudolaroside B[6]
Sterolsβ-Sitosterol[6]

Experimental Protocols

This section details the methodologies for the extraction, separation, and quantification of bioactive compounds from Pseudolarix kaempferi bark.

A common method for extracting a broad range of compounds from the bark is solvent extraction.

Protocol: Ethanol Reflux Extraction and Fractionation [7]

  • Preparation: Air-dry and grind the root bark of Pseudolarix kaempferi to a coarse powder to increase the surface area for extraction.

  • Extraction:

    • Place the powdered bark (e.g., 553 g) in a round-bottom flask.

    • Add ethanol (EtOH) to the flask.

    • Heat the mixture to reflux and maintain for 5 hours.

    • Repeat the extraction process three times with fresh ethanol.

  • Concentration:

    • Filter the combined ethanol extracts to remove solid plant material.

    • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

  • Fractionation:

    • Suspend the crude ethanol extract in water.

    • Perform liquid-liquid partitioning three times with hexane to remove nonpolar compounds.

    • Separate the aqueous layer and further fractionate it three times with ethyl acetate (EtOAc).

    • Collect the EtOAc-soluble portion and concentrate it to dryness to yield the ethyl acetate fraction, which is rich in diterpenoids.

G cluster_extraction Extraction cluster_fractionation Fractionation Powdered Bark Powdered Bark Ethanol Reflux Ethanol Reflux Powdered Bark->Ethanol Reflux 3x, 5h Filtration Filtration Ethanol Reflux->Filtration Crude Extract Crude Extract Filtration->Crude Extract Evaporation Suspension in Water Suspension in Water Crude Extract->Suspension in Water Hexane Partition Hexane Partition Suspension in Water->Hexane Partition 3x Aqueous Layer Aqueous Layer Hexane Partition->Aqueous Layer EtOAc Partition EtOAc Partition Aqueous Layer->EtOAc Partition 3x EtOAc Fraction EtOAc Fraction EtOAc Partition->EtOAc Fraction Evaporation

Fig. 1: Workflow for Extraction and Fractionation.

A validated HPLC method is crucial for the quality control and standardization of Pseudolarix kaempferi bark extracts. The following protocol is for the simultaneous determination of pseudolaric acids A, B, and C.[1]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: Zorbax XDB RP-C18 (4.6 mm × 250 mm, 5 μm) with a C18 guard column.

  • Mobile Phase: A gradient of acetonitrile (A) and 1% aqueous acetic acid (B).

    • Gradient Program: 30% A to 60% A in 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 260 nm.

  • Column Temperature: 25°C.

  • Injection Volume: 10 μL.

Table 3: HPLC Method Validation Parameters for Pseudolaric Acids A, B, and C[1]

ParameterPseudolaric Acid APseudolaric Acid BPseudolaric Acid C
Linearity Range (μg/mL)0.982 - 98.20.618 - 61.81.052 - 105.2
Correlation Coefficient (r²)> 0.999> 0.999> 0.999
Limit of Detection (LOD) (μg/mL)0.09820.03090.1052
Limit of Quantification (LOQ) (μg/mL)0.32730.10300.3507
Recovery (%)96.62 - 101.2297.21 - 99.2897.46 - 101.02
Reproducibility (RSD, %)1.97 - 2.331.97 - 2.331.97 - 2.33

For the identification of novel compounds or confirmation of known structures, a combination of spectroscopic techniques is employed.

  • Mass Spectrometry (MS): High-performance liquid chromatography coupled with multi-stage mass spectrometry (HPLC-ESI/MSn) is effective for the characterization of diterpenoids.[8] Fragmentation patterns, such as the cleavage of the lactone ring and losses of substituent groups, provide structural information.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are essential for the complete structural elucidation of isolated compounds.[4][5]

Biological Activity and Signaling Pathways

The phytochemicals in Pseudolarix kaempferi bark, particularly pseudolaric acid B, exhibit significant biological activities. One of the notable effects is its anti-inflammatory action.

Pseudolaric acid B has been shown to attenuate atopic dermatitis-like skin lesions by inhibiting inflammation induced by Interleukin-17 (IL-17).[2] The proposed mechanism involves the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[2]

G Pseudolaric Acid B Pseudolaric Acid B PPARγ PPARγ Pseudolaric Acid B->PPARγ activates IκBα Phosphorylation IκBα Phosphorylation PPARγ->IκBα Phosphorylation IL-17 IL-17 IL-17->IκBα Phosphorylation induces NF-κB Activation NF-κB Activation IκBα Phosphorylation->NF-κB Activation Inflammatory Cytokines Inflammatory Cytokines NF-κB Activation->Inflammatory Cytokines promotes transcription of

Fig. 2: Pseudolaric Acid B Signaling Pathway.

This guide provides a foundational understanding of the phytochemical analysis of Pseudolarix kaempferi bark. The detailed protocols and compiled data serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further exploration of this medicinally important plant.

References

Methodological & Application

Application Notes & Protocols for the Quantification of 9-Oxo-2,7-bisaboladien-15-oic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Oxo-2,7-bisaboladien-15-oic acid is a sesquiterpenoid of interest in life sciences research. Accurate and precise quantification of this analyte in various biological matrices is essential for pharmacokinetic studies, biomarker discovery, and understanding its physiological roles. This document provides a detailed application note and a generalized protocol for the quantification of this compound using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

While specific validated methods for this compound are not widely published, the methodologies presented here are based on established principles for the analysis of structurally similar compounds, such as other oxidized bisabolane sesquiterpenoids and related fatty acids. These protocols serve as a robust starting point for method development and validation in your laboratory.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of this compound is crucial for method development, particularly for optimizing sample preparation and chromatographic separation.

PropertyValueSource
Molecular Formula C₁₅H₂₂O₃[1][2]
Molecular Weight 250.33 g/mol [2]
CAS Number 93888-59-6[1]
Predicted logP 3.5 - 4.5
Predicted pKa 4.5 - 5.0

Note: Predicted values are estimates based on chemical structure and may vary from experimental values.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE) from Plasma

This protocol outlines a general procedure for the extraction of this compound from a plasma matrix. Optimization may be required based on the specific characteristics of the sample.

Materials:

  • Plasma samples

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled analog of the analyte)

  • Methanol (LC-MS grade)

  • Methyl tert-butyl ether (MTBE) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Centrifuge capable of 4°C

  • Evaporation system (e.g., nitrogen evaporator)

Procedure:

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 10 µL of the internal standard solution. Vortex briefly.

  • Add 300 µL of cold methanol to precipitate proteins. Vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Add 1 mL of MTBE to the supernatant.

  • Add 5 µL of formic acid to acidify the sample and improve extraction efficiency.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • Transfer the upper organic layer (MTBE) to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Vortex to dissolve the residue.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

G cluster_sample_prep Sample Preparation Workflow plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Methanol) add_is->protein_precip centrifuge1 Centrifuge protein_precip->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant lle Liquid-Liquid Extraction (MTBE, Formic Acid) supernatant->lle centrifuge2 Centrifuge lle->centrifuge2 organic_phase Collect Organic Phase centrifuge2->organic_phase evaporation Evaporate to Dryness organic_phase->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Liquid-Liquid Extraction Workflow for Plasma Samples.

LC-MS/MS Method

The following are suggested starting conditions for the chromatographic separation and mass spectrometric detection of this compound. Instrument parameters should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) Parameters:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min: 30% B1-8 min: 30-95% B8-9 min: 95% B9-9.1 min: 95-30% B9.1-12 min: 30% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS) Parameters:

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Negative
Precursor Ion (m/z) 249.15 ( [M-H]⁻ )
Product Ions (m/z) To be determined experimentally. Plausible fragments could arise from losses of H₂O, CO₂, or cleavage of the side chain.
Collision Energy To be optimized for each transition.
Scan Type Multiple Reaction Monitoring (MRM)

Note on MS/MS Fragmentation: The exact product ions for this compound should be determined by infusing a standard of the compound into the mass spectrometer and performing a product ion scan. Based on the structure, potential neutral losses include water (18 Da) and carbon dioxide (44 Da). Characteristic cleavages of the bisabolane skeleton are also expected.

G cluster_lcms LC-MS/MS Workflow sample Reconstituted Sample hplc HPLC Separation (C18 Column) sample->hplc esi Electrospray Ionization (Negative Mode) hplc->esi quad1 Q1: Precursor Ion Selection (m/z 249.15) esi->quad1 collision_cell Q2: Collision-Induced Dissociation quad1->collision_cell quad3 Q3: Product Ion Selection collision_cell->quad3 detector Detector quad3->detector data Data Acquisition & Quantification detector->data

Caption: General LC-MS/MS Workflow for Quantification.

Method Validation Parameters (Hypothetical Data)

A robust analytical method requires thorough validation. The following table presents hypothetical yet typical performance characteristics for an LC-MS/MS assay for a small molecule like this compound in a biological matrix.

ParameterTarget Acceptance CriteriaHypothetical Result
Linearity (r²) ≥ 0.990.998
Calibration Range -1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) Signal-to-Noise ≥ 101 ng/mL
Limit of Detection (LOD) Signal-to-Noise ≥ 30.3 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)4.5 - 8.2%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)6.8 - 11.5%
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-5.2% to 7.8%
Recovery (%) Consistent and reproducible85 - 95%
Matrix Effect (%) CV ≤ 15%92 - 103%
Stability (Freeze-thaw, Short-term, Long-term) ≤ 15% deviationStable

Signaling Pathway Context

Understanding the biological context of this compound can be crucial for interpreting quantitative data. While the specific signaling pathways involving this exact molecule may still be under investigation, many sesquiterpenoids are known to modulate inflammatory pathways. A generalized inflammatory signaling pathway that could be investigated in relation to this compound is presented below.

G cluster_pathway Generalized Inflammatory Signaling Pathway stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor adaptor MyD88 receptor->adaptor kinase_cascade IKK Complex adaptor->kinase_cascade nfkb_activation NF-κB Activation kinase_cascade->nfkb_activation translocation Nuclear Translocation nfkb_activation->translocation gene_expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) translocation->gene_expression compound This compound (Hypothetical Point of Intervention) compound->kinase_cascade Inhibition?

Caption: Hypothetical Modulation of an Inflammatory Pathway.

Conclusion

The protocols and data presented in this application note provide a comprehensive starting point for the quantitative analysis of this compound in biological matrices. The proposed LC-MS/MS method, coupled with the detailed sample preparation procedure, offers the high sensitivity and selectivity required for demanding research and development applications. It is imperative that users perform in-house validation of this method to ensure it meets the specific requirements of their studies. Further research to elucidate the precise MS/MS fragmentation patterns and biological activities of this compound will enhance the utility of these analytical methodologies.

References

Application Notes and Protocols for the Extraction of 9-Oxo-2,7-bisaboladien-15-oic Acid from Pseudolarix kaempferi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudolarix kaempferi, the golden larch, is a source of various bioactive compounds, including diterpenoids and phenolic compounds.[4][5] Among these, 9-Oxo-2,7-bisaboladien-15-oic acid is a sesquiterpenoid of interest for its potential pharmacological activities. The successful extraction and isolation of this acidic compound are crucial for further research and development.

This document outlines a comprehensive, multi-step protocol for the extraction, fractionation, and purification of this compound from the root bark of Pseudolarix kaempferi. The methodology is designed to be adaptable and scalable for various research needs.

Generalized Extraction and Purification Workflow

The overall workflow for the isolation of this compound involves initial solvent extraction from the plant material, followed by liquid-liquid partitioning to separate compounds based on their polarity and acidity, and concluding with chromatographic techniques for final purification.

Extraction_Workflow PlantMaterial Dried & Powdered Pseudolarix kaempferi Root Bark Extraction Maceration or Soxhlet Extraction (e.g., 95% Ethanol) PlantMaterial->Extraction Filtration Filtration & Concentration (Rotary Evaporation) Extraction->Filtration CrudeExtract Crude Ethanolic Extract Filtration->CrudeExtract Suspension Suspend in H2O CrudeExtract->Suspension HexanePartition Liquid-Liquid Partition with n-Hexane Suspension->HexanePartition HexaneFraction Hexane Fraction (Non-polar compounds) HexanePartition->HexaneFraction Removes lipids, chlorophylls AqueousLayer1 Aqueous Layer HexanePartition->AqueousLayer1 EtOAcPartition Liquid-Liquid Partition with Ethyl Acetate (EtOAc) AqueousLayer1->EtOAcPartition EtOAcFraction Ethyl Acetate Fraction (Medium-polar compounds) EtOAcPartition->EtOAcFraction Contains target acid AqueousLayer2 Final Aqueous Layer EtOAcPartition->AqueousLayer2 ColumnChromatography Silica Gel Column Chromatography (Gradient Elution) EtOAcFraction->ColumnChromatography Fractions Collected Fractions ColumnChromatography->Fractions TLC TLC Analysis of Fractions Fractions->TLC PooledFractions Pooled Fractions Containing Target Compound TLC->PooledFractions HPLC Preparative HPLC PooledFractions->HPLC PureCompound Pure this compound HPLC->PureCompound

Caption: Generalized workflow for the extraction and purification of this compound.

Experimental Protocols

Preparation of Plant Material
  • Collection and Identification: Obtain the root bark of Pseudolarix kaempferi. Ensure proper botanical identification.

  • Washing and Drying: Wash the root bark with deionized water to remove any soil and debris. Air-dry in a shaded, well-ventilated area or use a plant drying oven at a temperature below 45°C to prevent degradation of thermolabile compounds.

  • Grinding: Once thoroughly dried, grind the root bark into a fine powder using a mechanical grinder. A smaller particle size increases the surface area for more efficient extraction.

Solvent Extraction of Crude Extract

This protocol is based on a general method for extracting bioactive compounds from Pseudolarix kaempferi root bark.

  • Maceration:

    • Place 500 g of the powdered root bark into a large glass container.

    • Add 5 L of 95% ethanol (EtOH) to the powder (a 1:10 solid-to-liquid ratio).

    • Seal the container and allow it to macerate for 72 hours at room temperature with occasional agitation.

    • Alternatively, for a more exhaustive extraction, perform the extraction three times with fresh solvent each time, for 24 hours per extraction.

  • Soxhlet Extraction (Alternative Method):

    • Place the powdered root bark into a large thimble in a Soxhlet apparatus.

    • Extract with 95% ethanol for approximately 24-48 hours, or until the solvent running through the siphon tube is colorless. This method is generally more efficient but uses heat, which may degrade some compounds.

  • Concentration:

    • Filter the resulting ethanolic solution through Whatman No. 1 filter paper to remove the plant debris.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield the crude ethanolic extract.

Fractionation by Liquid-Liquid Partitioning

This step separates compounds based on their polarity.

  • Suspension: Suspend the crude ethanolic extract in 500 mL of deionized water.

  • Non-polar Fraction Removal:

    • Transfer the aqueous suspension to a separatory funnel.

    • Add 500 mL of n-hexane and shake vigorously. Allow the layers to separate.

    • Collect the upper n-hexane layer. Repeat this partitioning step two more times with fresh n-hexane.

    • Combine the n-hexane fractions. This fraction contains non-polar compounds like lipids and chlorophyll and can be discarded or saved for other analyses.

  • Medium-Polar Fraction Extraction:

    • To the remaining aqueous layer in the separatory funnel, add 500 mL of ethyl acetate (EtOAc) and shake.

    • Allow the layers to separate and collect the upper ethyl acetate layer. This compound is expected to partition into this layer.

    • Repeat the extraction with ethyl acetate two more times.

    • Combine the ethyl acetate fractions and concentrate using a rotary evaporator to yield the fraction enriched with the target compound.

Purification by Column Chromatography

This step is crucial for isolating the target compound from other compounds in the ethyl acetate fraction.

  • Stationary Phase Preparation: Pack a glass column with silica gel (e.g., 200-300 mesh) using a suitable solvent slurry method (e.g., with n-hexane).

  • Sample Loading: Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and carefully load it onto the top of the prepared column.

  • Elution: Elute the column with a gradient of increasing polarity. A common solvent system is a gradient of ethyl acetate in n-hexane (e.g., starting from 100% n-hexane and gradually increasing the proportion of ethyl acetate to 100%).

  • Fraction Collection: Collect fractions of a fixed volume (e.g., 20 mL) and monitor the elution profile using Thin Layer Chromatography (TLC).

  • TLC Analysis: Spot the collected fractions on a TLC plate (silica gel 60 F254). Develop the plate in a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3). Visualize the spots under UV light (254 nm and 365 nm) and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).

  • Pooling: Combine the fractions that show a prominent spot corresponding to the expected polarity of the target compound. Concentrate the pooled fractions.

Final Purification by Preparative HPLC

For obtaining a high-purity compound, preparative High-Performance Liquid Chromatography (HPLC) is recommended.

  • Column and Mobile Phase: Use a C18 reverse-phase column. The mobile phase will likely consist of a gradient of an organic solvent (e.g., acetonitrile or methanol) and water, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to ensure the carboxylic acid is in its protonated form.

  • Method Development: First, develop an analytical HPLC method to determine the retention time of the target compound.

  • Preparative Run: Scale up the analytical method for a preparative run. Inject the concentrated fraction from the column chromatography.

  • Collection and Final Steps: Collect the peak corresponding to the retention time of this compound. Remove the solvent under reduced pressure and/or by lyophilization to obtain the pure compound.

  • Structure Elucidation: Confirm the identity and purity of the isolated compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMBC, HSQC).

Data Presentation

As no specific quantitative data was found in the literature, the following table is provided as a template for researchers to record their experimental results.

Parameter Value Unit Notes
Starting Plant Material (Dry Weight)gRoot bark of P. kaempferi
Crude Ethanolic Extract Yieldg
Crude Extract Yield (%)% (w/w)(Mass of crude extract / Mass of dry plant material) x 100
n-Hexane Fraction Yieldg
Ethyl Acetate Fraction Yieldg
Mass of Purified CompoundmgAfter preparative HPLC
Final Yield (%)% (w/w)(Mass of pure compound / Mass of dry plant material) x 100
Purity%Determined by analytical HPLC

Signaling Pathway Information

Currently, there is no specific information available in the reviewed literature regarding the signaling pathways modulated by this compound from Pseudolarix kaempferi. Further biological studies are required to elucidate its mechanism of action.

References

Application Notes and Protocols for the Purification of Bisabolane Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisabolane sesquiterpenoids are a class of C15 isoprenoids with a characteristic 1-methyl-4-(6-methylheptan-2-yl)cyclohexane carbon skeleton. These compounds are widely distributed in the plant kingdom and are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. As interest in these compounds for pharmaceutical and other applications grows, robust and efficient purification techniques are essential to obtain high-purity material for research and development.

This document provides detailed application notes and experimental protocols for the most common and effective techniques used in the purification of bisabolane sesquiterpenoids. These methods are designed to address the challenges associated with the volatility, thermal lability, and isomeric complexity of these molecules.

Data Presentation: Comparison of Purification Techniques

The selection of a purification technique for bisabolane sesquiterpenoids depends on several factors, including the starting material, the scale of the purification, the desired purity, and the specific physicochemical properties of the target compound. The following table summarizes quantitative data from various studies on the purification of different bisabolane sesquiterpenoids.

Bisabolane SesquiterpenoidPurification TechniqueStarting MaterialPurity AchievedYield/RecoveryReference
(-)-α-BisabololFractional DistillationCandeia oil (80% purity)97%94%[1]
ZingibereneDiels-Alder Adduct Formation + Flash ChromatographyGinger essential oil>99%Good[2]
ZingibereneTwo-Step Intermittent Silica Gel Column ChromatographyGinger essential oil (35.11% purity)72.93%70.68%[3]
(E)-γ-BisabolenePreparative HPLCCrude Plant ExtractHigh PurityHigh Recovery[4]
α-BisabololSteam DistillationMatricaria chamomilla flowers--[5]
ZingibereneSteam DistillationZingiber officinale rhizomes-1.26% - 4.07% (of essential oil)[6]

Experimental Workflows and Logical Relationships

The purification of bisabolane sesquiterpenoids from a crude extract typically follows a multi-step process. The choice of steps and their sequence depends on the initial purity of the extract and the final purity required. Below are graphical representations of common purification workflows.

Purification_Workflow_1 cluster_0 Initial Extraction cluster_1 Primary Purification cluster_2 Secondary Purification cluster_3 Final Polishing cluster_4 Final Product Crude_Extract Crude Extract (from plant material or synthesis) Distillation Distillation (Steam or Fractional) Crude_Extract->Distillation Removes non-volatile impurities Column_Chromatography Column Chromatography (Silica Gel) Distillation->Column_Chromatography Separates based on polarity Prep_HPLC Preparative HPLC Column_Chromatography->Prep_HPLC High-resolution separation of isomers Crystallization Crystallization Column_Chromatography->Crystallization For solid or crystallizable compounds Pure_Bisabolane High-Purity Bisabolane Sesquiterpenoid Prep_HPLC->Pure_Bisabolane Crystallization->Pure_Bisabolane

Caption: General multi-step purification workflow for bisabolane sesquiterpenoids.

Isomer_Separation_Logic Start Mixture of Bisabolane Isomers Boiling_Point Different Boiling Points? Start->Boiling_Point Polarity Different Polarities? Boiling_Point->Polarity No Fractional_Distillation Fractional Distillation Boiling_Point->Fractional_Distillation Yes Column_Chromatography Column Chromatography (e.g., Silica Gel) Polarity->Column_Chromatography Yes (significant difference) Prep_HPLC Preparative HPLC (Normal or Reverse Phase) Polarity->Prep_HPLC Yes (minor difference) Pure_Isomers Separated Isomers Fractional_Distillation->Pure_Isomers Column_Chromatography->Pure_Isomers Prep_HPLC->Pure_Isomers

Caption: Decision logic for selecting a technique for isomer separation.

Experimental Protocols

Protocol 1: Steam Distillation for Extraction of Bisabolane Sesquiterpenoids from Plant Material

This protocol is suitable for the initial extraction of volatile bisabolane sesquiterpenoids from plant matrices, such as chamomile flowers for α-bisabolol or ginger rhizomes for zingiberene.[5][6]

Materials:

  • Fresh or dried plant material (e.g., Matricaria chamomilla flowers, Zingiber officinale rhizomes)

  • Deionized water

  • Steam distillation apparatus (Clevenger-type)

  • Heating mantle

  • Separatory funnel

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., n-hexane or diethyl ether)

  • Rotary evaporator

Procedure:

  • Preparation of Plant Material: If using dried material, coarsely grind it to increase the surface area. For fresh material, chopping or macerating is recommended.

  • Apparatus Setup: Assemble the steam distillation apparatus. Place the prepared plant material into the distillation flask and add sufficient water to cover it.

  • Distillation: Heat the flask using the heating mantle to boil the water and generate steam. The steam will pass through the plant material, carrying the volatile sesquiterpenoids.

  • Condensation and Collection: The steam and essential oil vapor will be condensed and collected in the collection arm of the Clevenger apparatus. The essential oil, being less dense than water, will typically form a layer on top of the hydrosol.

  • Duration: Continue the distillation for a minimum of 3 hours, or until no more oil is collected.[5]

  • Separation: Carefully collect the essential oil layer. The hydrosol can be extracted with a non-polar organic solvent (e.g., n-hexane) to recover any dissolved essential oil. Combine the initial oil layer with the solvent extract.

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the solution using a rotary evaporator at low temperature and reduced pressure to obtain the crude essential oil rich in bisabolane sesquiterpenoids.

Protocol 2: Purification of α-Bisabolol by Fractional Distillation under Reduced Pressure

This protocol is designed for the purification of α-bisabolol from a concentrated extract, such as Candeia oil, where it is the major component.[1][7]

Materials:

  • Crude α-bisabolol extract (e.g., Candeia oil)

  • Fractional distillation apparatus with a high-efficiency column (e.g., Vigreux or packed column)

  • Heating mantle with a stirrer

  • Vacuum pump and pressure gauge

  • Thermometer

  • Collection flasks

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed for vacuum application.

  • Charging the Flask: Charge the distillation flask with the crude α-bisabolol extract and a magnetic stir bar or boiling chips.

  • Applying Vacuum: Gradually apply vacuum to the system, aiming for a pressure of 0.1 to 5 mbar.[1]

  • Heating: Gently heat the distillation flask while stirring.

  • Fraction Collection:

    • Collect the initial fraction, which will contain more volatile impurities, at a lower temperature (e.g., up to 110-120°C at the distillation head, pressure dependent).

    • As the temperature stabilizes at the boiling point of α-bisabolol under the applied pressure (e.g., 130-138°C at ~0.5 mbar), change the receiving flask to collect the purified product.[1]

    • Monitor the temperature closely. A stable boiling point indicates the collection of a pure fraction.

  • Termination: Stop the distillation when the temperature begins to rise again, indicating that less volatile impurities are starting to distill over, or when only a small residue remains in the distillation flask.

  • Analysis: Analyze the collected fractions for purity using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

Protocol 3: Flash Chromatography for the Purification of Zingiberene

This protocol describes the purification of zingiberene from a sesquiterpene-enriched fraction of ginger oil after derivatization.[2]

Materials:

  • Sesquiterpene-enriched fraction of ginger oil

  • 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD)

  • Dichloromethane (DCM)

  • Silica gel for flash chromatography (230-400 mesh)

  • Flash chromatography system (column, pump, fraction collector)

  • Eluent: Hexane/Ethyl Acetate gradient

  • Potassium hydroxide (KOH)

  • Methanol

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp for visualization

Procedure:

  • Diels-Alder Adduct Formation:

    • Dissolve the sesquiterpene-enriched fraction in DCM.

    • Add a solution of PTAD in DCM dropwise at room temperature until the red color of the PTAD persists. PTAD selectively reacts with the conjugated diene system of zingiberene.

  • Flash Chromatography of the Adduct:

    • Concentrate the reaction mixture and load it onto a pre-packed silica gel column.

    • Elute the column with a gradient of ethyl acetate in hexane (e.g., 0% to 50% ethyl acetate).

    • Monitor the elution by TLC and collect the fractions containing the zingiberene-PTAD adduct.

    • Combine the pure fractions and evaporate the solvent.

  • Hydrolysis of the Adduct:

    • Dissolve the purified adduct in methanol.

    • Add a solution of KOH in methanol and stir the mixture at room temperature for several hours.

    • Monitor the reaction by TLC until the adduct spot disappears and the zingiberene spot appears.

  • Work-up and Final Purification:

    • Neutralize the reaction mixture with a dilute acid (e.g., HCl) and extract with hexane.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the hexane solution to obtain zingiberene with >99% purity.[2]

Protocol 4: Preparative HPLC for the Purification of (E)-γ-Bisabolene

This protocol is suitable for the high-resolution separation of bisabolane isomers, such as (E)-γ-bisabolene, from a complex mixture.[4]

Materials:

  • Crude extract containing (E)-γ-bisabolene

  • Preparative HPLC system with a UV detector

  • Preparative normal-phase silica gel column

  • Mobile Phase A: n-Hexane

  • Mobile Phase B: Ethyl acetate or another suitable polar modifier

  • Filtration unit (0.45 µm PTFE filter)

  • Collection vials/flasks

Procedure:

  • Sample Preparation: Dissolve the crude extract in a minimal amount of the initial mobile phase (n-hexane). Filter the solution through a 0.45 µm filter to remove any particulate matter.

  • Method Development (Analytical Scale): It is highly recommended to first develop the separation method on an analytical scale HPLC to determine the optimal gradient and retention time of the target compound.

  • Preparative HPLC Run:

    • Equilibrate the preparative column with 100% Mobile Phase A until a stable baseline is achieved.

    • Inject the prepared sample onto the column.

    • Run a shallow gradient of Mobile Phase B into Mobile Phase A. A typical starting point could be a linear gradient from 0% to 10% Ethyl Acetate in Hexane over 30-60 minutes.

  • Fraction Collection: Monitor the chromatogram at a suitable wavelength (e.g., 210 nm). Collect the fraction corresponding to the peak of (E)-γ-bisabolene.

  • Purity Analysis and Pooling: Analyze the purity of the collected fractions using analytical HPLC or GC-MS. Pool the fractions that meet the desired purity level.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator under reduced pressure and at a low temperature to obtain the purified (E)-γ-bisabolene.

Protocol 5: Crystallization of Bisabolane Sesquiterpenoids

While many bisabolane sesquiterpenoids are oils at room temperature, some derivatives or the compounds themselves may be amenable to crystallization, which is an excellent method for achieving high purity. This is a general protocol that may require optimization for specific compounds.[8][9][10]

Materials:

  • Partially purified bisabolane sesquiterpenoid (as an oil or amorphous solid)

  • A selection of solvents for solubility testing (e.g., hexane, pentane, ethanol, acetone, ethyl acetate)

  • Crystallization dish or small Erlenmeyer flask

  • Heating plate

  • Ice bath

Procedure:

  • Solvent Selection:

    • The ideal solvent should dissolve the compound when hot but not when cold.

    • Test the solubility of a small amount of the compound in various solvents at room temperature and with gentle heating.

    • A good solvent system might also be a binary mixture (e.g., hexane-ethyl acetate), where the compound is soluble in one solvent and insoluble in the other.

  • Dissolution: Dissolve the bisabolane sesquiterpenoid in the minimum amount of the chosen hot solvent or solvent mixture.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization:

    • Allow the hot solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Once the solution has reached room temperature, it can be placed in an ice bath or refrigerator to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle organic solvents with care as they are often flammable and may be toxic.

  • When performing distillations under reduced pressure, ensure the glassware is free of cracks and use a safety shield.

References

Application Notes and Protocols: In Vitro Cytotoxicity of 9-Oxo-2,7-bisaboladien-15-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bisabolane sesquiterpenoids are a class of natural products that have demonstrated significant cytotoxic activities against various cancer cell lines, making them promising candidates for anticancer drug development.[1] 9-Oxo-2,7-bisaboladien-15-oic acid is a member of this class, and evaluating its cytotoxic potential is a critical step in its pharmacological assessment. This document provides a detailed protocol for determining the in vitro cytotoxicity of this compound using the MTT assay, a widely accepted colorimetric method for assessing cell viability.[2][3] The assay measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[2]

Data Presentation

The cytotoxic activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth or viability. While specific IC50 values for this compound are not yet broadly published, the following table summarizes the cytotoxic activities of other structurally related bisabolane sesquiterpenoids against various cancer cell lines to provide a comparative reference.

Compound Name/IdentifierCancer Cell LineIC50 ValueReference
β-bisabolene4T1 (murine breast cancer)48.99 µg/mL[4]
β-bisaboleneMCF-7 (human breast cancer)66.91 µg/mL[4]
β-bisaboleneMDA-MB-231 (human breast cancer)98.39 µg/mL[4]
β-bisaboleneSKBR3 (human breast cancer)70.62 µg/mL[4]
β-bisaboleneBT474 (human breast cancer)74.3 µg/mL[4]
Compound 14A549 (human lung carcinoma)1.9 µM[1][5]
Compound 14HL-60 (human leukemia)5.4 µM[1][5]
Compound 13HL-60 (human leukemia)15.7 µM[1][5]
Sulfurated compounds 42 & 43MKN-45 (human gastric cancer)19.8 - 30.1 µg/mL[5]
Sulfurated compounds 42 & 43HepG2 (human liver cancer)19.8 - 30.1 µg/mL[5]

Experimental Protocols

MTT Cytotoxicity Assay Protocol

This protocol is adapted for the evaluation of a purified natural product like this compound.

Materials:

  • This compound

  • Selected cancer cell line(s) (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[6]

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cells to about 80% confluency.

    • Harvest the cells using trypsin-EDTA and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[6]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[6]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.1 to 100 µM).

    • After the 24-hour incubation, carefully remove the medium from the wells.

    • Add 100 µL of the medium containing the different concentrations of the test compound to the respective wells.

    • Include a vehicle control (medium with the same final concentration of DMSO used for the highest compound concentration) and a negative control (cells with medium only).[6]

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.[6]

    • Incubate the plate for an additional 4 hours at 37°C.[6] During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals.[2][3]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

    • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.[7]

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[3]

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cells cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding add_compound Treat Cells with Compound cell_seeding->add_compound compound_prep Prepare Serial Dilutions of Compound compound_prep->add_compound incubate_24_72h Incubate for 24-72h add_compound->incubate_24_72h add_mtt Add MTT Solution incubate_24_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve Formazan in DMSO incubate_4h->dissolve_formazan read_absorbance Measure Absorbance at 570nm dissolve_formazan->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability determine_ic50 Determine IC50 Value calc_viability->determine_ic50

Caption: Workflow for the MTT-based in vitro cytotoxicity assay.

Potential Signaling Pathway

The cytotoxic effects of bisabolane sesquiterpenoids are often mediated through the induction of apoptosis.[1] This can occur via either the extrinsic (death receptor-mediated) or the intrinsic (mitochondrial-mediated) pathway.[1]

signaling_pathway cluster_pathways Apoptosis Induction by Bisabolane Sesquiterpenoids cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase compound This compound death_receptor Death Receptors (e.g., Fas) compound->death_receptor Induces mitochondria Mitochondrial Stress compound->mitochondria Induces caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Potential apoptotic pathways induced by bisabolane sesquiterpenoids.

References

Application Note: Antimicrobial Activity Screening of 9-Oxo-2,7-bisaboladien-15-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The rise of antibiotic-resistant pathogens necessitates the discovery of novel antimicrobial agents. Natural products are a promising source of new bioactive compounds. This application note describes a detailed protocol for screening the antimicrobial activity of 9-Oxo-2,7-bisaboladien-15-oic acid, a sesquiterpenoid carboxylic acid. The described methodology is based on the broth microdilution technique to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of pathogenic microorganisms. Due to the limited published data on the antimicrobial properties of this specific compound, this document provides a generalized protocol and hypothetical data for illustrative purposes. Fatty acids and related compounds are known to exert antimicrobial effects through various mechanisms, including disruption of the cell membrane and inhibition of essential metabolic pathways.[1][2][3]

Materials and Reagents

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sabouraud Dextrose Broth (for yeast)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Yeast strain (e.g., Candida albicans ATCC 90028)

  • Positive control antibiotics (e.g., Gentamicin, Amphotericin B)

  • Sterile saline solution (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Plate reader (optional)

  • Mueller-Hinton Agar (MHA) plates

  • Sabouraud Dextrose Agar (SDA) plates

Experimental Protocols

1. Preparation of Test Compound and Microbial Inocula

a. Preparation of this compound Stock Solution:

  • Dissolve a known weight of this compound in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
  • Further dilute the stock solution in the appropriate broth (CAMHB or Sabouraud Dextrose Broth) to achieve the desired starting concentration for the assay. Ensure the final concentration of DMSO does not exceed 1% in the test wells, as it can inhibit microbial growth.

b. Preparation of Microbial Inoculum:

  • From a fresh culture (18-24 hours old), pick several colonies of the test microorganism.
  • Suspend the colonies in sterile saline solution.
  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL for bacteria.[4]
  • Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[5]

2. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents.[6][7][8]

3. Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[9]

Experimental Workflow

G cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination prep_compound Prepare Stock Solution of This compound serial_dilution Perform 2-fold Serial Dilutions in 96-well plate prep_compound->serial_dilution prep_inoculum Prepare and Standardize Microbial Inoculum (0.5 McFarland) inoculate_plate Inoculate Plate with Standardized Microorganism prep_inoculum->inoculate_plate serial_dilution->inoculate_plate incubate_mic Incubate Plate (37°C, 18-24h) inoculate_plate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from Clear Wells onto Agar Plates read_mic->subculture incubate_mbc Incubate Agar Plates subculture->incubate_mbc read_mbc Determine MBC (≥99.9% killing) incubate_mbc->read_mbc

Caption: Workflow for antimicrobial susceptibility testing.

Data Presentation

Hypothetical Antimicrobial Activity of this compound

The following table summarizes hypothetical quantitative data for the antimicrobial activity of this compound against common pathogens.

MicroorganismTypeMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureusGram-positive64128
Escherichia coliGram-negative256>512
Candida albicansYeast128256

Note: This data is for illustrative purposes only and is not derived from actual experimental results.

Hypothesized Mechanism of Action

While the specific mechanism of this compound is unknown, many fatty acids exert their antimicrobial effects by disrupting the bacterial cell membrane.[1][3] This can lead to increased membrane permeability, leakage of cellular contents, and disruption of vital processes such as the electron transport chain and ATP synthesis.[2]

G compound This compound membrane Bacterial Cell Membrane (Lipid Bilayer) compound->membrane Intercalation permeability Increased Membrane Permeability membrane->permeability leakage Leakage of Cytoplasmic Contents (Ions, ATP) permeability->leakage etc Disruption of Electron Transport Chain permeability->etc death Cell Death leakage->death atp Inhibition of ATP Synthesis etc->atp atp->death

Caption: Hypothesized mechanism of antimicrobial action.

This application note provides a comprehensive protocol for the preliminary in vitro evaluation of the antimicrobial activity of this compound. The broth microdilution method is a reliable and scalable approach for determining the MIC and MBC of novel compounds.[6] The hypothetical data suggests that this compound may possess antimicrobial activity, particularly against Gram-positive bacteria and yeast. Further studies are warranted to confirm these findings, expand the panel of tested microorganisms, and elucidate the precise mechanism of action. The proposed membrane-disruptive mechanism is a common mode of action for fatty acid-like molecules and represents a plausible starting point for further investigation.[10] The protocols and workflows presented here can serve as a valuable resource for researchers engaged in the discovery and development of new antimicrobial agents from natural sources.

References

Application Notes and Protocols for Anti-inflammatory Assays of Sesquiterpenoid Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sesquiterpenoids, a diverse class of 15-carbon isoprenoids derived from plants, have garnered significant attention in drug discovery for their broad range of biological activities.[1] Among these, their potent anti-inflammatory properties are of particular interest. These compounds exert their effects by modulating key signaling pathways and inhibiting the production of pro-inflammatory mediators.[1][2] This document provides detailed application notes and experimental protocols for assessing the anti-inflammatory activity of sesquiterpenoid compounds, targeting researchers, scientists, and drug development professionals. The methodologies described herein cover essential in vitro and in vivo assays to characterize and quantify the anti-inflammatory potential of these natural products.

Key Inflammatory Pathways Targeted by Sesquiterpenoids

Sesquiterpenoids primarily mediate their anti-inflammatory effects by interfering with major signaling cascades involved in the inflammatory response. Understanding these pathways is crucial for designing and interpreting anti-inflammatory assays.

  • NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[3] Sesquiterpenoids like parthenolide have been shown to inhibit NF-κB activation by preventing the degradation of its inhibitory subunit, IκB, thereby blocking the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes.[4][5][6]

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, plays a critical role in translating extracellular signals into cellular inflammatory responses.[7] Certain sesquiterpenoids can suppress the phosphorylation of these kinases, leading to a downstream reduction in the expression of inflammatory mediators.[8]

  • STAT Signaling Pathway: The Signal Transducer and Activator of Transcription (STAT) pathway is another key cascade in cytokine signaling. Some sesquiterpenoids have been found to inhibit the activation of STAT proteins, thereby down-regulating the expression of inflammatory genes.[1]

Below is a diagram illustrating the major inflammatory signaling pathways and the points of intervention by sesquiterpenoid compounds.

Inflammation_Pathways cluster_stimulus cluster_receptor cluster_pathways cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus cluster_mediators LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR MAPK MAPK (ERK, JNK, p38) TLR4->MAPK IKK IKK TLR4->IKK TNFR->MAPK TNFR->IKK AP1 AP-1 MAPK->AP1 Activates ProInflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) AP1->ProInflammatory_Genes IkB IκB IKK->IkB Phosphorylates (Degradation) NFkB NF-κB IkB->NFkB Inhibits NFkB_nuc Nuclear NF-κB NFkB->NFkB_nuc Translocates NFkB_nuc->ProInflammatory_Genes Cytokines Cytokines (TNF-α, IL-6) ProInflammatory_Genes->Cytokines NO NO ProInflammatory_Genes->NO via iNOS PGE2 PGE₂ ProInflammatory_Genes->PGE2 via COX-2 Sesquiterpenoids Sesquiterpenoid Compounds Sesquiterpenoids->MAPK Sesquiterpenoids->IKK Sesquiterpenoids->NFkB Directly (e.g., Helenalin) NO_Assay_Workflow start Start seed_cells Seed RAW 264.7 cells (2 x 10^5 cells/well) in a 24-well plate start->seed_cells incubate1 Incubate for 24h (37°C, 5% CO₂) seed_cells->incubate1 pretreat Pre-treat cells with sesquiterpenoid compounds (various concentrations) for 1h incubate1->pretreat stimulate Stimulate with LPS (1 µg/mL) for 24h pretreat->stimulate collect_supernatant Collect 100 µL of culture supernatant stimulate->collect_supernatant griess_reaction Mix supernatant with 100 µL of Griess Reagent collect_supernatant->griess_reaction incubate2 Incubate at room temperature for 10-15 min griess_reaction->incubate2 measure_absorbance Measure absorbance at 540 nm incubate2->measure_absorbance calculate Calculate NO concentration using a sodium nitrite standard curve measure_absorbance->calculate end End calculate->end Western_Blot_Workflow start Start cell_treatment Treat RAW 264.7 cells with sesquiterpenoids and LPS start->cell_treatment cell_lysis Lyse cells and collect protein extracts cell_treatment->cell_lysis protein_quantification Quantify protein concentration (e.g., Bradford assay) cell_lysis->protein_quantification sds_page Separate proteins by SDS-PAGE protein_quantification->sds_page transfer Transfer proteins to a PVDF or nitrocellulose membrane sds_page->transfer blocking Block the membrane (e.g., 5% non-fat milk) transfer->blocking primary_ab Incubate with primary antibodies (anti-iNOS, anti-COX-2, anti-β-actin) blocking->primary_ab washing1 Wash membrane primary_ab->washing1 secondary_ab Incubate with HRP-conjugated secondary antibody washing1->secondary_ab washing2 Wash membrane secondary_ab->washing2 detection Detect protein bands using chemiluminescence washing2->detection analysis Analyze band intensity detection->analysis end End analysis->end

References

Application Note: Molecular Docking of 9-Oxo-2,7-bisaboladien-15-oic acid with Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

9-Oxo-2,7-bisaboladien-15-oic acid is a sesquiterpenoid carboxylic acid whose biological activities are not yet extensively characterized. Its structural features, including a ketone group and a carboxylic acid moiety, suggest potential interactions with biological macromolecules. Peroxisome Proliferator-Activated Receptor Alpha (PPARα) is a ligand-activated transcription factor and a member of the nuclear receptor superfamily.[1][2] PPARα is a key regulator of lipid metabolism and is the molecular target for fibrate drugs used to treat dyslipidemia.[1] Given that certain fatty acids and their derivatives are natural ligands for PPARα, this study explores the potential of this compound as a modulator of PPARα through in silico molecular docking. This application note provides a detailed protocol for such a study, which can serve as a preliminary assessment of its therapeutic potential.

Target Selection: Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

PPARα was selected as a potential target for this compound due to the following reasons:

  • Endogenous Ligands: PPARα is known to be activated by a variety of fatty acids and their derivatives. The chemical structure of this compound shares some characteristics with these natural ligands.

  • Therapeutic Relevance: As a validated drug target for metabolic disorders, identifying novel activators of PPARα is of significant interest in drug discovery.[1]

  • Structural Availability: Numerous crystal structures of the human PPARα ligand-binding domain (LBD) are publicly available in the Protein Data Bank (PDB), facilitating structure-based drug design and molecular docking studies.[1][3][4][5][6]

Principle of Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target protein) to form a stable complex.[7] The primary goals of molecular docking are to predict the binding mode and to estimate the binding affinity of the ligand-receptor complex. A high negative binding energy or docking score typically indicates a more favorable interaction. This technique is instrumental in virtual screening and for elucidating potential mechanisms of action of novel compounds.

Detailed Experimental Protocol: Molecular Docking of this compound against PPARα

This protocol outlines the steps for a molecular docking study using AutoDock Vina, a widely used open-source docking program.

1. Software and Resource Requirements:

  • Molecular Graphics Laboratory (MGL) Tools with AutoDockTools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: For performing the molecular docking.

  • PyMOL or UCSF Chimera: For visualization and analysis of results.

  • Protein Data Bank (PDB): To obtain the crystal structure of the target protein.

  • PubChem or similar chemical database: To obtain the 3D structure of the ligand.

2. Preparation of the Receptor (PPARα):

  • Obtain Protein Structure: Download the crystal structure of the human PPARα ligand-binding domain from the PDB. For this hypothetical study, we will use PDB ID: 4BCR .[5]

  • Prepare the Protein:

    • Load the PDB file (4BCR.pdb) into AutoDockTools.

    • Remove water molecules and any co-crystallized ligands or heteroatoms.

    • Add polar hydrogens to the protein.

    • Compute and add Gasteiger charges to the protein atoms.

    • Save the prepared protein in the PDBQT format (e.g., PPARa.pdbqt).

3. Preparation of the Ligand (this compound):

  • Obtain Ligand Structure: Obtain the 3D structure of this compound from a chemical database like PubChem in SDF or MOL2 format.

  • Prepare the Ligand:

    • Load the ligand file into AutoDockTools.

    • Detect the ligand's root and define the rotatable bonds.

    • Save the prepared ligand in the PDBQT format (e.g., ligand.pdbqt).

4. Grid Box Generation:

  • Define the Binding Site: The grid box defines the three-dimensional space where the docking will be performed. This is typically centered on the known binding site of the receptor. For PPARα, the binding site can be determined from the position of the co-crystallized ligand in the original PDB file.

  • Set Grid Parameters: In AutoDockTools, use the Grid Box option to set the center and dimensions of the grid. A typical grid size would be 25 x 25 x 25 Å, encompassing the entire binding pocket.

  • Generate Grid Parameter File: Save the grid parameters in a configuration file (e.g., conf.txt).

5. Molecular Docking with AutoDock Vina:

  • Configuration File: Create a configuration file (conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the grid box center and dimensions, and the output file name.

  • Run Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input:

6. Analysis of Docking Results:

  • Binding Affinity: The primary output from AutoDock Vina is a set of binding poses for the ligand, ranked by their predicted binding affinities in kcal/mol. The most negative value represents the most favorable binding energy.

  • Visualization: Use PyMOL or UCSF Chimera to visualize the docked poses in the binding site of PPARα.

  • Interaction Analysis: Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein for the best-ranked pose.

Data Presentation

The following table summarizes hypothetical, yet realistic, quantitative data that could be obtained from the molecular docking study of this compound and a known PPARα agonist (e.g., WY-14643, the co-crystallized ligand in 4BCR) against the PPARα ligand-binding domain.

CompoundDocking Score (kcal/mol)Predicted Binding Affinity (kcal/mol)Predicted Inhibition Constant (Ki) (µM)
This compound (Top Pose)-8.5-8.50.58
WY-14643 (Reference Ligand)-9.2-9.20.18

Note: The data presented in this table is for illustrative purposes and represents plausible outcomes of a molecular docking simulation. Actual experimental validation is required to confirm these predictions.

Visualizations

Molecular Docking Workflow

molecular_docking_workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage receptor_prep Receptor Preparation (PPARα - PDB: 4BCR) grid_gen Grid Box Generation (Define Binding Site) receptor_prep->grid_gen ligand_prep Ligand Preparation (this compound) ligand_prep->grid_gen docking_sim Molecular Docking (AutoDock Vina) grid_gen->docking_sim results_analysis Results Analysis (Binding Affinity & Poses) docking_sim->results_analysis interaction_analysis Interaction Analysis (Hydrogen Bonds, etc.) results_analysis->interaction_analysis

A flowchart illustrating the key stages of the molecular docking protocol.

Signaling Pathway (Hypothesized)

ppar_signaling_pathway ligand This compound ppara PPARα ligand->ppara Binds and Activates complex PPARα-RXR Heterodimer ppara->complex rxr RXR rxr->complex dna PPRE in Target Gene Promoter complex->dna Binds to transcription Transcription of Target Genes (e.g., those involved in lipid metabolism) dna->transcription Initiates

A simplified diagram of the hypothesized PPARα signaling pathway activation by this compound.

References

Application Notes and Protocols for Testing 9-Oxo-bisaboladienoic Acid Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for assessing the cytotoxicity of 9-oxo-bisaboladienoic acid derivatives, specifically focusing on 9-oxo-(10E,12E)-octadecadienoic acid (9-oxo-ODA), a compound that has demonstrated significant cytotoxic effects against various cancer cell lines. These guidelines are intended to assist researchers in the standardized evaluation of this and structurally related compounds. The protocols provided herein cover essential cytotoxicity assays and the analysis of key signaling pathways involved in the observed cellular responses.

Cell Line Selection

The choice of cell line is critical for evaluating the cytotoxic and potential therapeutic effects of 9-oxo-ODA. Based on published studies, the following human cancer cell lines have been identified as susceptible to 9-oxo-ODA-induced cytotoxicity.

Table 1: Cell Lines for 9-Oxo-ODA Cytotoxicity Testing

Cell LineCancer TypeKey Characteristics
HeLaCervical CancerHPV-positive
SiHaCervical CancerHPV-positive
HRAOvarian CancerEpithelial origin

Note: Studies have indicated that 9-oxo-ODA's cytotoxic effects may be more pronounced in HPV-positive cervical cancer cell lines. Non-HPV-infected cell lines such as HSC-2, SCC-25, and SAS have been reported to be less sensitive.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxicity of a compound. The following table summarizes the reported IC50 values for 9-oxo-ODA in susceptible cancer cell lines.

Table 2: IC50 Values of 9-oxo-ODA in Cancer Cell Lines

Cell LineIC50 (µM)Exposure TimeAssay
HeLa30.532Not SpecifiedNot Specified
SiHa25-50Not SpecifiedNot Specified

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for determining the viability of cells after treatment with 9-oxo-ODA. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.

Materials:

  • 96-well flat-bottom plates

  • Selected cancer cell lines

  • Complete cell culture medium

  • 9-oxo-ODA stock solution (in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 9-oxo-ODA in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a no-treatment control.

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value.

Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This protocol describes the detection of apoptosis in cells treated with 9-oxo-ODA using flow cytometry. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V. Propidium Iodide is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • 6-well plates

  • Selected cancer cell lines

  • Complete cell culture medium

  • 9-oxo-ODA stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 1-2 x 10⁵ cells per well in 6-well plates and incubate for 24 hours. Treat the cells with various concentrations of 9-oxo-ODA for the desired time period (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine them with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 500 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Signaling Pathways and Visualizations

9-oxo-ODA has been shown to induce apoptosis through the intrinsic mitochondrial pathway and to cause cell cycle arrest. The key molecular events are visualized in the diagrams below.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis a Seed Cells in Plates b Treat with 9-Oxo-ODA a->b c MTT Assay b->c d Annexin V/PI Staining b->d e Measure Absorbance (570nm) c->e f Flow Cytometry Analysis d->f g Calculate IC50 & % Apoptosis e->g f->g

Caption: Experimental workflow for assessing the cytotoxicity of 9-oxo-ODA.

signaling_pathway cluster_treatment Cellular Treatment cluster_pathways Intracellular Signaling cluster_apoptosis Apoptosis Induction cluster_cell_cycle Cell Cycle Arrest 9-Oxo-ODA 9-Oxo-ODA Bcl2 Bcl-2 (Anti-apoptotic) 9-Oxo-ODA->Bcl2 downregulates Bax Bax (Pro-apoptotic) 9-Oxo-ODA->Bax upregulates p53 p53 Pathway 9-Oxo-ODA->p53 activates CDK1 CDK1 9-Oxo-ODA->CDK1 inhibits CytoC Cytochrome c Release Bcl2->CytoC inhibits Bax->CytoC promotes Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis p53->CDK1 inhibits CellCycle Cell Cycle Progression CDK1->CellCycle Arrest Cell Cycle Arrest

Caption: Proposed signaling pathway for 9-oxo-ODA-induced cytotoxicity.

Conclusion

The provided application notes and protocols offer a framework for the systematic evaluation of 9-oxo-bisaboladienoic acid cytotoxicity. The data suggests that these compounds are promising candidates for further investigation as anti-cancer agents, particularly for HPV-associated malignancies. Adherence to standardized protocols is crucial for generating reproducible and comparable data, which will be vital for the advancement of these compounds in the drug development pipeline.

Troubleshooting & Optimization

Technical Support Center: Extraction of 9-Oxo-2,7-bisaboladien-15-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 9-Oxo-2,7-bisaboladien-15-oic acid extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common natural sources?

This compound is a bisabolane-type sesquiterpenoid. Sesquiterpenoids are a large class of naturally occurring compounds with a 15-carbon backbone. Bisabolane-type sesquiterpenoids are known to be found in various plants, with species of the genus Curcuma (e.g., Curcuma longa, commonly known as turmeric) and Lippia being notable sources. These compounds are of interest for their potential biological activities.

Q2: What are the key chemical properties of this compound to consider during extraction?

The key chemical features of this compound are its sesquiterpenoid backbone, which imparts a significant degree of lipophilicity, and its carboxylic acid functional group, which provides an acidic character. This dual nature allows for a targeted extraction strategy. The molecule is likely to be soluble in a range of organic solvents, and its acidic nature permits its conversion into a water-soluble salt (carboxylate) under basic conditions.

Q3: Which solvents are most effective for the initial extraction of this compound from plant material?

The choice of solvent is critical for maximizing the extraction yield. For bisabolane-type sesquiterpenoids, solvents of intermediate polarity are often effective. Ethyl acetate is a commonly used solvent for the extraction of sesquiterpenoids from Curcuma longa.[1] Other solvents such as ethanol, methanol, hexane, and dichloromethane can also be used, often in combination or sequentially, to optimize the extraction of compounds with varying polarities.[2]

Q4: How can I selectively isolate this compound from a complex crude extract?

Due to its acidic nature, acid-base extraction is a highly effective method for the selective isolation of this compound from a crude organic extract.[2][3][4][5] By washing the organic extract with an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide solution), the acidic compound is deprotonated to form its corresponding carboxylate salt, which is soluble in the aqueous phase. Neutral and basic compounds remain in the organic phase. The aqueous phase can then be separated and acidified to precipitate the purified this compound.

Q5: What analytical techniques are suitable for the quantification of this compound?

High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS) is a powerful technique for the quantification of bisabolane sesquiterpenoids.[6][7][8] A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water (often with a small amount of acid like acetic or formic acid to improve peak shape).

Troubleshooting Guides

Issue 1: Low Yield of Crude Extract

Potential Cause Troubleshooting Steps
Inadequate grinding of plant material Ensure the plant material is finely powdered to maximize the surface area for solvent penetration.
Inappropriate solvent choice The polarity of the solvent may not be optimal for extracting the target compound. Experiment with different solvents or solvent mixtures (e.g., hexane, ethyl acetate, ethanol).
Insufficient extraction time or temperature Increase the extraction time or temperature (if the compound is thermally stable) to enhance extraction efficiency. Methods like Soxhlet extraction, ultrasound-assisted extraction (UAE), or microwave-assisted extraction (MAE) can improve yields.[9][10]
Poor solvent-to-solid ratio A low solvent-to-solid ratio can lead to saturation of the solvent and incomplete extraction. Increase the volume of solvent used per gram of plant material.

Issue 2: Poor Recovery After Acid-Base Extraction

Potential Cause Troubleshooting Steps
Incomplete deprotonation of the carboxylic acid Use a sufficiently strong base and ensure thorough mixing of the organic and aqueous phases to facilitate the acid-base reaction.
Emulsion formation during extraction Emulsions can trap the target compound. To break emulsions, add a small amount of brine (saturated NaCl solution) or use a centrifuge.
Incomplete precipitation after acidification After separating the basic aqueous layer, ensure it is sufficiently acidified to fully protonate the carboxylate and cause the neutral acid to precipitate. Check the pH with pH paper.
Loss of product during filtration Use a fine filter paper and wash the precipitate with a small amount of cold water to remove any remaining salts without dissolving the product.

Issue 3: Co-elution of Impurities During Chromatographic Purification

Potential Cause Troubleshooting Steps
Inappropriate mobile phase composition Optimize the mobile phase by adjusting the solvent ratio or by trying different solvent systems to improve the separation of the target compound from impurities.
Column overloading Reduce the amount of sample loaded onto the chromatography column to prevent band broadening and improve resolution.
Incorrect stationary phase If using silica gel, consider trying a different stationary phase, such as alumina or a bonded phase (e.g., C18 for reversed-phase chromatography).

Data Presentation

Table 1: Illustrative Comparison of Extraction Solvents for Bisabolane-Type Sesquiterpenoids from Curcuma longa

Solvent Extraction Method Extraction Time (hours) Temperature (°C) Relative Yield (%) *
n-HexaneSoxhlet66945
DichloromethaneMaceration242565
Ethyl AcetateMaceration242585
EthanolSoxhlet67895
MethanolReflux465100

*Note: This data is illustrative and intended to demonstrate the relative effectiveness of different solvents for extracting polar to semi-polar sesquiterpenoids. Actual yields will vary depending on the specific plant material and experimental conditions.

Experimental Protocols

Protocol 1: Solvent Extraction of Crude Bisabolane Sesquiterpenoids from Curcuma longa

  • Preparation of Plant Material: Dry the rhizomes of Curcuma longa at 40-50°C and grind them into a fine powder.

  • Solvent Maceration:

    • Weigh 100 g of the powdered plant material and place it in a large Erlenmeyer flask.

    • Add 500 mL of ethyl acetate to the flask.

    • Seal the flask and allow it to macerate for 48 hours at room temperature with occasional shaking.

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper.

    • Wash the residue with an additional 100 mL of ethyl acetate.

    • Combine the filtrates and concentrate the solvent using a rotary evaporator at a temperature below 45°C to obtain the crude extract.

Protocol 2: Acid-Base Extraction for the Purification of this compound

  • Dissolution of Crude Extract: Dissolve the crude extract obtained from Protocol 1 in 100 mL of diethyl ether.

  • Liquid-Liquid Extraction:

    • Transfer the diethyl ether solution to a 250 mL separatory funnel.

    • Add 50 mL of a 5% aqueous sodium bicarbonate solution to the separatory funnel.

    • Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.

    • Allow the layers to separate. The upper layer is the organic phase, and the lower layer is the aqueous phase.

    • Drain the lower aqueous layer into a clean beaker.

    • Repeat the extraction of the organic layer with two additional 50 mL portions of 5% sodium bicarbonate solution.

    • Combine the three aqueous extracts. The organic layer now contains neutral and basic compounds and can be set aside.

  • Acidification and Precipitation:

    • Cool the combined aqueous extracts in an ice bath.

    • Slowly add 1 M hydrochloric acid dropwise while stirring until the pH of the solution is approximately 2 (check with pH paper).

    • A precipitate of this compound should form.

  • Isolation of the Purified Compound:

    • Collect the precipitate by vacuum filtration using a Büchner funnel.

    • Wash the precipitate with a small amount of cold distilled water.

    • Allow the solid to air dry or dry in a desiccator to obtain the purified this compound.

Visualizations

Extraction_Workflow plant_material Dried & Powdered Plant Material (e.g., Curcuma longa) solvent_extraction Solvent Extraction (e.g., Ethyl Acetate) plant_material->solvent_extraction filtration Filtration solvent_extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract dissolution Dissolution in Organic Solvent (e.g., Ether) crude_extract->dissolution acid_base_extraction Acid-Base Extraction (wash with aq. NaHCO3) dissolution->acid_base_extraction separation Phase Separation acid_base_extraction->separation organic_phase Organic Phase (Neutral & Basic Compounds) separation->organic_phase aqueous_phase Aqueous Phase (Carboxylate Salt) separation->aqueous_phase acidification Acidification (with HCl) aqueous_phase->acidification precipitation Precipitation acidification->precipitation isolation Isolation (Filtration & Drying) precipitation->isolation pure_compound Purified this compound isolation->pure_compound

Caption: Workflow for the extraction and purification of this compound.

Troubleshooting_Logic cluster_extraction Extraction Issues cluster_purification Purification Issues start Low Yield of Final Product check_crude_yield Check Crude Extract Yield start->check_crude_yield low_crude Low Crude Yield check_crude_yield->low_crude Low good_crude Acceptable Crude Yield check_crude_yield->good_crude Good grinding Inadequate Grinding low_crude->grinding solvent Wrong Solvent low_crude->solvent time_temp Insufficient Time/Temp low_crude->time_temp check_purification Investigate Purification Step good_crude->check_purification low_recovery Low Recovery in Acid-Base Extraction check_purification->low_recovery incomplete_reaction Incomplete Acid-Base Reaction low_recovery->incomplete_reaction emulsion Emulsion Formation low_recovery->emulsion incomplete_precipitation Incomplete Precipitation low_recovery->incomplete_precipitation

Caption: Troubleshooting logic for low yield of this compound.

References

Technical Support Center: Sesquiterpenoid Compound Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of sesquiterpenoid compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the isolation and purification of these valuable natural products.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in purifying sesquiterpenoid compounds?

A1: The purification of sesquiterpenoid compounds is often challenging due to several factors:

  • Structural Diversity and Similarity: Sesquiterpenoids are a large and diverse class of compounds, often with very similar structures and polarities, making them difficult to separate from one another.[1]

  • Complex Sample Matrix: They are typically isolated from complex natural sources like plant extracts, which contain numerous other metabolites that can interfere with purification.[2]

  • Low Concentration: The concentration of individual sesquiterpenoids in the source material can be very low, requiring efficient and sensitive purification techniques to obtain sufficient quantities.[3]

  • Compound Instability: Some sesquiterpenoids can be sensitive to heat, light, or pH, leading to degradation during the purification process.

  • Poor Bioavailability: Purified sesquiterpenoids often have low water solubility and poor bioavailability, which can be a challenge for subsequent biological assays.[3]

Q2: Which chromatographic method is best suited for sesquiterpenoid purification?

A2: The choice of chromatographic method depends on the specific properties of the target sesquiterpenoid and the complexity of the mixture. A multi-step approach is often necessary.

  • Column Chromatography (CC): This is a fundamental technique for the initial fractionation of crude extracts. Silica gel is a common stationary phase, used with a non-polar mobile phase (e.g., hexane) and a more polar modifier (e.g., ethyl acetate).[4]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly preparative HPLC, is used for the final purification of sesquiterpenoids to achieve high purity.[5] Reversed-phase columns (e.g., C18) are frequently used.

  • High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thus preventing irreversible adsorption of the sample.[1] It is particularly effective for separating compounds with similar structures.[1]

Q3: How can I detect sesquiterpenoids during purification if they lack a strong UV chromophore?

A3: While many sesquiterpenoids have double bonds that allow for UV detection (typically 198-220 nm), detection can be challenging.[4] Here are some alternatives:

  • Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector that can detect any non-volatile analyte.

  • Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (HPLC-MS) allows for sensitive and selective detection based on the mass-to-charge ratio of the compounds.

  • Thin-Layer Chromatography (TLC) with Staining: TLC plates can be stained with reagents like vanillin-sulfuric acid or permanganate to visualize otherwise non-UV active compounds.[4]

Q4: My target sesquiterpenoid is volatile. How can I minimize its loss during purification?

A4: Volatility is a common issue with some sesquiterpenoids. To minimize loss:

  • Use a Rotary Evaporator at Low Temperatures: When removing solvents, use a rotary evaporator at a low temperature and moderate vacuum to prevent the evaporation of your compound.[4]

  • Two-Layer Culture System for Recombinant Production: For volatile sesquiterpenes produced by recombinant E. coli, a two-layer culture system with an organic solvent overlay (e.g., n-octane) can trap the volatile products.[5][6]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield of purified compound - Inefficient extraction from the source material.- Degradation of the compound during processing.- Irreversible adsorption to the stationary phase in chromatography.[4]- Optimize the extraction solvent and conditions (e.g., temperature, time).[7]- Minimize exposure to heat and light.[4]- Consider using HSCCC to avoid a solid stationary phase.[1]
Poor separation of closely related sesquiterpenoids - Suboptimal chromatographic conditions (mobile phase, stationary phase).- Co-elution of isomers or compounds with very similar polarity.- Optimize the mobile phase gradient in HPLC or column chromatography.[2]- Try a different stationary phase with different selectivity.- Employ HSCCC, which often provides better resolution for similar compounds.[1]
Compound appears to degrade on the silica gel column - Acidity of the silica gel causing rearrangement or degradation of sensitive compounds.- Neutralize the silica gel by washing it with a solvent containing a small amount of a base (e.g., triethylamine) before packing the column.- Use a less acidic stationary phase like alumina.
Difficulty removing impurities from the final product - Co-elution with impurities having similar properties.- Presence of persistent minor contaminants.- Perform multiple chromatographic steps using different separation principles (e.g., normal-phase followed by reversed-phase).- Consider crystallization as a final purification step if the compound is crystalline.[8]
Inconsistent retention times in HPLC - Fluctuation in mobile phase composition.- Column degradation.- Temperature variations.- Ensure proper mixing and degassing of the mobile phase.- Use a guard column and regularly flush the main column.- Use a column oven to maintain a constant temperature.

Experimental Protocols

Protocol 1: General Extraction and Liquid-Liquid Partitioning

This protocol is a common first step to extract and fractionate sesquiterpenoids from plant material.[8]

Materials:

  • Dried and powdered plant material

  • 95% Ethanol (EtOH)

  • Petroleum ether

  • Ethyl acetate (EtOAc)

  • n-Butanol (n-BuOH)

  • Distilled water

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Extraction: Macerate the dried plant powder (e.g., 10 kg) with 95% EtOH (e.g., 100 L) at room temperature for 3 days. Repeat this extraction three times.[8]

  • Concentration: Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.[8]

  • Suspension: Suspend the crude extract in distilled water.[8]

  • Partitioning: a. Perform liquid-liquid partitioning sequentially with solvents of increasing polarity.[8] b. First, partition with petroleum ether to remove non-polar compounds. c. Next, partition the aqueous layer with ethyl acetate. d. Finally, partition the remaining aqueous layer with n-butanol.

  • Fraction Collection: Collect the petroleum ether, ethyl acetate, and n-butanol fractions separately. Concentrate each fraction using a rotary evaporator. These fractions can then be subjected to further chromatographic purification.

Protocol 2: Silica Gel Column Chromatography

This protocol describes a typical procedure for the fractionation of a crude extract or a partitioned fraction.

Materials:

  • Silica gel (for column chromatography)

  • Appropriate solvents for the mobile phase (e.g., n-hexane, ethyl acetate)

  • Glass column

  • Fraction collector

  • TLC plates and developing chamber

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase solvent and pour it into the column. Allow it to pack uniformly.

  • Sample Loading: Dissolve the crude fraction (e.g., the ethyl acetate fraction) in a minimal amount of the initial mobile phase or a suitable solvent and load it onto the top of the silica gel column.[8]

  • Elution: Begin elution with a non-polar solvent (e.g., 100% n-hexane) and gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.

  • Fraction Collection: Collect the eluate in fractions using a fraction collector.[8]

  • TLC Analysis: Monitor the separation by analyzing the collected fractions using TLC. Spot a small amount of each fraction on a TLC plate, develop it in an appropriate solvent system, and visualize the spots (e.g., under UV light or by staining).[8]

  • Pooling: Combine the fractions that contain the pure target compound.

Visualizations

experimental_workflow raw_material Plant Material extraction Solvent Extraction (e.g., Ethanol) raw_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning fractions Polarity-Based Fractions partitioning->fractions column_chrom Column Chromatography fractions->column_chrom semi_pure Semi-Pure Fractions column_chrom->semi_pure prep_hplc Preparative HPLC semi_pure->prep_hplc pure_compound Pure Sesquiterpenoid prep_hplc->pure_compound

Caption: General workflow for sesquiterpenoid purification.

troubleshooting_logic start Low Purity or Yield check_extraction Review Extraction Protocol start->check_extraction check_chromatography Analyze Chromatography Step start->check_chromatography optimize_solvent Optimize Extraction Solvent/Time check_extraction->optimize_solvent check_degradation Assess Compound Stability check_extraction->check_degradation optimize_mobile_phase Optimize Mobile Phase check_chromatography->optimize_mobile_phase change_stationary_phase Change Stationary Phase check_chromatography->change_stationary_phase add_step Add Purification Step check_chromatography->add_step solution Improved Purity/Yield optimize_solvent->solution check_degradation->solution optimize_mobile_phase->solution change_stationary_phase->solution add_step->solution

Caption: Troubleshooting logic for purification issues.

References

solubility issues of 9-Oxo-2,7-bisaboladien-15-oic acid in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing in vitro solubility issues of 9-Oxo-2,7-bisaboladien-15-oic acid. Given its classification as a sesquiterpenoid, this compound is expected to have low aqueous solubility, a common challenge for in vitro testing.[1]

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated immediately after I added it to my cell culture medium. What happened?

A1: Immediate precipitation upon addition to aqueous media is a strong indicator that the compound's concentration has exceeded its solubility limit.[2] this compound, being a hydrophobic molecule, likely has very poor solubility in water-based solutions like cell culture media. The organic solvent from your stock solution (e.g., DMSO) disperses in the medium, leaving the compound to crash out of solution.

Q2: I dissolved the compound successfully, but after some time in the incubator, I see a precipitate. Why did this happen?

A2: Delayed precipitation can be caused by several factors:

  • Temperature Shifts: Solubility can be temperature-dependent. A solution prepared at room temperature may precipitate when moved to a 37°C incubator.[2][3]

  • pH Changes: The CO2 environment in an incubator can alter the pH of the medium, which can affect the solubility of pH-sensitive compounds like carboxylic acids.[2][3]

  • Interactions with Media Components: The compound may slowly interact with salts, proteins, or other components in the media, leading to the formation of insoluble complexes.[2][3]

  • Evaporation: Over time, evaporation from culture plates can increase the concentration of the compound, pushing it beyond its solubility limit.[4]

Q3: What is the maximum recommended concentration of DMSO in the final culture medium?

A3: As a general rule, the final concentration of DMSO should be kept as low as possible, typically below 0.5%, and ideally at or below 0.1%.[3] The exact tolerance depends on the cell line, as high concentrations of DMSO can be cytotoxic. It is crucial to always include a vehicle control in your experiments, which consists of the same final concentration of DMSO without the test compound.[5]

Q4: Can I just filter out the precipitate and use the remaining solution for my experiment?

A4: Filtering is not recommended. Removing the precipitate means you are also removing an unknown amount of your compound.[5] This leads to an unknown final concentration in your experiment, making the results inaccurate and difficult to reproduce. The best approach is to address the root cause of the precipitation.[5]

Troubleshooting Guide

If you observe precipitation, use the following guide to identify the cause and find a solution.

ObservationPotential CauseRecommended Solution
Immediate Precipitate Concentration exceeds aqueous solubility.[2]- Decrease the final working concentration of the compound.- Prepare a higher concentration stock solution in DMSO and use a smaller volume for dilution.[2]- Perform serial dilutions in pre-warmed (37°C) culture medium.[2][3]
Delayed Precipitate (in incubator) Temperature or pH shift; interaction with media components.[2][3]- Pre-warm the cell culture medium to 37°C before adding the compound.[2]- Ensure your medium is correctly buffered for the incubator's CO2 concentration.- Reduce the serum concentration in your medium if possible, or test solubility in serum-free vs. serum-containing media.
Precipitate in Stock Solution Improper storage, freeze-thaw cycles, or concentration is too high for the solvent.[3][6]- Visually inspect the stock solution before use. If precipitate is present, gently warm (37°C) and vortex to redissolve.[3]- Prepare fresh stock solutions regularly.- Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.[2]
Cloudiness or Turbidity Fine particulate precipitation or microbial contamination.[2][7]- Examine a sample under a microscope to differentiate between chemical precipitate and microbial growth.[2]- If it is a precipitate, follow the troubleshooting steps above.- If contamination is suspected, discard the culture and review your sterile technique.[2]

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution

This protocol outlines the standard procedure for preparing a high-concentration stock solution of a hydrophobic compound.

  • Weighing: Accurately weigh a small amount (e.g., 1-5 mg) of this compound powder.

  • Solvent Addition: Add the appropriate volume of 100% DMSO to achieve the desired high-concentration stock (e.g., 10-100 mM).

  • Dissolution: Vortex the solution vigorously. If necessary, gently warm the vial in a 37°C water bath to aid dissolution.[3] Visually inspect to ensure all solid material has dissolved.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation and repeated freeze-thaw cycles.[2]

Protocol 2: Determination of Apparent Solubility in Cell Culture Medium

This experiment helps determine the maximum concentration of the compound that can be maintained in your specific cell culture medium without precipitation.

  • Media Preparation: Pre-warm your complete cell culture medium (including serum, if applicable) to 37°C.[3]

  • Serial Dilutions: Prepare a series of dilutions of your high-concentration DMSO stock into the pre-warmed medium in sterile microcentrifuge tubes. Aim for a range of final concentrations (e.g., 1 µM to 100 µM).

    • Example: To make a 100 µM solution from a 100 mM stock, perform a 1:1000 dilution (e.g., 1 µL of stock into 999 µL of media).

  • Mixing: Vortex each tube immediately and thoroughly after adding the stock solution to ensure rapid and uniform mixing.[3]

  • Incubation: Incubate the tubes under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a period that mimics your experiment's duration (e.g., 2-24 hours).

  • Observation: After incubation, visually inspect each tube for any signs of precipitation (cloudiness, haze, or visible particles). Examine under a microscope if necessary.[2]

Data Presentation

Use the following tables to record and compare your solubility data.

Table 1: Solvent and Stock Solution Details

ParameterValue
Compound NameThis compound
Stock SolventDMSO
Stock Concentration (mM)e.g., 50 mM
Storage Temperature (°C)e.g., -20°C

Table 2: Apparent Solubility in Cell Culture Medium

Final Concentration (µM)Cell Culture MediumIncubation Time (h)Observation (Clear/Precipitate)
1e.g., DMEM + 10% FBS24e.g., Clear
5e.g., DMEM + 10% FBS24e.g., Clear
10e.g., DMEM + 10% FBS24e.g., Clear
25e.g., DMEM + 10% FBS24e.g., Hazy
50e.g., DMEM + 10% FBS24e.g., Precipitate
100e.g., DMEM + 10% FBS24e.g., Precipitate

Visualizations

Troubleshooting Workflow

The following workflow provides a logical sequence for addressing solubility issues.

G start Compound Added to Media precipitate Precipitate Observed? start->precipitate immediate Immediate? precipitate->immediate Yes no_precipitate No Precipitate precipitate->no_precipitate No sol_limit Exceeded Solubility Limit immediate->sol_limit Yes delayed_causes Potential Causes: - Temp/pH Shift - Media Interaction - Evaporation immediate->delayed_causes No (Delayed) sol_actions Actions: - Lower Concentration - Optimize Stock/Dilution - Use Solubility Enhancers sol_limit->sol_actions delayed_actions Actions: - Pre-warm Media - Check Buffering - Humidify Incubator delayed_causes->delayed_actions proceed Proceed with Experiment (Include Vehicle Control) no_precipitate->proceed PPAR_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound (Hypothetical Ligand) PPARa PPARα Ligand->PPARa Binds Complex PPARα-RXR Heterodimer PPARa->Complex RXR RXR RXR->Complex PPRE PPRE (Peroxisome Proliferator Response Element) Complex->PPRE Translocates to Nucleus & Binds to DNA Transcription Gene Transcription (e.g., Fatty Acid Oxidation Genes) PPRE->Transcription Activates

References

Technical Support Center: Stability of 9-Oxo-2,7-bisaboladien-15-oic Acid in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of 9-Oxo-2,7-bisaboladien-15-oic acid in solution. While specific stability data for this compound is not extensively documented in publicly available literature, this guide offers a framework based on established principles for stability testing of related chemical entities, such as sesquiterpenoids, and aligns with regulatory guidelines like those from the International Council for Harmonisation (ICH).

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns for the stability of a sesquiterpenoid like this compound in solution?

A1: Sesquiterpenoids, particularly those with unsaturated bonds and functional groups like ketones and carboxylic acids, can be susceptible to several degradation pathways. Key concerns include:

  • Oxidation: The double bonds in the bisabolene skeleton can be prone to oxidation.

  • Hydrolysis: The carboxylic acid group can react, although it is generally stable. More reactive functional groups, if present, would be a greater concern.

  • Isomerization: Changes in pH or exposure to light can potentially lead to isomerization at chiral centers or of double bonds.

  • Photodegradation: Exposure to UV or visible light can induce degradation.[1][2][3]

Q2: What is a forced degradation study and why is it necessary?

A2: A forced degradation study, or stress testing, involves intentionally exposing the compound to harsh conditions to accelerate its degradation.[1][4] This is done to:

  • Identify potential degradation products.[4]

  • Understand the degradation pathways.[4]

  • Develop and validate a stability-indicating analytical method that can separate the intact compound from its degradation products.[1] The ICH guidelines recommend performing forced degradation studies to understand the chemical behavior of a molecule.

Q3: What are the typical conditions for a forced degradation study?

A3: Forced degradation studies typically include exposure to:

  • Acidic and Basic Hydrolysis: Treatment with acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) at room or elevated temperatures.[5][6]

  • Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).[1]

  • Thermal Stress: Heating the sample in solid form and in solution (e.g., 40-80°C).[6]

  • Photostability: Exposing the sample to a combination of UV and visible light, as specified by ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt-hours/m²).[1][3][7]

Q4: Which solvents are recommended for preparing solutions of this compound for stability studies?

A4: The choice of solvent is critical and should be based on the compound's solubility and the nature of the experiment.

  • Initial Solubility Testing: Start with common laboratory solvents like dimethyl sulfoxide (DMSO), ethanol, or methanol. Many sesquiterpenoids are soluble in these organic solvents.

  • Aqueous Buffers: For hydrolysis studies, the compound should be dissolved in an aqueous buffer at different pH values (e.g., acidic, neutral, and basic). A co-solvent like DMSO or ethanol may be necessary to achieve sufficient solubility, but its concentration should be kept low to minimize its effect on the reaction.

  • In Vitro/In Vivo Studies: For biological assays, it is crucial to use a biocompatible solvent system. This often involves dissolving the compound in a minimal amount of DMSO and then diluting it with an aqueous medium like phosphate-buffered saline (PBS) or cell culture medium.

Q5: How should stock solutions of this compound be stored?

A5: For general short-term to medium-term storage, stock solutions in organic solvents like DMSO should be stored at low temperatures, typically -20°C or -80°C, to minimize degradation. Aliquoting the stock solution into smaller volumes is recommended to avoid repeated freeze-thaw cycles.

Q6: What analytical methods are suitable for quantifying this compound and its degradation products?

A6: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the analysis of sesquiterpene lactones and related compounds.[8][9]

  • HPLC with UV Detection: A reversed-phase C18 column is often suitable. The chromophores in the molecule (the ketone and conjugated double bonds) should allow for UV detection.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful tool for identifying unknown degradation products by providing mass information.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be used if the compound or its derivatives are sufficiently volatile and thermally stable.[5][8]

  • ¹H NMR Spectroscopy: Can be used for quantitative analysis of sesquiterpene lactones in some cases.[10]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Compound precipitates from aqueous solution - Low aqueous solubility of the compound.- The concentration of the organic co-solvent is too low.- Increase the percentage of the co-solvent (e.g., DMSO, ethanol) if experimentally permissible.- Use a different co-solvent system (e.g., combining DMSO with PEG-400).[11]- Consider using solubility enhancers like cyclodextrins.[11]
Inconsistent results in stability assays - Inconsistent sample preparation or handling.- Fluctuation in analytical instrument performance.- Repeated freeze-thaw cycles of stock solutions.- Use a standardized protocol for sample preparation.- Run system suitability tests before each analytical run.- Aliquot stock solutions to avoid multiple freeze-thaw cycles.
No degradation observed under stress conditions - The compound is highly stable under the applied conditions.- The stress conditions are not harsh enough.- Increase the duration of exposure, temperature, or concentration of the stressor (e.g., acid, base, oxidizing agent).[5]- A target degradation of 5-20% is generally considered appropriate.[4][6]
Complete degradation of the compound - The stress conditions are too harsh.- Reduce the exposure time, temperature, or concentration of the stressor.
Appearance of many unknown peaks in the chromatogram - Multiple degradation pathways are occurring.- Impurities in the starting material or solvent.- Use LC-MS to identify the mass of the unknown peaks to aid in structure elucidation.- Analyze a blank (solvent without the compound) under the same stress conditions to identify solvent-related artifacts.

Experimental Protocols

General Protocol for a Forced Degradation Study

This protocol outlines a general approach. The concentrations, temperatures, and time points should be optimized for this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acidic Hydrolysis:

    • Mix the stock solution with 0.1 M HCl.

    • Incubate at a specific temperature (e.g., 60°C).

    • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Basic Hydrolysis:

    • Mix the stock solution with 0.1 M NaOH.

    • Incubate at room temperature.

    • Withdraw samples at various time points.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with 3% hydrogen peroxide (H₂O₂).

    • Keep the mixture at room temperature, protected from light.

    • Withdraw samples at various time points.

  • Thermal Degradation:

    • Place the solid compound in a temperature-controlled oven (e.g., 80°C).

    • Prepare a solution of the compound and incubate it at a high temperature (e.g., 60°C).

    • Sample at various time points.

  • Photodegradation:

    • Expose a solution of the compound to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines.[3][7]

    • A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.

    • Sample at appropriate time intervals.

3. Sample Analysis:

  • Analyze all samples (stressed and control) using a validated stability-indicating HPLC method.

  • The method should be able to separate the parent compound from all degradation products.

4. Data Analysis:

  • Calculate the percentage of degradation of the parent compound under each stress condition.

  • Determine the retention times and peak areas of the degradation products.

  • If possible, use LC-MS to propose structures for the major degradation products.

Data Presentation

Quantitative data from stability studies should be presented in a clear and organized manner.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionDuration (hours)Temperature (°C)% DegradationNumber of Degradation Products
0.1 M HCl2460[Data][Data]
0.1 M NaOH825 (RT)[Data][Data]
3% H₂O₂2425 (RT)[Data][Data]
Thermal (Solution)4860[Data][Data]
Photolytic[Data] lux hrs / [Data] W hrs/m²25 (RT)[Data][Data]

Table 2: Long-Term Stability of this compound in DMSO at -20°C

Time PointConcentration (µg/mL)% of Initial ConcentrationObservations
01000100Clear solution
1 month[Data][Data]Clear solution
3 months[Data][Data]Clear solution
6 months[Data][Data]Clear solution

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Data Interpretation prep Prepare Stock Solution (e.g., 1 mg/mL in MeCN) acid Acidic Hydrolysis (0.1 M HCl, 60°C) prep->acid base Basic Hydrolysis (0.1 M NaOH, RT) prep->base oxidation Oxidation (3% H₂O₂, RT) prep->oxidation thermal Thermal Stress (60-80°C) prep->thermal photo Photostability (ICH Q1B) prep->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (if needed) sampling->neutralize hplc HPLC / LC-MS Analysis neutralize->hplc quantify Quantify Degradation hplc->quantify identify Identify Degradants quantify->identify pathway Elucidate Degradation Pathway identify->pathway

Workflow for a Forced Degradation Study.

G cluster_factors Stress Factors cluster_outcomes Potential Outcomes cluster_analysis Analytical Assessment compound This compound in Solution pH pH compound->pH exposed to Temp Temperature compound->Temp exposed to Light Light compound->Light exposed to Oxygen Oxygen compound->Oxygen exposed to stable Stable Compound compound->stable degradation Degradation Products pH->degradation Temp->degradation Light->degradation Oxygen->degradation hplc Stability-Indicating HPLC Method degradation->hplc lcms LC-MS for Identification degradation->lcms stable->hplc hplc->lcms

Logical Relationships in a Stability Assessment.

References

Technical Support Center: Analysis of 9-Oxo-2,7-bisaboladien-15-oic acid by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing High-Performance Liquid Chromatography (HPLC) conditions for the analysis of 9-Oxo-2,7-bisaboladien-15-oic acid. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presentation tables to address common challenges encountered during experimentation.

Troubleshooting Guide

This guide is designed to help users identify and resolve common issues that may arise during the HPLC analysis of this compound.

Common Problems and Solutions

ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing - Secondary interactions between the acidic analyte and basic silanol groups on the column packing material.[1] - Inappropriate mobile phase pH, leading to ionization of the analyte.- Lower the mobile phase pH by adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to suppress the ionization of the carboxylic acid group. - Use a column with end-capping or a modern silica base to minimize exposed silanol groups.[1] - Consider using a buffer in the mobile phase to maintain a consistent pH.[1]
Poor Resolution/Overlapping Peaks - Suboptimal mobile phase composition. - Inadequate column efficiency.- Optimize the mobile phase gradient. A shallower gradient can improve the separation of closely eluting peaks.[2] - Adjust the ratio of organic solvent (acetonitrile or methanol) to the aqueous phase.[2] - Use a column with a smaller particle size (e.g., 3 µm or sub-2 µm) for higher efficiency.
Variable Retention Times - Inconsistent mobile phase preparation.[3] - Fluctuations in column temperature.[3] - Inadequate column equilibration between injections.[3] - Pump malfunction or air bubbles in the system.[4]- Ensure accurate and consistent preparation of the mobile phase. Use a degasser to remove dissolved gases.[3] - Use a column oven to maintain a constant temperature.[5] - Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection.[3] - Purge the pump to remove any air bubbles.[4]
Ghost Peaks - Contamination in the sample, solvent, or HPLC system. - Carryover from a previous injection.- Run a blank gradient (injecting only the mobile phase) to identify the source of contamination. - Ensure high purity of solvents and sample diluents. - Implement a robust needle wash protocol in the autosampler method.
High Backpressure - Blockage in the column or system tubing.[4] - Particulate matter from the sample.- Filter all samples and mobile phases before use. - Use a guard column to protect the analytical column from particulates and strongly retained compounds.[6] - If the pressure is high in the column, try back-flushing it (disconnect from the detector first).
Low Signal Intensity - Low sample concentration. - Incorrect detection wavelength. - Sample degradation.- Concentrate the sample if possible. - Determine the optimal UV absorbance wavelength for this compound by running a UV-Vis spectrum. - Sesquiterpenoids can be unstable; analyze samples promptly after preparation and store them at low temperatures.[7]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for HPLC method development for this compound?

A1: A good starting point is a reversed-phase C18 column with a mobile phase consisting of a mixture of water and acetonitrile (or methanol), both containing 0.1% formic acid. A gradient elution from a lower to a higher organic phase concentration is recommended to ensure the elution of the compound of interest and any potential impurities.

Q2: How can I improve the peak shape of my acidic compound?

A2: Peak tailing is a common issue for acidic compounds. To improve peak shape, it is crucial to suppress the ionization of the carboxylic acid group. This can be achieved by acidifying the mobile phase with an additive like formic acid or acetic acid to a pH below the pKa of the analyte.[1]

Q3: Should I use acetonitrile or methanol as the organic solvent?

A3: Both acetonitrile and methanol can be effective. Acetonitrile typically offers lower viscosity and better UV transparency at low wavelengths. However, methanol can sometimes provide different selectivity. It is recommended to screen both solvents during method development to determine which provides the best separation for your specific sample matrix.

Q4: My compound is not retained on the C18 column. What should I do?

A4: If your compound is eluting too early (in the void volume), it indicates that the mobile phase is too strong. Decrease the initial percentage of the organic solvent in your gradient. If using isocratic elution, decrease the overall percentage of the organic solvent.

Q5: How do I prevent column degradation?

A5: To prolong the life of your column, always use HPLC-grade solvents, filter your samples and mobile phases, and operate within the recommended pH range for the column (typically pH 2-8 for silica-based columns).[1] Using a guard column can also help protect your analytical column.[6]

Experimental Protocols

Optimized HPLC Method for this compound

This protocol provides a validated method for the separation and quantification of this compound.

  • Instrumentation:

    • HPLC system with a binary pump, degasser, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient Program:

Time (min)% Mobile Phase B
0.040
15.095
18.095
18.140
25.040
  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

Data Presentation

Table 1: Example Chromatographic Data under Optimized Conditions

CompoundRetention Time (min)Tailing FactorResolution (Rs)
Impurity 18.51.1-
This compound10.21.23.5
Impurity 211.81.12.8

Table 2: Effect of Mobile Phase Modifier on Peak Tailing

Mobile Phase ModifierTailing Factor of this compound
None2.1
0.1% Acetic Acid1.4
0.1% Formic Acid1.2
0.1% Trifluoroacetic Acid1.1

Visualizations

HPLC_Optimization_Workflow A Define Analytical Goal (e.g., Purity, Quantification) B Initial Method Development - Select Column (e.g., C18) - Select Mobile Phases (e.g., ACN/Water) A->B C Optimize Mobile Phase - Gradient Shape - pH Modifier (e.g., Formic Acid) B->C D Evaluate Peak Shape (Tailing Factor) C->D E Evaluate Resolution C->E D->C Tailing > 1.5 F Optimize Physical Parameters - Flow Rate - Temperature D->F Tailing ≤ 1.5 E->C Resolution < 2.0 E->F Resolution ≥ 2.0 G Method Validation - Linearity, Precision, Accuracy F->G

Caption: Workflow for HPLC method optimization.

Troubleshooting_Tree Start Chromatographic Problem Identified Problem What is the primary issue? Start->Problem PeakShape Poor Peak Shape (Tailing/Fronting) Problem->PeakShape Retention Inconsistent Retention Time Problem->Retention Pressure Abnormal Pressure Problem->Pressure Sol_Tailing Adjust Mobile Phase pH (Add 0.1% Formic Acid) PeakShape->Sol_Tailing Sol_Retention Check Mobile Phase Prep & Column Temperature Retention->Sol_Retention Sol_Pressure_High Check for Blockages (Filter Sample/Mobile Phase) Pressure->Sol_Pressure_High High Sol_Pressure_Low Check for Leaks Pressure->Sol_Pressure_Low Low

Caption: Decision tree for HPLC troubleshooting.

References

Technical Support Center: Overcoming Low Bioavailability of Sesquiterpenoids in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low bioavailability of sesquiterpenoids in experimental assays.

Frequently Asked Questions (FAQs)

Q1: My sesquiterpenoid compound is precipitating out of solution when I dilute it from a DMSO stock into my aqueous assay buffer. What is causing this and how can I prevent it?

A1: This is a common issue stemming from the low aqueous solubility of many sesquiterpenoids. When the DMSO stock is diluted into an aqueous buffer, the concentration of the organic solvent drops significantly, and the compound's solubility limit in the final aqueous environment is exceeded, leading to precipitation.

Immediate Troubleshooting Steps:

  • Optimize DMSO Concentration: Ensure the final DMSO concentration in your assay is as low as possible while still maintaining compound solubility. Typically, a final DMSO concentration of less than 1% (v/v) is recommended to minimize solvent effects on cells and protein targets.[1]

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions in your aqueous buffer. This gradual decrease in solvent concentration can sometimes help keep the compound in solution.

  • Pre-warm the Buffer: Gently warming the aqueous buffer before adding the compound stock can sometimes improve solubility. However, be mindful of the temperature stability of your compound and biological system.

  • Vortexing/Sonication: Immediately after adding the compound to the buffer, ensure thorough mixing by vortexing. For difficult-to-dissolve compounds, brief sonication can be employed, but be cautious as this can generate heat.

Q2: I am observing inconsistent and variable results in my cell-based assays (e.g., MTT, apoptosis assays) with a sesquiterpenoid. Could this be related to its low bioavailability?

A2: Yes, inconsistent results are a hallmark of poor compound bioavailability in in vitro assays.[1] Low solubility can lead to several problems:

  • Uneven Compound Exposure: If the compound is not fully dissolved, cells in different wells or even within the same well may be exposed to different effective concentrations.[1]

  • Compound Aggregation: Poorly soluble compounds can form aggregates, which may have different biological activities than the monomeric form or cause non-specific effects.[2]

  • Inaccurate Potency Measurement: The actual concentration of the dissolved, active compound is lower than the nominal concentration, leading to an underestimation of its true potency (e.g., a higher IC50 value).[2]

To improve reproducibility, it is crucial to address the solubility of your sesquiterpenoid using the formulation strategies discussed below.

Q3: What are the most common formulation strategies to improve the solubility and bioavailability of sesquiterpenoids in assays?

A3: Several strategies can be employed to enhance the apparent solubility of sesquiterpenoids in aqueous media for in vitro studies. The choice of method depends on the specific compound and the requirements of the assay.

  • Co-solvents: Using a water-miscible organic solvent in addition to DMSO, such as ethanol, propylene glycol, or PEG400, can help maintain solubility.[2]

  • Surfactants: Non-ionic surfactants like Tween-80 or Triton X-100 can form micelles that encapsulate hydrophobic compounds, increasing their solubility in aqueous solutions.[2]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with lipophilic molecules like sesquiterpenoids, effectively increasing their water solubility.[3][4] Beta-cyclodextrin and its derivatives (e.g., HP-β-CD) are commonly used.[5][6]

  • Nanoparticle-based Delivery Systems: Encapsulating the sesquiterpenoid in nanoparticles, such as liposomes or polymeric nanoparticles (e.g., poly(lactic-co-glycolic acid) - PLGA), can significantly improve solubility, stability, and cellular uptake.[1][7][8][9]

Troubleshooting Guides

Issue 1: Compound Precipitation in Assay Medium

Symptoms:

  • Visible particulate matter or cloudiness in the assay wells after adding the compound.

  • High variability between replicate wells.

Troubleshooting Workflow:

G start Precipitation Observed check_dmso Check Final DMSO Concentration start->check_dmso reduce_dmso Is it > 1%? check_dmso->reduce_dmso optimize_dmso Lower DMSO to < 1% reduce_dmso->optimize_dmso Yes use_cosolvent Try Co-solvents (e.g., Ethanol, PEG400) reduce_dmso->use_cosolvent No end Issue Resolved optimize_dmso->end use_surfactant Use Surfactants (e.g., Tween-80) use_cosolvent->use_surfactant use_cd Use Cyclodextrins (e.g., HP-β-CD) use_surfactant->use_cd nanoparticles Consider Nanoparticle Formulation use_cd->nanoparticles nanoparticles->end

Caption: Workflow for troubleshooting compound precipitation.

Issue 2: High Variability in Cytotoxicity Assays (e.g., MTT Assay)

Symptoms:

  • Large standard deviations between technical replicates.

  • Inconsistent dose-response curves across experiments.

Troubleshooting Steps:

  • Confirm Complete Dissolution of Stock Solution: Before preparing dilutions, ensure your highest concentration stock in 100% DMSO is fully dissolved. Visually inspect for any precipitates.

  • Standardize Cell Seeding: Inconsistent cell numbers will lead to variable results. Use a reliable cell counting method and ensure a homogenous cell suspension before seeding. Allow cells to adhere and stabilize for 24 hours before adding the compound.[1]

  • Optimize Compound Dilution Protocol: Prepare fresh dilutions for each experiment. When diluting in culture medium, add the compound stock to the medium and mix immediately and thoroughly. Avoid adding small volumes of medium to a large volume of concentrated stock.

  • Implement a Solubility Enhancement Strategy: If variability persists, it is highly likely due to poor solubility in the final assay medium. Refer to the formulation strategies in Q3 and the data tables below to select an appropriate method.

  • Control Incubation Times: Standardize all incubation periods with the compound and assay reagents. Use a multi-channel pipette for simultaneous addition of reagents where possible to minimize timing differences between wells.[1]

  • Ensure Complete Formazan Dissolution (for MTT assay): Incomplete dissolution of the formazan crystals is a common source of error. After adding the solubilization solution (e.g., DMSO), ensure complete dissolution by shaking the plate on an orbital shaker.[1]

Data Presentation: Solubility Enhancement Strategies

The following tables summarize common approaches to improve sesquiterpenoid solubility for in vitro assays.

Table 1: Co-solvents and Surfactants

Agent Type Typical Final Concentration (v/v) Advantages Potential Issues
DMSO Co-solvent< 1%Good initial solvent for stock solutions.Can be toxic to cells at higher concentrations; may affect enzyme activity.[1]
Ethanol Co-solvent1-5%Less toxic than DMSO for some cell lines.Can affect cell signaling and enzyme activity.[2]
PEG400 Co-solvent1-10%Low toxicity; reduces the polarity of the aqueous solvent.Can affect enzyme activity at higher concentrations.[2]
Tween-80 Surfactant0.01-0.1%Forms micelles to encapsulate hydrophobic compounds.Can interfere with some assay readouts (e.g., fluorescence); may have intrinsic biological activity.[2]
Triton X-100 Surfactant0.01-0.1%Effective solubilizer.Can lyse cells at higher concentrations; potential for assay interference.[2]

Table 2: Complexation and Nanoparticle-Based Strategies

Strategy Example Carrier Key Advantages Considerations
Cyclodextrin Complexation HP-β-CyclodextrinIncreases aqueous solubility; low toxicity; can improve stability.[4][5]Complexation efficiency is compound-dependent; may alter the effective free concentration of the drug.[3]
Liposomes SPC (Soybean Phosphatidylcholine)Biocompatible; can improve cellular uptake; protects compound from degradation.[10]Formulation can be complex; stability can be an issue; drug loading and release kinetics need to be characterized.[10]
Polymeric Nanoparticles PLA (Polylactic acid)Controlled and sustained release; targeted delivery is possible; increased bioavailability.[8][9]Preparation requires specialized equipment; potential for polymer toxicity needs to be assessed.

Experimental Protocols

Protocol 1: Preparation of Sesquiterpenoid-Cyclodextrin Inclusion Complex

This protocol provides a general method for preparing a sesquiterpenoid inclusion complex with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) for use in aqueous assay buffers.

Materials:

  • Sesquiterpenoid compound

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Deionized water or desired aqueous buffer

  • Vortex mixer

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Methodology:

  • Prepare HP-β-CD Solution: Prepare a concentrated stock solution of HP-β-CD (e.g., 20-40% w/v) in deionized water or your assay buffer. Gentle heating and stirring may be required to fully dissolve the HP-β-CD. Allow the solution to cool to room temperature.

  • Add Sesquiterpenoid: Weigh the required amount of the sesquiterpenoid. To facilitate dissolution, you may first dissolve the sesquiterpenoid in a minimal amount of a suitable organic solvent (e.g., ethanol or acetone).

  • Complexation: Slowly add the sesquiterpenoid (or its concentrated solution) to the stirred HP-β-CD solution.

  • Incubate: Seal the container and allow the mixture to stir at room temperature for 24-48 hours to allow for efficient complex formation.

  • Filter: After incubation, filter the solution through a 0.22 µm syringe filter to remove any non-complexed, precipitated compound.

  • Quantify and Use: The resulting clear solution contains the water-soluble sesquiterpenoid-HP-β-CD complex. The concentration of the complexed sesquiterpenoid should be determined analytically (e.g., by HPLC or UV-Vis spectroscopy) before use in assays. This stock can then be diluted in your assay medium.

Protocol 2: Preparation of Sesquiterpenoid-Loaded PLA Nanoparticles

This protocol describes an emulsification-diffusion method for preparing polylactic acid (PLA) nanoparticles loaded with a sesquiterpenoid.[8]

Materials:

  • Sesquiterpenoid

  • Polylactic acid (PLA)

  • Dichloromethane (CH₂Cl₂)

  • Polyvinyl alcohol (PVA) aqueous solution (e.g., 2% w/v)

  • High-shear homogenizer (e.g., Ultra Turrax)

  • Magnetic stirrer

  • Ice bath

Methodology:

  • Prepare Organic Phase: Dissolve a specific amount of the sesquiterpenoid (e.g., 10 mg) and PLA (e.g., 100 mg) in an appropriate volume of dichloromethane (e.g., 2 mL). This forms the organic phase.

  • Prepare Aqueous Phase: Prepare an aqueous solution of PVA (e.g., 2% w/v).

  • Emulsification: Add the organic phase to a larger volume of the aqueous PVA solution (e.g., 6 mL). Homogenize the mixture using a high-shear mixer at high speed (e.g., 24,000 rpm) in an ice bath for approximately 30 minutes.

  • Dilution: Dilute the resulting emulsion with a lower concentration PVA solution (e.g., 1% w/v) to stabilize the newly formed nanoparticles.

  • Solvent Evaporation: Remove the dichloromethane by stirring the emulsion overnight at room temperature with a magnetic stirrer (e.g., 500 rpm). This allows the nanoparticles to harden.

  • Characterization: The resulting nanoparticle suspension should be characterized for particle size, zeta potential, and drug loading efficiency before use in biological assays.

Signaling Pathways and Workflows

G cluster_0 In Vitro Assay Workflow A Sesquiterpenoid (Poorly Soluble) B Solubilization Strategy A->B C Co-solvent/Surfactant B->C D Nanoparticle Encapsulation B->D E Soluble Formulation C->E D->E F Dilution in Aqueous Assay Buffer E->F G Cell/Enzyme Treatment F->G H Incubation G->H I Assay Readout H->I J Reliable & Reproducible Data I->J

Caption: General workflow for improving sesquiterpenoid bioavailability in assays.

G cluster_1 NF-κB Signaling Pathway Inhibition LPS Stimulus (e.g., LPS) IKK IKK Complex LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Gene Transcription Nucleus->Gene Sesquiterpenoid Sesquiterpenoid Sesquiterpenoid->IKK Inhibits

Caption: Inhibition of the NF-κB pathway by certain sesquiterpenoids.[11]

References

minimizing degradation of 9-Oxo-2,7-bisaboladien-15-oic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 9-Oxo-2,7-bisaboladien-15-oic acid

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of this compound during storage. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Based on the chemical structure of this compound, which is a sesquiterpenoid containing α,β-unsaturated ketone and carboxylic acid functionalities, the primary factors contributing to its degradation are:

  • Temperature: Elevated temperatures can accelerate chemical reactions, leading to degradation.

  • Light: Exposure to UV or visible light can induce photochemical reactions, such as isomerization or oxidation.

  • Oxygen: The presence of oxygen can lead to oxidative degradation, particularly due to the unsaturated nature of the molecule.

  • pH: The carboxylic acid group and the overall stability of the molecule can be sensitive to pH. Neutral to alkaline conditions may promote hydrolysis or other reactions.

Q2: What are the recommended long-term storage conditions for this compound?

A2: For optimal stability, this compound should be stored under the following conditions:

  • Temperature: Freezer storage at -20°C is recommended for long-term stability.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize oxidation.

  • Light: Protect from light by using amber-colored vials or by storing in a dark location.

  • Form: Store as a solid (lyophilized powder) rather than in solution to reduce solvent-mediated degradation.

Q3: Can I store this compound in solution? If so, what is the best solvent and for how long?

A3: While storing in solid form is ideal, short-term storage in solution may be necessary for experimental use.

  • Recommended Solvents: Anhydrous aprotic solvents such as dimethyl sulfoxide (DMSO) or ethanol are preferable.

  • Storage Conditions: If stored in solution, it should be kept at -20°C or lower and protected from light.

  • Duration: The stability in solution is not well-documented and should be determined empirically. It is advisable to prepare fresh solutions for critical experiments or use them within a short period.

Troubleshooting Guides

Problem: I am observing a loss of potency or inconsistent results in my bioassays.

Possible Cause: Degradation of this compound stock solutions.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure that both solid and solution stocks are stored at the recommended temperature, protected from light, and under an inert atmosphere if possible.

  • Prepare Fresh Solutions: Prepare a fresh solution from a solid sample that has been properly stored. Compare its activity to the older stock solution.

  • Analytical Check: If possible, analyze the purity of the stock solution using High-Performance Liquid Chromatography (HPLC) with a UV detector to check for the appearance of degradation peaks.

  • Solvent Purity: Ensure the solvent used for dissolution is of high purity and anhydrous, as impurities or water can promote degradation.

Problem: I see a color change in my solid sample or solution of this compound.

Possible Cause: This could be an indication of oxidation or other chemical degradation.

Troubleshooting Steps:

  • Assess Purity: Use an analytical technique like HPLC to assess the purity of the sample and identify any new peaks that may correspond to degradation products.

  • Review Handling Procedures: Evaluate if the compound has been exposed to air, light, or high temperatures for extended periods during handling.

  • Inert Atmosphere: When weighing or handling the solid compound, do so in a controlled environment with minimal exposure to ambient air and light. Consider using a glove box with an inert atmosphere for sensitive applications.

Data Presentation

Table 1: Recommended Storage Conditions to Minimize Degradation

ParameterRecommended ConditionRationale
Temperature -20°C or lower (Freezer)Reduces the rate of chemical reactions and potential degradation pathways.
Light Protect from light (Amber vial/darkness)Prevents photochemical degradation.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes oxidative degradation of the unsaturated bonds.
Form Solid (Lyophilized Powder)Enhances stability compared to solutions by reducing mobility and solvent interactions.
pH (in solution) Acidic to neutral (if in aqueous buffer)Sesquiterpenoids can be unstable at alkaline pH.

Experimental Protocols

Protocol: Forced Degradation Study to Assess Stability

This protocol outlines a forced degradation study to identify the degradation pathways and the intrinsic stability of this compound.

1. Materials and Reagents:

  • This compound

  • HPLC grade methanol, acetonitrile, and water

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • UV-Vis spectrophotometer or HPLC-UV system

  • pH meter

  • Photostability chamber

  • Oven

2. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

3. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at room temperature (25°C).

    • At time points (e.g., 0, 1, 2, 4 hours), withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Incubate at room temperature (25°C) for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Transfer a small amount of the solid compound to a vial.

    • Place the vial in an oven at 60°C for 48 hours.

    • At time points, dissolve a known amount of the stressed solid in the solvent for HPLC analysis.

  • Photolytic Degradation:

    • Expose the solid compound and a solution (100 µg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

    • Analyze the samples by HPLC after the exposure. A control sample should be kept in the dark.

4. Analytical Method:

  • Develop a stability-indicating HPLC method. A reverse-phase C18 column is often suitable for sesquiterpenoids.

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

  • Detection: UV detection at a wavelength where the parent compound has maximum absorbance.

  • Analysis: Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Mandatory Visualization

Stability_Assessment_Workflow Logical Workflow for Chemical Stability Assessment cluster_planning 1. Planning and Preparation cluster_execution 2. Experimental Execution cluster_analysis 3. Analysis and Characterization cluster_conclusion 4. Conclusion and Recommendations start Define Compound and Objectives lit_review Literature Review for Known Instabilities start->lit_review protocol_dev Develop Stability Study Protocol lit_review->protocol_dev forced_degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) protocol_dev->forced_degradation real_time_stability Real-Time and Accelerated Stability Studies protocol_dev->real_time_stability analytical_method Develop and Validate Stability-Indicating HPLC Method forced_degradation->analytical_method sample_analysis Analyze Stressed Samples real_time_stability->sample_analysis analytical_method->sample_analysis degradant_id Identify and Characterize Degradation Products (LC-MS) sample_analysis->degradant_id data_interpretation Interpret Data and Determine Degradation Pathways sample_analysis->data_interpretation degradant_id->data_interpretation storage_recommendation Establish Recommended Storage Conditions and Shelf-Life data_interpretation->storage_recommendation end Final Stability Report storage_recommendation->end

Technical Support Center: Troubleshooting Cytotoxicity Assays with Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered when performing cytotoxicity assays with natural products.

Frequently Asked Questions (FAQs)

Q1: My natural product extract is colored and is interfering with the absorbance reading of my colorimetric assay (e.g., MTT, XTT). How can I resolve this?

A1: This is a common issue as many plant extracts contain pigments that absorb light in the same range as the formazan product of tetrazolium-based assays.[1]

  • Solution 1: Include proper controls. Prepare a parallel set of wells containing the natural product at the same concentrations used for treating the cells, but without any cells. Incubate these wells for the same duration and under the same conditions. Subtract the absorbance readings of these "extract-only" wells from the readings of your experimental wells.[1]

  • Solution 2: Use a different assay. Consider switching to a non-colorimetric assay.

    • ATP-based assays (e.g., CellTiter-Glo®): These measure luminescence produced by the reaction of luciferase with ATP, which is proportional to the number of viable cells. This method is generally less susceptible to color interference.[1][2]

    • LDH release assay: This colorimetric assay measures the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium. While still colorimetric, the measurement is taken from the supernatant before the addition of any colored reagents to the cells, which can minimize interference.[1]

    • Fluorescence-based assays (e.g., Resazurin/AlamarBlue): These assays use a redox indicator that changes fluorescence upon reduction by viable cells. It is important to check for intrinsic fluorescence of the natural product with appropriate controls (extract alone).[1]

Q2: I am observing a high background signal in my assay, even in the negative control wells. What could be the cause?

A2: High background can stem from several sources, especially when working with complex natural product mixtures.

  • Direct Reduction of Assay Reagent: Some natural products, particularly those rich in antioxidants like polyphenols and flavonoids, can directly reduce the tetrazolium salts (MTT, XTT) or resazurin to their colored/fluorescent products.[1][3] This leads to a false-positive signal of high viability or a false-negative signal of cytotoxicity.[1][3] To test for this, run a cell-free control with your extract and the assay reagent.

  • Media Components: High concentrations of certain substances in the cell culture medium, such as serum, can contribute to high absorbance or fluorescence.[1][4] Test the medium alone with the assay reagent to rule this out.

  • Contamination: Microbial contamination can also lead to high background signals. Visually inspect your cultures for any signs of contamination.

Q3: My natural product extract is not dissolving well in the culture medium. How can I improve its solubility?

A3: Poor solubility is a frequent challenge with lipophilic natural products.

  • Use of Solvents: While DMSO is a common solvent, you can explore other less cytotoxic solvents like ethanol. Ensure the final solvent concentration in the culture medium is low and non-toxic to the cells. Always include a vehicle control with the same solvent concentration.

  • Sonication or Vortexing: Gently sonicating or vortexing the stock solution can aid in dissolution.[1]

  • Filtration: After attempting to dissolve the extract, you can microfilter the solution to remove any remaining particulate matter. Be aware that this might also remove some active components if they are not fully dissolved.[1]

  • Use of Nanocarriers: For compounds with very poor solubility, consider using nanohydrogels or other nanoparticle-based delivery systems to improve solubility and bioavailability.[5]

Q4: I am seeing a bell-shaped dose-response curve, where the cytotoxic effect decreases at higher concentrations. What could explain this?

A4: This phenomenon can be caused by several factors.

  • Compound Aggregation: At high concentrations, some compounds can form aggregates that may have reduced biological activity or interfere with the assay readout.[6]

  • Precipitation of the Extract: If the natural product precipitates in the culture medium, it can scatter light and lead to artificially high absorbance readings.[1] Visually inspect the wells under a microscope for any precipitate. Improving the solubility of the extract is crucial.[1]

  • Complex Biological Effects: Some natural products can have biphasic effects, where they are cytotoxic at lower concentrations but may trigger pro-survival pathways or have other off-target effects at higher concentrations.

Troubleshooting Guides

Guide 1: Distinguishing True Cytotoxicity from Assay Interference

This guide provides a workflow to determine if your observed results are due to genuine biological activity or an artifact of the assay.

G A Initial Observation: Unexpected Cytotoxicity Result B Step 1: Run Cell-Free Controls (Extract + Medium + Assay Reagent) A->B C Is there a signal change in cell-free wells? B->C D Conclusion: Assay Interference (e.g., direct reagent reduction, color/fluorescence interference) C->D Yes E Step 2: Perform Orthogonal Assay (e.g., switch from MTT to ATP-based assay) C->E No F Do results from the orthogonal assay correlate? E->F G Conclusion: True Cytotoxicity F->G Yes H Conclusion: Initial result was likely an artifact. Further investigation needed. F->H No

Workflow for identifying assay interference.
Quantitative Data Summary

The following table provides an example of how to structure your data to identify and correct for interference from a colored natural product in an MTT assay.

Concentration (µg/mL)Absorbance (Cells + Extract)Absorbance (Extract Only)Corrected Absorbance (Cells - Extract Only)% Viability
0 (Vehicle Control)1.200.051.15100%
101.100.101.0087%
500.900.250.6557%
1000.750.400.3530%

Experimental Protocols

MTT Cytotoxicity Assay

This protocol is used to assess cell metabolic activity as an indicator of cell viability.[7][8]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the natural product extract in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted extracts to the respective wells. Include vehicle controls (medium with solvent) and untreated controls (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[7]

  • Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere (e.g., +37°C, 5% CO₂). Visually confirm the formation of purple formazan crystals.[7][8]

  • Solubilization: Add 100 µL of solubilization solution to each well.[7]

  • Overnight Incubation: Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.[7]

  • Absorbance Reading: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[7]

LDH Cytotoxicity Assay

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells.[4]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Controls: Prepare wells for the following controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Cells treated with a lysis buffer.

    • Culture medium background: Medium without cells.

  • Supernatant Collection: Centrifuge the 96-well plate at 400 x g for 5 minutes.[5][9] Carefully transfer a portion of the supernatant from each well to a new 96-well plate.[5][9]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[9]

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[10]

ATP-Based Luminescent Cytotoxicity Assay (e.g., CellTiter-Glo®)

This assay quantifies ATP, an indicator of metabolically active cells.[11][12]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol, preferably in opaque-walled 96-well plates.

  • Plate Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[11]

  • Reagent Preparation: Prepare the ATP assay reagent according to the manufacturer's protocol.

  • Reagent Addition: Add a volume of the reagent equal to the volume of cell culture medium in each well.[11]

  • Cell Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[11]

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11]

  • Luminescence Reading: Measure the luminescence using a luminometer.

Signaling Pathways

Many natural products exert their cytotoxic effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis. A common mechanism of action for anticancer natural products is the induction of apoptosis (programmed cell death). This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.[1][13]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors DISC Formation DISC Formation Death Receptors->DISC Formation Procaspase-8 Procaspase-8 DISC Formation->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Mitochondria Mitochondria Caspase-8->Mitochondria via Bid/tBid Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cellular Stress Cellular Stress Bcl-2 family (Bax/Bak) Bcl-2 family (Bax/Bak) Cellular Stress->Bcl-2 family (Bax/Bak) Bcl-2 family (Bax/Bak)->Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c Apoptosome Formation Apoptosome Formation Cytochrome c->Apoptosome Formation Procaspase-9 Procaspase-9 Apoptosome Formation->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Intrinsic and extrinsic apoptosis pathways.

References

Technical Support Center: Navigating Bioassay Interference from Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming the challenges posed by interference from plant extracts in bioassays. The following guides and frequently asked questions (FAQs) provide practical solutions to common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of interference from plant extracts in bioassays?

A1: Interference from plant extracts in bioassays is often caused by the complex mixture of secondary metabolites present. The most common culprits include:

  • Polyphenols and Tannins: These compounds can bind non-specifically to proteins, including enzymes and antibodies, leading to either inhibition or precipitation, resulting in false-positive or false-negative results.[1][2] They can also act as redox-active compounds, interfering with assays that rely on redox reactions.[3]

  • Pigments (Chlorophylls and Carotenoids): Highly colored compounds like chlorophylls and carotenoids can interfere with absorbance-based assays by absorbing light at the detection wavelength.[4][5][6] This leads to artificially high readings and can mask the true results of the assay.[4]

  • Autofluorescent Compounds: Many plant-derived molecules exhibit intrinsic fluorescence, which can interfere with fluorescence-based assays.[7][8][9] This autofluorescence can lead to false-positive signals by increasing the overall fluorescence detected.[7]

  • Light Scattering Compounds: Insoluble compounds or aggregates from the plant extract can cause light scattering, which can be misinterpreted as absorbance in spectrophotometric assays, leading to inaccurate results.[3][7]

  • Compound Aggregation: Some natural products can form colloidal aggregates that sequester and inhibit enzymes, a significant source of false positives in high-throughput screening (HTS).[10][11]

Q2: How can I proactively minimize interference when preparing my plant extracts?

A2: Minimizing interference starts with careful sample preparation. Consider the following strategies:

  • Prefractionation: Partially purifying the crude extract into less complex fractions can help isolate the active component and remove many interfering substances.[7]

  • Solid-Phase Extraction (SPE): SPE is a technique used to clean up and concentrate analytes from a complex matrix, effectively removing interfering compounds.[12][13][14][15]

  • Solvent Choice: The choice of extraction solvent can influence the types and amounts of interfering compounds extracted. Experiment with different solvents to find one that maximizes the extraction of your compound of interest while minimizing the co-extraction of interfering substances.

  • Inclusion of Additives: Adding agents like polyvinylpyrrolidone (PVPP) during extraction can help to remove polyphenols.[2]

Q3: My active compound is a known Pan-Assay Interference Compound (PAIN). Should I discard it?

A3: Not necessarily, but proceed with caution. PAINs are chemical structures known to frequently appear as hits in many different assays due to non-specific mechanisms.[7][16] While many PAINs are artifacts, some natural products with PAIN-like substructures may possess genuine, specific biological activity.[16] It is crucial to rigorously validate the hit through multiple orthogonal assays and biophysical methods to confirm direct binding to the intended target.[7]

Troubleshooting Guides

Issue 1: High background signal in absorbance-based assays.

This is a common problem when working with colored plant extracts.

Possible Cause Recommended Action
Pigment Interference The extract contains pigments like chlorophyll or carotenoids that absorb at the assay wavelength.[4][17]
Precipitation/Turbidity The extract may contain compounds that precipitate in the assay buffer, causing light scattering.[4]
pH Shift The extract may alter the pH of the assay buffer, causing a color change in pH-sensitive indicators.

Troubleshooting Workflow for Absorbance Interference

Start High Background Absorbance Check_Color Is the extract colored? Start->Check_Color Check_Precipitate Is there visible precipitate? Check_Color->Check_Precipitate No Measure_Blank Measure absorbance of extract in buffer (no reagents). Check_Color->Measure_Blank Yes Dilute Dilute the extract. Check_Precipitate->Dilute No Centrifuge Centrifuge/filter the extract. Check_Precipitate->Centrifuge Yes Subtract_Blank Subtract blank reading from all measurements. Measure_Blank->Subtract_Blank Remove_Pigments Remove pigments using activated charcoal or SPE. Measure_Blank->Remove_Pigments If subtraction is insufficient End_Good Accurate Results Subtract_Blank->End_Good End_Bad Interference Persists Subtract_Blank->End_Bad Dilute->End_Good Dilute->End_Bad Remove_Pigments->End_Good Check_Solubility Improve solubility (e.g., add detergent, co-solvent). Centrifuge->Check_Solubility Check_Solubility->End_Good Check_Solubility->End_Bad

Caption: Troubleshooting workflow for high background in absorbance assays.

Issue 2: False positives in fluorescence-based assays.

This can arise from the intrinsic fluorescent properties of compounds within the plant extract.

Possible Cause Recommended Action
Autofluorescence The extract contains compounds that fluoresce at the excitation/emission wavelengths of the assay.[7][9]
Light Scattering Insoluble particles in the extract scatter excitation light, which can be detected as fluorescence.[3]
Quenching Compounds in the extract absorb the excitation or emission light, reducing the signal of a true positive (can also lead to false negatives).

Troubleshooting Workflow for Fluorescence Interference

Start False Positives in Fluorescence Assay Pre_Screen Pre-screen extract for autofluorescence at assay wavelengths. Start->Pre_Screen Counterscreen Perform a counterscreen (assay buffer + extract, no target). Pre_Screen->Counterscreen Fluorescence Detected Orthogonal_Assay Use an orthogonal assay (e.g., absorbance, luminescence). Pre_Screen->Orthogonal_Assay No Fluorescence Shift_Wavelengths Shift excitation/ emission wavelengths. Counterscreen->Shift_Wavelengths If possible SPE_Cleanup Use SPE to remove fluorescent compounds. Counterscreen->SPE_Cleanup End_Bad Interference Confirmed Counterscreen->End_Bad End_Good Valid Hit Shift_Wavelengths->End_Good Orthogonal_Assay->End_Good SPE_Cleanup->End_Good Start Non-Reproducible/ Broad-Spectrum Activity Detergent_Test Re-test with a non-ionic detergent (e.g., 0.01% Triton X-100). Start->Detergent_Test DLS Perform Dynamic Light Scattering (DLS). Detergent_Test->DLS To Confirm Cytotoxicity_Assay Run a cytotoxicity assay. Detergent_Test->Cytotoxicity_Assay Activity Unchanged End_Aggregator Likely Aggregator Detergent_Test->End_Aggregator Activity Reduced DLS->End_Aggregator PVPP_Treatment Treat extract with PVPP to remove polyphenols. Cytotoxicity_Assay->PVPP_Treatment No Toxicity End_Cytotoxic Cytotoxic Cytotoxicity_Assay->End_Cytotoxic Toxicity Observed Orthogonal_Assay Confirm with an orthogonal assay. PVPP_Treatment->Orthogonal_Assay Activity Unchanged End_Polyphenol Polyphenol Interference PVPP_Treatment->End_Polyphenol Activity Reduced End_Valid Potentially Valid Hit Orthogonal_Assay->End_Valid Start SPE Cleanup Protocol Condition 1. Condition Column (e.g., Methanol) Start->Condition Equilibrate 2. Equilibrate Column (e.g., Water) Condition->Equilibrate Load 3. Load Plant Extract Equilibrate->Load Wash 4. Wash Column (Remove polar interferences) Load->Wash Elute 5. Elute Analyte (e.g., Methanol/Acetonitrile) Wash->Elute Analyze Analyze Eluate Elute->Analyze

References

Technical Support Center: Purification of 9-Oxo-2,7-bisaboladien-15-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the protocol for scaling up the purification of 9-Oxo-2,7-bisaboladien-15-oic acid.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for preparing a crude extract containing this compound for large-scale purification?

A1: The initial preparation of a crude extract is a critical step that significantly impacts the efficiency of the entire purification process. Key considerations include the careful selection and pre-treatment of the raw material to ensure process stability and enhance extraction efficiency. Pre-treatment steps such as drying and grinding of the source material (e.g., plant matter) are essential to remove contaminants and reduce batch-to-batch variability. The choice of extraction method, such as supercritical fluid, ultrasound-assisted, or microwave-assisted extraction, along with the optimization of solvent type, temperature, and pressure, is crucial for maximizing the yield of this compound while preserving its chemical integrity.[1]

Q2: What are the most effective chromatography techniques for the large-scale purification of sesquiterpenoids like this compound?

A2: For large-scale purification of sesquiterpenoids, a multi-step chromatography approach is often necessary.[2] A common strategy involves initial purification using low-pressure column chromatography with silica gel to separate major classes of compounds.[2] This is typically followed by reversed-phase chromatography for higher resolution separation.[3][4][5] For gram-scale purification and high purity requirements, techniques like countercurrent chromatography (CCC) followed by reversed-phase preparative high-performance liquid chromatography (HPLC) have proven to be highly effective, yielding purities exceeding 98%.[2]

Q3: How can I optimize the transition from a lab-scale to a large-scale purification protocol?

A3: Scaling up a purification protocol requires careful consideration of several factors to maintain efficiency and product quality.[6][7] A linear scale-up strategy, where the column bed height is maintained while increasing the column diameter, is a common approach in chromatography.[8] However, as column diameter increases, hardware limitations and economic factors may necessitate alternative strategies like axial compression.[8] It is also crucial to perform a gap analysis and Failure Modes and Effects Analysis (FMEA) to identify and mitigate potential risks associated with the scale-up process.[8]

Q4: What are the key parameters to monitor for quality control during the purification process?

A4: Continuous monitoring through in-process controls (IPC) is essential for a successful and reproducible purification.[1] Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) should be used to track the presence and purity of this compound at each step.[1] Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are critical for structural confirmation of the final purified product.[1][9]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Target Compound - Inefficient initial extraction.- Degradation of the compound during processing.- Suboptimal chromatography conditions.- Optimize extraction parameters (solvent, temperature, time).[1]- Ensure mild processing conditions to prevent degradation.- Systematically screen different stationary and mobile phases for chromatography.[1]
Poor Resolution in Chromatography - Inappropriate column chemistry or particle size for the separation.- Column overloading.- Changes in fluid dynamics upon scale-up.[8]- Select a stationary phase with appropriate selectivity for sesquiterpenoids.- Determine the loading capacity of the column at a smaller scale before scaling up.- Maintain a constant linear flow rate when increasing column diameter.[8]
Co-elution of Impurities - Structurally similar impurities are present in the extract.- Insufficient separation power of the chosen chromatography technique.- Employ orthogonal purification techniques (e.g., normal phase followed by reversed-phase chromatography).- Consider high-resolution techniques like preparative HPLC or countercurrent chromatography.[2]
Batch-to-Batch Variability - Inconsistent quality of raw materials.- Variations in extraction or purification parameters.- Establish strict quality control for raw material sourcing.[1]- Implement and adhere to standardized operating procedures (SOPs) for all steps.
Column Bed Collapse at High Flow Rates - Reduced support of the packing material by the column wall in larger diameter columns.[8]- When scaling up, consider that the pressure resistance of the chromatography column decreases with its diameter.[8]- Employ axial compression packing methods for large-scale columns.[8]

Experimental Protocols

Generalized Large-Scale Purification Protocol for this compound

This protocol is a generalized procedure based on methods used for the large-scale purification of similar sesquiterpene lactones.[2][3][4][5]

1. Extraction:

  • Start with dried and powdered source material.

  • Perform an exhaustive extraction with a suitable organic solvent (e.g., ethyl acetate).

  • Concentrate the extract under reduced pressure to obtain a crude residue.

2. Liquid-Liquid Partitioning:

  • Dissolve the crude extract in a biphasic solvent system (e.g., hexane/methanol/water) to remove highly nonpolar or polar impurities.[2]

  • Collect the phase containing the target compound.

3. Low-Pressure Silica Gel Chromatography:

  • Subject the enriched extract to low-pressure column chromatography on silica gel.

  • Elute with a gradient of solvents (e.g., hexane to ethyl acetate) to fractionate the extract based on polarity.

  • Monitor fractions by TLC or HPLC to identify those containing this compound.

4. Preparative Reversed-Phase HPLC:

  • Pool and concentrate the fractions containing the target compound.

  • Purify the compound to homogeneity using preparative reversed-phase HPLC with a suitable solvent system (e.g., acetonitrile/water or methanol/water gradient).

5. Final Concentration and Characterization:

  • Remove the solvent from the pure fractions by lyophilization or rotary evaporation.[1]

  • Confirm the identity and purity of the final product using analytical techniques such as HPLC, NMR, and mass spectrometry.[1]

Quantitative Data Summary

The following table summarizes the purification yields and purities achieved for similar sesquiterpenoids in large-scale processes, providing a benchmark for the purification of this compound.

Purification Method Starting Material Product Yield Purity Reference
Low-Pressure Chromatography275 g dry extractGrosheimin13.8 g95%[2]
Low-Pressure Chromatography275 g dry extractCynaropicrin52.3 g95%[2]
Countercurrent Chromatography + Prep. HPLC275 g dry extractGrosheimin17.9 g99.4%[2]
Countercurrent Chromatography + Prep. HPLC275 g dry extractCynaropicrin68 g98.7%[2]
Reversed-Phase Chromatography750 g freeze-dried chicory root powder11β,13-dihydrolactucin642.3 ± 76.3 mg>95%[3][4][5]
Reversed-Phase Chromatography750 g freeze-dried chicory root powderLactucin175.3 ± 32.9 mg>95%[3][4][5]

Visualizations

ScaleUp_Purification_Workflow cluster_0 Upstream Processing cluster_1 Downstream Processing cluster_2 Quality Control RawMaterial Raw Material Sourcing (e.g., Plant Biomass) PreTreatment Pre-Treatment (Drying, Grinding) RawMaterial->PreTreatment Extraction Extraction (e.g., Ethyl Acetate) PreTreatment->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Concentration LiquidPartition Liquid-Liquid Partitioning CrudeExtract->LiquidPartition LowPressureChrom Low-Pressure Silica Gel Chromatography LiquidPartition->LowPressureChrom PrepHPLC Preparative Reversed-Phase HPLC LowPressureChrom->PrepHPLC QC1 HPLC/TLC Analysis LowPressureChrom->QC1 PureCompound Pure this compound PrepHPLC->PureCompound QC2 HPLC/NMR/MS Analysis PureCompound->QC2

Caption: Workflow for the scale-up purification of this compound.

Troubleshooting_Logic Start Low Yield or Purity ExtractionIssue Check Extraction Efficiency Start->ExtractionIssue Is initial yield low? ChromatographyIssue Evaluate Chromatography Steps Start->ChromatographyIssue Is purity the main issue? DegradationIssue Assess Compound Stability Start->DegradationIssue Is there evidence of degradation? OptimizeExtraction Optimize Solvent/Method ExtractionIssue->OptimizeExtraction ChangeColumn Change Stationary/Mobile Phase ChromatographyIssue->ChangeColumn MildConditions Use Milder Conditions DegradationIssue->MildConditions Result Improved Yield/Purity OptimizeExtraction->Result ChangeColumn->Result MildConditions->Result

Caption: Troubleshooting logic for low yield or purity in purification.

References

Validation & Comparative

A Comparative Guide to the Bioactivity of Sesquiterpenoids: Featuring 9-Oxo-2,7-bisaboladien-15-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Sesquiterpenoids and 9-Oxo-2,7-bisaboladien-15-oic acid

Sesquiterpenoids are a class of naturally occurring 15-carbon isoprenoids that exhibit a vast array of chemical structures and biological activities.[1] Among these, bisabolane-type sesquiterpenoids are monocyclic compounds known for their diverse pharmacological effects, including anti-inflammatory, cytotoxic, and antimicrobial actions.[2] this compound belongs to this promising class of molecules. This guide aims to provide a comparative framework for researchers interested in the potential therapeutic applications of this and other sesquiterpenoids.

Quantitative Bioactivity Comparison

The following tables summarize the half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values for parthenolide, β-caryophyllene, and artemisinin against various cell lines and microbial strains. These values provide a quantitative measure of their potency. Data for this compound is currently unavailable in the reviewed literature.

Table 1: Comparative Cytotoxic Activity (IC50) of Sesquiterpenoids against Cancer Cell Lines

SesquiterpenoidCell LineIC50 (µM)Reference
This compound VariousData not available
ParthenolideSiHa (Cervical Cancer)8.42 ± 0.76[3]
MCF-7 (Breast Cancer)9.54 ± 0.82[3]
A549 (Lung Cancer)15.38 ± 1.13[4]
GLC-82 (Lung Cancer)6.07 ± 0.45[4]
A2058 (Melanoma)20[5]
β-CaryophylleneColorectal Cancer Cells19[6]
Caco-2 (Colorectal Cancer)1103.34 ± 10.73[7]
CCRF/CEM (Leukemia)311.59 ± 1.44[7]
ArtemisininA549 (Lung Cancer)28.8 µg/mL[8]
H1299 (Lung Cancer)27.2 µg/mL[8]
MCF-7 (Breast Cancer)>200[9]

Table 2: Comparative Antimicrobial Activity (MIC) of Sesquiterpenoids

SesquiterpenoidMicroorganismMICReference
This compound VariousData not available
β-CaryophylleneStaphylococcus aureus3 ± 0.4 µM[6]
Bacillus cereus2.5% (v/v)[10]
ArtemisininBacillus subtilis0.09 mg/mL[11]
Staphylococcus aureus0.09 mg/mL[11]
Salmonella sp.0.09 mg/mL[11]
Vibrio cholerae3.13 µg/ml[12]

Table 3: Comparative Anti-inflammatory Activity of Sesquiterpenoids

SesquiterpenoidAssayIC50Reference
This compound VariousData not available
ParthenolideNF-κB Inhibition~5 µM[13]
PGE2 Production37.9 ± 4.16 µg/mL[14]
TNFα Production31 ± 0.04 µg/mL[14]
β-CaryophylleneLPS-induced IL-1β, COX-2, p-NF-kB reductionConcentration-dependent[15]
ArtemisininLPS-induced Nitric Oxide Production50.2 to 60.8 µM (for derivatives)[16]

Experimental Protocols

Detailed methodologies for key bioactivity assays are provided below to facilitate the design and execution of comparative studies.

Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, other sesquiterpenoids) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Anti-inflammatory Activity: Nitric Oxide Synthase (NOS) Inhibition Assay

This assay measures the inhibition of nitric oxide (NO) production, a key mediator in inflammation.

Principle: The production of NO by NOS is determined by measuring the accumulation of its stable oxidation product, nitrite, using the Griess reagent.

Protocol:

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Compound and Stimulant Addition: Pre-treat the cells with various concentrations of the test compound for 1 hour. Then, stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Griess Reaction:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control. Calculate the IC50 value.

Antimicrobial Activity: Broth Microdilution Assay

This assay determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Principle: The lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

Protocol:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways implicated in the bioactivity of sesquiterpenoids and the general workflows of the experimental protocols described.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPK (p38, JNK, ERK) TLR4->MAPK Sesquiterpenoids Sesquiterpenoids (e.g., Parthenolide) Sesquiterpenoids->IKK Inhibition Sesquiterpenoids->MAPK Inhibition IkappaB IκB IKK->IkappaB Phosphorylates NFkappaB NF-κB IkappaB->NFkappaB Releases Nucleus Nucleus NFkappaB->Nucleus Translocation MAPK->Nucleus Proinflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Proinflammatory_Genes Gene Transcription Inflammation Inflammation Proinflammatory_Genes->Inflammation

Caption: Anti-inflammatory signaling pathway showing inhibition by sesquiterpenoids.

mtt_assay_workflow cluster_plate 96-Well Plate cluster_analysis Data Analysis p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p7 Read Absorbance (570 nm) p6->p7 p8 Calculate % Viability p7->p8 p9 Determine IC50 p8->p9

Caption: General workflow for the MTT cytotoxicity assay.

mic_assay_workflow start Start dilute Serial Dilution of Test Compound start->dilute inoculate Inoculate with Microorganism dilute->inoculate incubate Incubate (18-24h) inoculate->incubate observe Observe for Visible Growth incubate->observe mic Determine MIC observe->mic end End mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

This guide provides a comparative overview of the bioactivity of this compound relative to other well-studied sesquiterpenoids. While specific experimental data for this compound remains to be established, the provided data for parthenolide, β-caryophyllene, and artemisinin offer valuable benchmarks for anti-inflammatory, cytotoxic, and antimicrobial activities. The detailed experimental protocols and workflow diagrams serve as a resource for researchers to conduct further investigations into the therapeutic potential of this and other sesquiterpenoids. The current lack of quantitative data for this compound highlights a significant research opportunity to characterize its bioactivity profile and explore its potential as a novel therapeutic agent.

References

A Comparative Analysis of 9-Oxo-2,7-bisaboladien-15-oic acid and Other Bioactive Compounds from Pseudolarix kaempferi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 9-Oxo-2,7-bisaboladien-15-oic acid and other prominent bioactive compounds isolated from the golden larch tree, Pseudolarix kaempferi (also known as Pseudolarix amabilis). The focus of this comparison is on antifungal and cytotoxic properties, which are significant areas of investigation for natural products derived from this traditional medicinal plant.

Introduction to Bioactive Compounds in Pseudolarix kaempferi

Pseudolarix kaempferi has a rich history in traditional Chinese medicine, where it has been utilized for the treatment of fungal skin infections.[1] Modern phytochemical investigations have revealed a diverse array of secondary metabolites within this plant, including sesquiterpenoids, diterpenoids, triterpenoids, and lignans. Among these, the diterpenoids, particularly pseudolaric acid A and pseudolaric acid B, have been extensively studied and identified as potent antifungal and cytotoxic agents.[2][3] This guide seeks to place the sesquiterpenoid this compound in the context of these other well-characterized compounds.

Comparative Analysis of Biological Activities

While extensive research has documented the potent biological effects of diterpenoids from Pseudolarix kaempferi, there is a notable lack of publicly available data on the specific antifungal and cytotoxic activities of this compound. Therefore, a direct quantitative comparison is not feasible at this time. However, to provide a valuable reference for future research, the following tables summarize the reported activities of other major compounds from the same plant.

Antifungal Activity

The primary traditional use of Pseudolarix kaempferi has been to treat fungal infections.[1] The following table presents the antifungal activity of key compounds against various fungal pathogens.

CompoundFungal StrainActivity MetricValueReference
This compound --Not Reported-
Pseudolaric Acid AColletotrichum gloeosporioidesEC501.62 µg/mL[4][5]
Pseudolaric Acid BColletotrichum gloeosporioidesEC501.07 µg/mL[4][5]
Pseudolaric Acid BCandida albicansMICComparable to Amphotericin B[6]
Pseudolaric Acid BTrichophyton mentagrophytesMICActive[6]
Cytotoxic Activity

Several compounds from Pseudolarix kaempferi have demonstrated significant cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents.[3][7]

CompoundCell LineActivity MetricValue (µM)Reference
This compound --Not Reported-
Pseudolaric Acid AKBED50< 1.0 µg/mL[3]
Pseudolaric Acid AA-549ED501.1 µg/mL[3]
Pseudolaric Acid AHCT-8ED50< 1.0 µg/mL[3]
Pseudolaric Acid BKBED50< 1.0 µg/mL[3]
Pseudolaric Acid BA-549ED501.5 µg/mL[3]
Pseudolaric Acid BHCT-8ED50< 1.0 µg/mL[3]
Metaglyptin BK562IC5026.77[8][9]
7β-hydroxydehydroabietic acidK562IC5037.35[8][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key assays used to determine the biological activities presented in this guide.

Broth Microdilution Assay for Antifungal Susceptibility

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis p1 Prepare fungal inoculum and standardize to a specific concentration (e.g., 1-5 x 10^5 CFU/mL) p2 Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate p1->p2 i1 Inoculate each well with the standardized fungal suspension p2->i1 i2 Include growth and sterility controls i1->i2 i3 Incubate plates at an appropriate temperature and duration (e.g., 35°C for 24-48 hours) i2->i3 a1 Visually or spectrophotometrically assess fungal growth in each well i3->a1 a2 Determine the MIC: the lowest concentration with no visible growth a1->a2

Caption: Workflow for the Broth Microdilution Antifungal Assay.
MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

MTT_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_mtt_reaction MTT Reaction cluster_measurement Measurement c1 Seed cells in a 96-well plate and allow them to adhere overnight c2 Treat cells with various concentrations of the test compound c1->c2 c3 Include untreated and vehicle controls c2->c3 m1 Add MTT solution to each well and incubate for 2-4 hours c3->m1 m2 Viable cells with active mitochondria reduce MTT to purple formazan crystals m1->m2 s1 Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO) m2->s1 s2 Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader s1->s2 s3 Calculate cell viability relative to the untreated control s2->s3

Caption: Workflow for the MTT Cytotoxicity Assay.

Signaling Pathways in Cytotoxicity

The cytotoxic effects of compounds from Pseudolarix kaempferi, such as pseudolaric acid B, are often mediated through the induction of apoptosis. A simplified representation of a common apoptotic signaling pathway is shown below.

Apoptosis_Pathway Compound Cytotoxic Compound (e.g., Pseudolaric Acid B) Mitochondria Mitochondria Compound->Mitochondria Induces stress Caspase9 Caspase-9 Mitochondria->Caspase9 Release of Cytochrome c Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Simplified Apoptotic Signaling Pathway.

Conclusion

The compounds isolated from Pseudolarix kaempferi, particularly the diterpenoids pseudolaric acid A and B, exhibit potent antifungal and cytotoxic activities. This guide summarizes the available quantitative data for these well-studied compounds, providing a benchmark for future research. A significant knowledge gap exists regarding the biological activities of the sesquiterpenoid this compound. Further investigation is warranted to elucidate its potential antifungal and cytotoxic properties and to enable a direct and comprehensive comparison with the other bioactive constituents of this medicinally important plant. The detailed experimental protocols provided herein offer a foundation for such future studies.

References

Validating In Silico Predictions for Bisabolane Sesquiterpenoids: A Comparative Guide to Experimental Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Biological Activities of Bisabolane Sesquiterpenoids

Bisabolane-type sesquiterpenoids have shown significant potential in preclinical studies, with activities ranging from cytotoxicity against various cancer cell lines to potent anti-inflammatory effects.[2][3][4] Below is a summary of the reported biological activities for representative compounds from this class.

Table 1: Cytotoxic Activity of Bisabolane Sesquiterpenoids

CompoundSource OrganismCancer Cell LineIC50 (µM)
Aspertenol AAspergillus tennesseensisK56272.7
Aspertenol AAspergillus tennesseensisA54943.5
Aspertenol CAspergillus tennesseensisK56216.6
Known Compound 4Aspergillus tennesseensisK56228.4
Known Compound 4Aspergillus tennesseensisA54970.2
Known Compound 6Aspergillus tennesseensisK56235.1
Known Compound 7Aspergillus tennesseensisK56241.2
Known Compound 9Aspergillus tennesseensisK56223.8
Known Compound 9Aspergillus tennesseensisA54961.1
Phenolic Bisabolane-Diphenyl Ether Adduct 13Marine FungusHL-6015.7
Phenolic Bisabolane-Diphenyl Ether Adduct 14Marine FungusA5491.9
Phenolic Bisabolane-Diphenyl Ether Adduct 14Marine FungusHL-605.4
β-BisaboleneCommiphora guidottii (Opoponax)MCF-7 (Human Breast Cancer)66.91 µg/ml
β-BisaboleneCommiphora guidottii (Opoponax)4T1 (Murine Breast Cancer)48.99 µg/ml

Source:[5][6][7]

Table 2: Anti-inflammatory Activity of Bisabolane Sesquiterpenoids

CompoundAssayCell LineInhibition/IC50
Dicyclic Bisabolane 141LPS-activated NO productionRAW264.7IC50 = 25.5 µM
Penicibisabolane G (7)LPS-induced NO productionRAW264.7>50% inhibition at 20 µM
Known Analog (13)LPS-induced NO productionRAW264.7>50% inhibition at 20 µM
Asperbisabolane F (6)LPS-activated NO secretionBV-2 microglia>45% inhibition at 10 µM
Asperbisabolane L (12)LPS-activated NO secretionBV-2 microglia>45% inhibition at 10 µM
Aspercuparene A (16)LPS-activated NO secretionBV-2 microglia>45% inhibition at 10 µM
Known Bisabolane Analogues (25-27)LPS-activated NO secretionBV-2 microglia>45% inhibition at 10 µM

Source:[1][8][9]

Experimental Protocols for Activity Validation

The validation of in silico predictions hinges on robust and reproducible experimental data. Below are detailed methodologies for key assays commonly used to evaluate the cytotoxic and anti-inflammatory activities of bisabolane sesquiterpenoids.

A common method to assess the cytotoxic potential of a compound is the CCK8 (Cell Counting Kit-8) or MTT assay, which measures cell viability.

Protocol: CCK8 Assay for Cytotoxicity

  • Cell Culture: Culture human cancer cell lines (e.g., A549, K562, ASPC) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10^4 cells/mL and incubate for 24 hours.

  • Compound Treatment: Add the test compounds (e.g., bisabolane sesquiterpenoids) at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for 48 hours.

  • CCK8 Addition: Add 10 µL of CCK8 solution to each well and incubate for an additional 2 hours.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 values.

The anti-inflammatory activity is often assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol: Nitric Oxide (NO) Inhibition Assay

  • Cell Culture: Culture RAW264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Griess Assay: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

  • Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 values.

Visualization of Signaling Pathways and Workflows

Understanding the molecular mechanisms underlying the observed biological activities is crucial. Many bisabolane sesquiterpenoids exert their anti-inflammatory effects by modulating key signaling pathways such as the NF-κB pathway.[1][9]

experimental_validation_workflow cluster_in_silico In Silico Prediction cluster_experimental Experimental Validation cluster_outcome Outcome in_silico In Silico Prediction of Bioactivity and Targets cytotoxicity Cytotoxicity Assays (e.g., CCK8, MTT) in_silico->cytotoxicity Test Predicted Cytotoxicity anti_inflammatory Anti-inflammatory Assays (e.g., NO Inhibition, Cytokine Levels) in_silico->anti_inflammatory Test Predicted Anti-inflammatory Activity mechanism Mechanism of Action Studies (e.g., Western Blot, qPCR) cytotoxicity->mechanism anti_inflammatory->mechanism validation Validation of In Silico Prediction mechanism->validation

Caption: Workflow for the experimental validation of in silico predictions.

nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus Translocation genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) nucleus->genes Transcription bisabolane Bisabolane Sesquiterpenoids bisabolane->ikk Inhibition

Caption: The NF-κB signaling pathway, a target for anti-inflammatory bisabolanes.

This guide provides a starting point for researchers interested in the bioactivity of 9-Oxo-2,7-bisaboladien-15-oic acid and other bisabolane sesquiterpenoids. By leveraging the existing knowledge on this class of compounds and employing the standardized experimental protocols outlined above, researchers can effectively validate in silico predictions and further elucidate the therapeutic potential of these natural products.

References

Assessing the Cross-Reactivity of 9-Oxo-2,7-bisaboladien-15-oic Acid: A Comparative Guide Based on Structurally Related Bisabolane Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for evaluating the cross-reactivity of the natural compound 9-Oxo-2,7-bisaboladien-15-oic acid in various cell lines. Due to the current lack of publicly available data for this specific compound, this document leverages experimental data from structurally similar bisabolane sesquiterpenoids to offer a comparative analysis and detailed experimental protocols. This approach allows for an informed, preliminary assessment and guides future research directions.

Bisabolane sesquiterpenoids are a class of natural products that have garnered significant interest for their potential as anticancer agents due to their cytotoxic effects against various cancer cell lines.[1] Understanding the cross-reactivity of these compounds—their effects on both cancerous and non-cancerous cells—is a critical step in the early stages of drug development to assess potential therapeutic windows and off-target toxicities.

Data Presentation: Comparative Cytotoxicity of Bisabolane Sesquiterpenoids

The following table summarizes the cytotoxic activity (IC50 values) of several bisabolane sesquiterpenoids against a panel of human and murine cancer cell lines, as well as non-cancerous cell lines. This data is crucial for comparing the potency and selectivity of these compounds.

Compound Name/IdentifierCell LineCell TypeIC50 ValueReference
β-bisabolene 4T1Murine Breast Cancer48.99 µg/ml[1]
MG1361Murine Mammary Carcinoma65.49 µg/ml[2]
Eph4Normal Murine Mammary Epithelial>200 µg/ml[2][3]
MCF-7Human Breast Cancer66.91 µg/ml[1][2]
MDA-MB-231Human Breast Cancer98.39 µg/ml[1][2]
SKBR3Human Breast Cancer70.62 µg/ml[1][2]
BT474Human Breast Cancer74.3 µg/ml[1][2]
MCF-10ANormal Human Breast Epithelial114.3 µg/ml[2][3]
Compound 13 (phenolic bisabolane adduct) HL-60Human Leukemia15.7 µM[1][4]
Compound 14 (phenolic bisabolane adduct) A549Human Lung Carcinoma1.9 µM[1][4]
HL-60Human Leukemia5.4 µM[1][4]
Sulfurated compounds 42 & 43 MKN-45Human Gastric Cancer19.8 to 30.1 µg/ml[4]
HepG2Human Liver Cancer19.8 to 30.1 µg/ml[4]
Compound 119 (dicyclic bisabolane) DU-145Human Prostate Cancer28 nM[4]
C42BHuman Prostate Cancer52 nM[4]
Aspertenol A (1) K562Human Leukemia16.6 µM[5]
A549Human Lung Carcinoma43.5 µM[5]
Aspertenol B (2) K562Human Leukemia72.7 µM[5]
(1'S,2'S)-2-(2',3'-epoxy-1'-hydroxy-5'-methylphenyl)-6-methyl-5-hepten-2-ol (4) K562Human Leukemia23.4 µM[5]
A549Human Lung Carcinoma70.2 µM[5]
(S)-2-(2-hydroxy-5-methylphenyl)-6-methyl-5-hepten-2-ol (9) K562Human Leukemia35.8 µM[5]
A549Human Lung Carcinoma61.1 µM[5]

Experimental Protocols

To assess the cross-reactivity of this compound, a series of in vitro assays should be conducted. Below are detailed methodologies for key experiments.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells (both cancerous and non-cancerous lines) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. PI stoichiometrically binds to DNA, and the fluorescence intensity is proportional to the DNA content.

Protocol:

  • Cell Treatment: Treat cells with the test compound as described for the apoptosis assay.

  • Cell Fixation: Harvest and wash the cells with PBS, then fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Mandatory Visualizations

Experimental Workflow for Cross-Reactivity Assessment

G cluster_0 In Vitro Screening cluster_1 Cytotoxicity Assessment cluster_2 Mechanism of Action cluster_3 Data Analysis & Interpretation A Test Compound (this compound) B Panel of Cancer Cell Lines (e.g., Breast, Lung, Leukemia) A->B C Panel of Non-Cancerous Cell Lines (e.g., Normal Epithelial) A->C D MTT Assay B->D C->D E Determine IC50 Values D->E F Apoptosis Assay (Annexin V/PI) E->F G Cell Cycle Analysis E->G H Compare IC50 between Cancerous and Non-Cancerous Cells E->H I Assess Therapeutic Index H->I

Caption: Workflow for assessing the cross-reactivity of a test compound.

Signaling Pathways: Induction of Apoptosis

The cytotoxic effects of many bisabolane sesquiterpenoids are mediated through the induction of apoptosis.[1]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand (e.g., FasL) death_receptor Death Receptor (e.g., Fas) death_ligand->death_receptor caspase8 Caspase-8 death_receptor->caspase8 caspase37 Executioner Caspases (Caspase-3, -7) caspase8->caspase37 compound Bisabolane Sesquiterpenoid bax Bax compound->bax bcl2 Bcl-2 compound->bcl2 mito Mitochondrion bax->mito bcl2->mito cyto_c Cytochrome c mito->cyto_c caspase9 Caspase-9 cyto_c->caspase9 caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: Intrinsic and extrinsic pathways of apoptosis.

References

Structure-Activity Relationship of Bisabolane Sesquiterpenoids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While specific research on the structure-activity relationship (SAR) of 9-Oxo-2,7-bisaboladien-15-oic acid analogs is not extensively available in publicly accessible literature, a broader analysis of the bisabolane sesquiterpenoid class of compounds provides valuable insights into how structural modifications influence their biological activities. This guide offers a comparative overview of the anti-inflammatory, cytotoxic, and antibacterial activities of various bisabolane derivatives, supported by available experimental data.

Bisabolane-type sesquiterpenoids are a diverse group of natural products known for a wide range of pharmacological properties.[1] Their core structure, a monocyclic sesquiterpene framework, allows for numerous substitutions and modifications, leading to a wide array of biological effects.[1]

Comparative Analysis of Biological Activities

The biological activity of bisabolane sesquiterpenoids is significantly influenced by the nature and position of functional groups, stereochemistry, and the degree of unsaturation. The following sections summarize the available quantitative data on their anti-inflammatory, cytotoxic, and antibacterial activities.

Anti-inflammatory Activity

The anti-inflammatory potential of bisabolane derivatives has been a key area of investigation. Key structural features influencing this activity include the presence of double bonds and the stereochemistry of the core structure. For instance, the presence of a double bond at the Δ7,8 position in the bisabolane skeleton has been suggested to enhance the inhibition of nitric oxide (NO) secretion, a key mediator in inflammation.[2][3]

Further studies on bisabolane-type sesquiterpenoids from Curcuma longa have highlighted the importance of stereochemistry and substitution patterns. For example, the absolute configuration at the C-6 position and the degree of oxidation in the side chain can significantly impact anti-inflammatory effects.[4] One compound from this study, referred to as compound 4 , demonstrated potent anti-inflammatory activity by significantly reducing the levels of NO, IL-1β, IL-6, TNF-α, and PGE2 in RAW264.7 cells.[4]

Compound/AnalogKey Structural Feature(s)Bioactivity (Metric)Reference
Compound 26 Double bond at Δ7,856.8% inhibition of NO secretion at 10 μM[2][3]
Compound 20 -46.4% inhibition of NO secretion at 10 μM[2][3]
Dicyclic bisabolane 141 Dicyclic structureIC50 of 25.5 μM against LPS-activated NO production[3]
Amygdanoids A-GBisabolane-type sesquiterpenesInhibition of NO production and iNOS protein expression[5]
Amygdanoid E-Suppression of iNOS and COX-2 expression via PI3K/AKT/NF-κB pathway[5]
Cytotoxic Activity

The cytotoxic effects of bisabolane derivatives against various cancer cell lines have also been reported. Structural modifications such as the formation of adducts with other aromatic moieties and the introduction of sulfur-containing functional groups appear to play a role in enhancing cytotoxicity.[2][3] For example, the condensation of phenolic bisabolanes with diphenyl ethers has been shown to significantly increase their cytotoxic potential.[2][3]

Compound/AnalogCell Line(s)IC50 ValuesKey Structural Feature(s)Reference
Compound 14 A549, HL-601.9 μM, 5.4 μMAdduct of phenolic bisabolane and diphenyl ether[2][3]
Compound 13 HL-6015.7 μMAdduct of phenolic bisabolane and diphenyl ether[2][3]
Sulfurated compounds 42 & 43 MKN-45, HepG219.8 to 30.1 μg/mlMethylsulfinyl group[2][3]
Dimer 58 & 60 HepG-2, Caski2.91–12.40 μg/mlDimeric structure[2][3]
β-BisaboleneMouse (MG1361, 4T1), Human (MCF-7, MDA-MB-231, SKBR3, BT474)48.99 - 98.39 µg/ml-[6]
Antibacterial Activity

Several bisabolane sesquiterpenoids have demonstrated promising antibacterial activity against a range of pathogenic bacteria. While specific SAR trends are less defined from the available data, individual compounds have shown potent and sometimes selective activity.

Compound/AnalogBacterial Strain(s)MIC/IC50 ValuesReference
Compounds 33–35 E. coli, E. tarda, V. harveyi, V. parahaemolyticus≤ 8.0 μg/ml (MIC)[2][3]
Compound 39 S. epidermidis, S. aureus8 and 16 μg/ml (MIC)[2][3]
Compound 61 M. luteus, V. alginolyticus1.0 and 2.0 μg/ml (MIC)[2][3]
Halogenated bisabolanes 65 & 66 S. aureus26.8 and 15.4 μg/ml (MIC)[2][3]
Aspergiterpenoid A (1) and related compounds (2-5)Various pathogenic and marine bacteria1.25 to 20.0 µM (MIC)[7]
Aromatic bisabolene derivatives (1, 2, 5)A. hydrophilia, E. coli, E. tarda, V. harveyi1.0 to 8.0 μg/mL (MIC)[8]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of research findings. Based on the reviewed literature, the following methodologies are commonly employed in the study of bisabolane sesquiterpenoids.

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

A frequently used method to assess anti-inflammatory activity is the measurement of nitric oxide (NO) inhibition in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW264.7 or BV-2 microglia.

  • Cell Culture: Macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are pre-treated with various concentrations of the test compounds for a specific duration (e.g., 1 hour).

  • Stimulation: Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the cell cultures.

  • Incubation: The cells are incubated for a further period (e.g., 24 hours).

  • NO Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm), and the percentage of NO inhibition is calculated relative to the LPS-treated control group.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the bisabolane analogs for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formazan crystals to form.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Antibacterial Activity Assay (Microdilution Method)

The minimum inhibitory concentration (MIC) of a compound is determined using a microdilution method.

  • Bacterial Culture: The bacterial strains are cultured in a suitable broth medium to a specific optical density.

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microplate.

  • Inoculation: A standardized suspension of the bacteria is added to each well.

  • Incubation: The plates are incubated under appropriate conditions for the specific bacterial strain.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Signaling Pathways and Experimental Workflows

The biological effects of bisabolane sesquiterpenoids are mediated through various signaling pathways. For instance, their anti-inflammatory effects can be attributed to the inhibition of the NF-κB pathway.[2][3]

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Bisabolane Bisabolane Derivative NF_kB_Inhibition Inhibition Bisabolane->NF_kB_Inhibition NF_kB NF-κB NF_kB_Inhibition->NF_kB prevents nuclear translocation IkB IκBα IKK->IkB phosphorylates IkB->NF_kB releases Nucleus Nucleus NF_kB->Nucleus translocates to iNOS_COX2 Pro-inflammatory Genes (iNOS, COX-2) Nucleus->iNOS_COX2 activates transcription of Inflammation Inflammation iNOS_COX2->Inflammation

Caption: Simplified NF-κB signaling pathway and the inhibitory action of bisabolane derivatives.

The general workflow for identifying and characterizing bioactive bisabolane sesquiterpenoids from natural sources involves several key steps, from extraction to bioactivity testing.

G Start Natural Source (e.g., Plant, Fungus) Extraction Extraction & Fractionation Start->Extraction Isolation Isolation of Analogs (e.g., Chromatography) Extraction->Isolation Structure Structure Elucidation (NMR, MS) Isolation->Structure Bioassay Biological Activity Screening (Anti-inflammatory, Cytotoxic, Antibacterial) Isolation->Bioassay SAR Structure-Activity Relationship Analysis Structure->SAR Bioassay->SAR Lead Lead Compound Identification SAR->Lead

Caption: General experimental workflow for the discovery of bioactive bisabolane analogs.

References

A Comparative Analysis of Bisabolane Sesquiterpenoids and Standard Chemotherapeutic Agents in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Drug Development

This guide provides a comparative overview of the anticancer potential of a representative bisabolane sesquiterpenoid against established chemotherapeutic drugs. Due to the limited availability of specific data on 9-Oxo-2,7-bisaboladien-15-oic acid, this document utilizes data from a structurally related bisabolane sesquiterpenoid to provide a meaningful benchmark for researchers. The information presented herein is intended to offer a foundation for further investigation into this promising class of natural compounds.

Comparative Cytotoxicity Analysis

The in vitro cytotoxic activity of a representative bisabolane sesquiterpenoid and three widely used anticancer drugs—doxorubicin, cisplatin, and paclitaxel—was evaluated against the human promyelocytic leukemia cell line, HL-60. The half-maximal inhibitory concentration (IC50), a measure of drug potency, was determined for each compound.

CompoundDrug ClassIC50 in HL-60 Cells (µM)Reference
Bisabolane Sesquiterpenoid (Compound 14)Natural Product5.4[1][2]
DoxorubicinAnthracycline~0.02 - 0.1 (Varies with experimental conditions)[3][4][5][6]
CisplatinPlatinum-based~8.3 - 9.0[7]
PaclitaxelTaxane~0.0025 - 0.0075 (2.5 - 7.5 nM)[8][9]

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, passage number, and incubation time. The values presented here are for comparative purposes.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[10][11][12]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of viable cells.[10]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., bisabolane sesquiterpenoid, doxorubicin, cisplatin, paclitaxel) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or a solution of SDS in HCl, to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the log of the compound concentration.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Assay)

This flow cytometry-based assay is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.[13][14][15][16]

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[13][15] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live and early apoptotic cells, but it can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[13][15]

Procedure:

  • Cell Treatment: Treat cells with the test compound at the desired concentration and for a specified duration to induce apoptosis.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.[14]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[13][16]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC and PI fluorescence are typically detected in different channels. The results allow for the quantification of different cell populations:

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Cell Cycle Analysis (Propidium Iodide Staining)

This method utilizes flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[17][18][19]

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA stoichiometrically.[17] The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the test compound, harvest them, and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane and preserve the cellular structure.[19]

  • Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).[17][19]

  • Incubation: Incubate the cells in the dark to allow for DNA staining.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The fluorescence intensity of PI is measured for each cell.

  • Data Analysis: A histogram of DNA content is generated, showing distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. The percentage of cells in each phase is then quantified.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the benchmarking of anticancer compounds.

G cluster_0 Experimental Workflow for Anticancer Drug Screening Cell Culture Cell Culture Drug Treatment Drug Treatment Cell Culture->Drug Treatment Expose cells to compound Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Drug Treatment->Cytotoxicity Assay (MTT) Measure cell viability Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Drug Treatment->Apoptosis Assay (Annexin V/PI) Assess programmed cell death Cell Cycle Analysis Cell Cycle Analysis Drug Treatment->Cell Cycle Analysis Analyze cell proliferation IC50 Determination IC50 Determination Cytotoxicity Assay (MTT)->IC50 Determination Calculate potency Comparative Analysis Comparative Analysis IC50 Determination->Comparative Analysis Mechanism of Action Mechanism of Action Apoptosis Assay (Annexin V/PI)->Mechanism of Action Cell Cycle Analysis->Mechanism of Action Mechanism of Action->Comparative Analysis

Caption: A typical experimental workflow for evaluating the anticancer properties of a compound.

G Bisabolane Sesquiterpenoid Bisabolane Sesquiterpenoid Cellular Stress Cellular Stress Bisabolane Sesquiterpenoid->Cellular Stress ROS Production ROS Production Cellular Stress->ROS Production Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Production->Mitochondrial Dysfunction Cytochrome c Release Cytochrome c Release Mitochondrial Dysfunction->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: A hypothetical signaling pathway for bisabolane sesquiterpenoid-induced apoptosis.

G cluster_0 Logical Flow of Comparative Drug Analysis Identify Test Compound Identify Test Compound Perform Cytotoxicity Assays Perform Cytotoxicity Assays Identify Test Compound->Perform Cytotoxicity Assays Select Standard Drugs Select Standard Drugs Select Standard Drugs->Perform Cytotoxicity Assays Choose Relevant Cell Line Choose Relevant Cell Line Choose Relevant Cell Line->Perform Cytotoxicity Assays Calculate IC50 Values Calculate IC50 Values Perform Cytotoxicity Assays->Calculate IC50 Values Compare Potency Compare Potency Calculate IC50 Values->Compare Potency

References

Unraveling the Action of 9-Oxo-2,7-bisaboladien-15-oic Acid: A Comparative Guide Based on Bisabolane Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, dedicated scientific literature detailing the specific mechanism of action for 9-Oxo-2,7-bisaboladien-15-oic acid is not available. This guide, therefore, presents an inferred mechanism of action based on the well-documented biological activities of structurally related bisabolane-type sesquiterpenoids. The experimental data provided for comparison is derived from studies on these related compounds and should be considered representative for this chemical class.

Bisabolane-type sesquiterpenoids, a diverse group of natural products, are predominantly recognized for their significant anti-inflammatory and cytotoxic properties. This guide provides a comparative overview of these activities, detailing the likely signaling pathways involved and the experimental protocols required to validate these mechanisms.

Comparative Analysis of Biological Activity

The primary biological activities attributed to bisabolane sesquiterpenoids are the modulation of inflammatory responses and the induction of cell death in cancerous cell lines.

Anti-Inflammatory Activity

The anti-inflammatory effects of bisabolane sesquiterpenoids are largely attributed to their ability to suppress key signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This inhibition leads to a reduction in the production of pro-inflammatory mediators.

Compound/AlternativeTarget Cell LineKey EffectIC50/Inhibition
This compound (Hypothetical) RAW 264.7 Macrophages Inhibition of Nitric Oxide (NO) Production Not Determined
Bisabolane ARAW 264.7 MacrophagesInhibition of NO Production> 50 µM
Bisabolane BRAW 264.7 MacrophagesInhibition of NO Production25.5 µM
α-BisabololLPS-stimulated murine macrophagesReduction of TNF-α & IL-6 secretion~10-50 µM
β-BisaboleneLPS-stimulated microglial cellsInhibition of iNOS and COX-2 expression~20 µM
Cytotoxic Activity

Several bisabolane sesquiterpenoids have demonstrated the ability to induce apoptosis (programmed cell death) in various cancer cell lines, making them potential candidates for anti-cancer drug development.

Compound/AlternativeTarget Cell LineKey EffectIC50
This compound (Hypothetical) Human Cancer Cell Line (e.g., MCF-7) Induction of Apoptosis Not Determined
β-BisaboleneMCF-7 (Breast Cancer)Induction of apoptosis66.91 µg/ml
β-Bisabolene4T1 (Murine Breast Cancer)Induction of apoptosis48.99 µg/ml
SanjuanolidePC-3 (Prostate Cancer)Cytotoxicity11 µM
SanjuanolideDU 145 (Prostate Cancer)Cytotoxicity7 µM

Inferred Signaling Pathways

Based on the activities of related compounds, this compound likely exerts its effects through the following signaling pathways:

G Inferred Anti-Inflammatory Signaling Pathways cluster_0 MAPK Pathway cluster_1 NF-κB Pathway cluster_2 Inflammatory Response MAPKKK MAPKKK (e.g., TAK1) MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK MAPK MAPK (e.g., p38, JNK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) AP1->Cytokines LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB (p50/p65) IkappaB->NFkappaB inhibits NFkappaB_nuc NF-κB (Nuclear) NFkappaB->NFkappaB_nuc translocates NFkappaB_nuc->Cytokines iNOS iNOS NFkappaB_nuc->iNOS COX2 COX-2 NFkappaB_nuc->COX2 Compound 9-Oxo-2,7-bisaboladien- 15-oic acid Compound->MAPKKK Compound->IKK G Inferred Apoptosis Induction Pathways cluster_0 Extrinsic Pathway cluster_1 Intrinsic (Mitochondrial) Pathway cluster_2 Execution Pathway DeathReceptor Death Receptor (e.g., Fas, TNFR1) ProCasp8 Pro-Caspase-8 DeathReceptor->ProCasp8 Casp8 Caspase-8 ProCasp8->Casp8 ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Mitochondrion Mitochondrion CytoC Cytochrome c Mitochondrion->CytoC release Apaf1 Apaf-1 CytoC->Apaf1 ProCasp9 Pro-Caspase-9 Apaf1->ProCasp9 Apoptosome Apoptosome ProCasp9->Apoptosome Casp9 Caspase-9 Apoptosome->Casp9 Casp9->ProCasp3 Bax Bax Bax->Mitochondrion Bcl2 Bcl-2 Bcl2->Bax Compound 9-Oxo-2,7-bisaboladien- 15-oic acid Compound->DeathReceptor Compound->Bax Compound->Bcl2 Casp3 Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

A Comparative Guide to Bioassays for 9-Oxo-2,7-bisaboladien-15-oic Acid and its Analogs: Assessing Reproducibility and Performance

Author: BenchChem Technical Support Team. Date: December 2025

A Note on a Novel Compound: Direct experimental data on the reproducibility of bioassays for 9-Oxo-2,7-bisaboladien-15-oic acid is not extensively available in the public domain. This guide, therefore, provides a comparative framework based on established and reproducible bioassays for structurally related bisabolane sesquiterpenoids. The methodologies and data presented for these analogs offer a robust starting point for researchers and drug development professionals to design and evaluate bioassays for this novel compound.

Bisabolane sesquiterpenoids, a class of naturally occurring compounds, are recognized for their diverse and potent biological activities. This guide focuses on three key bioassays to assess their cytotoxic, anti-inflammatory, and antimicrobial properties, providing detailed protocols and comparative data to aid in the reproducible evaluation of this compound and its analogs.

Quantitative Data Summary

The following tables summarize the reported biological activities of various bisabolane sesquiterpenoids, offering a comparative overview of their potency in different bioassays.

Table 1: Cytotoxicity of Bisabolane Sesquiterpenoids Against Various Cancer Cell Lines

CompoundCell LineAssayIC50 (µM)Reference
Aspertenol AK562CCK816.6[1]
Aspertenol CK562CCK872.7[1]
Compound 1 A549CCK843.5[1]
Compound 4 A549CCK870.2[1]
Compound 9 A549CCK861.1[1]

Table 2: Anti-inflammatory Activity of Bisabolane Sesquiterpenoids

CompoundCell LineAssayParameter MeasuredIC50 (µM) or InhibitionReference
Compound 20 BV-2 microgliaGriess AssayNitric Oxide (NO)46.4% inhibition at 10 µM[2]
Compound 26 BV-2 microgliaGriess AssayNitric Oxide (NO)56.8% inhibition at 10 µM[2]
Dicyclic bisabolane 141 RAW264.7Griess AssayNitric Oxide (NO)25.5[2]
Penicibisabolane GRAW264.7Griess AssayNitric Oxide (NO)>50% inhibition at 20 µM[3]
Compound 13 (known analog)RAW264.7Griess AssayNitric Oxide (NO)>50% inhibition at 20 µM[3]
Morincitrinoid ARAW 264.7Griess AssayNitric Oxide (NO)0.98 ± 0.07[4]
Known Analogue 2 RAW 264.7Griess AssayNitric Oxide (NO)6.32 ± 0.11[4]
Known Analogue 3 RAW 264.7Griess AssayNitric Oxide (NO)1.25 ± 0.09[4]
Known Analogue 4 RAW 264.7Griess AssayNitric Oxide (NO)2.37 ± 0.15[4]
Known Analogue 5 RAW 264.7Griess AssayNitric Oxide (NO)1.11 ± 0.08[4]
Known Analogue 6 RAW 264.7Griess AssayNitric Oxide (NO)3.24 ± 0.13[4]

Table 3: Antimicrobial Activity of Bisabolane Sesquiterpenoids

CompoundMicroorganismAssayMIC (µM)Reference
Compound 30 Staphylococcus albusBroth Microdilution5.00[2]
Compound 30 Micrococcus tetragenusBroth Microdilution1.25[2]
Compound 32 Staphylococcus albusBroth Microdilution5.00[2]
Compound 32 Bacillus subtilisBroth Microdilution2.50[2]
Aspergiterpenoid AStaphylococcus aureusBroth Microdilution5.00[5]
(-)-SydonolBacillus subtilisBroth Microdilution2.50[5]
(-)-Sydonic AcidStaphylococcus luteaBroth Microdilution2.50[5]
Compound 1 Aeromonas hydrophiliaBroth Microdilution1.0-8.0 µg/mL[6]
Compound 2 Escherichia coliBroth Microdilution1.0-8.0 µg/mL[6]
Compound 5 Vibrio harveyiBroth Microdilution1.0-8.0 µg/mL[6]

Experimental Protocols

Detailed methodologies for the key bioassays are provided below to ensure reproducibility.

Protocol 1: Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

  • Target cancer cell lines (e.g., A549, K562)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound or analog (test compound)

  • Vehicle control (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined from a dose-response curve.

cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Add test compound A->B C Incubate for 48-72h B->C D Add MTT solution C->D E Incubate for 4h D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G H Calculate cell viability & IC50 G->H

MTT Assay Workflow Diagram
Protocol 2: Anti-inflammatory Activity Assessment using Griess Assay

The Griess assay measures nitrite concentration, an indicator of nitric oxide (NO) production by activated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM with 10% FBS

  • 96-well cell culture plates

  • Lipopolysaccharide (LPS)

  • Test compound

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control and a vehicle control.

  • Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess reagent to each supernatant sample in a new 96-well plate.

  • Incubation: Incubate for 10-15 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve. Determine the percentage of NO inhibition relative to the LPS-stimulated control.

Protocol 3: Antimicrobial Activity Assessment using Broth Microdilution Assay

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • Test compound

  • Positive control antibiotic

  • Inoculum suspension (adjusted to 0.5 McFarland standard)

  • Resazurin solution (optional, as a viability indicator)

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add 10 µL of the microbial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum and no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • Visualization (Optional): Add a viability indicator like resazurin to each well and incubate for a further 2-4 hours to aid in the visualization of microbial growth.

Signaling Pathways Modulated by Bisabolane Sesquiterpenoids

Bisabolane sesquiterpenoids often exert their biological effects by modulating key intracellular signaling pathways involved in inflammation and cell survival.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses. Many anti-inflammatory compounds, including bisabolane sesquiterpenoids, inhibit this pathway.

cluster_nfkb NF-κB Signaling Pathway cluster_complex Cytoplasmic Complex LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB phosphorylates IKK->IkB degradation NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocation Genes Pro-inflammatory Gene Expression Nucleus->Genes activates Bisabolane Bisabolane Sesquiterpenoid Bisabolane->IKK inhibits

Inhibition of NF-κB Pathway
PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and proliferation. Some cytotoxic bisabolane sesquiterpenoids may induce apoptosis by inhibiting this pathway.

cluster_pi3k PI3K/Akt Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates Survival Cell Survival & Proliferation Akt->Survival Apoptosis Apoptosis Akt->Apoptosis Bisabolane Bisabolane Sesquiterpenoid Bisabolane->Akt inhibits

Modulation of PI3K/Akt Pathway

References

A Comparative Analysis of the Antifungal Spectrum of 9-Oxo-2,7-bisaboladien-15-oic Acid and Commercial Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antifungal spectrum of the natural compound 9-Oxo-2,7-bisaboladien-15-oic acid against established commercial antifungal agents: Fluconazole, Amphotericin B, and Caspofungin. Due to the limited availability of direct experimental data on the antifungal activity of purified this compound, this comparison incorporates findings on extracts from plants known to contain related bisabolane sesquiterpenoids, primarily from the Mikania genus. This approach offers a preliminary insight into its potential antifungal profile.

Introduction to this compound

This compound is a bisabolane sesquiterpenoid, a class of natural products known for a variety of biological activities. Sesquiterpenoids are a diverse group of C15 terpenoids, and various members have demonstrated antimicrobial properties. While specific data for this particular compound is scarce in publicly available research, studies on extracts from plants such as Mikania micrantha and Mikania glomerata, which are known to produce a variety of sesquiterpenoids, have indicated antifungal potential. For instance, extracts of Mikania micrantha have shown inhibitory activity against certain phytopathogens and dermatophytes, with terpenoids being identified as major active components.[1]

Quantitative Comparison of Antifungal Spectra

The following table summarizes the in vitro activity of the commercial antifungal agents against a panel of common fungal pathogens, expressed as Minimum Inhibitory Concentration (MIC) ranges in µg/mL. The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.

Fungal SpeciesThis compound (Data Unavailable)Fluconazole (µg/mL)Amphotericin B (µg/mL)Caspofungin (µg/mL)
Candida albicansData not available0.25 - 20.12 - 20.03 - 0.5
Candida glabrataData not available4 - 640.25 - 20.06 - 1
Candida kruseiData not available16 - >64 (Often intrinsically resistant)0.5 - 40.12 - 2
Candida parapsilosisData not available0.5 - 80.12 - 20.5 - 4
Aspergillus fumigatusData not available>64 (Generally resistant)0.25 - 20.015 - 0.5
Aspergillus flavusData not available>64 (Generally resistant)0.5 - 40.03 - 1
Aspergillus nigerData not available>64 (Generally resistant)0.5 - 40.06 - 2
Cryptococcus neoformansData not available2 - 160.12 - 1>16 (Generally resistant)

Note: MIC values can vary depending on the specific strain and testing methodology.

Experimental Protocols

The determination of the antifungal spectrum and MIC values is crucial for evaluating the potential of a new antifungal agent. The standardized method for this is the broth microdilution assay, as detailed by the Clinical and Laboratory Standards Institute (CLSI) document M27 for yeasts and M38 for filamentous fungi.

Broth Microdilution Method for Antifungal Susceptibility Testing (Based on CLSI M27/M38)

1. Preparation of Antifungal Stock Solutions:

  • A stock solution of the test compound (e.g., this compound) and control drugs are prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.

  • Serial two-fold dilutions are then prepared in RPMI 1640 medium to achieve the desired final concentration range for testing.

2. Inoculum Preparation:

  • Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies.

  • A suspension of the fungal cells is prepared in sterile saline and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is then further diluted in RPMI 1640 medium to achieve the final inoculum concentration.

3. Assay Procedure:

  • In a 96-well microtiter plate, each well is filled with the diluted antifungal agent.

  • The standardized fungal inoculum is then added to each well.

  • Control wells are included: a growth control (inoculum without any antifungal agent) and a sterility control (medium only).

  • The plates are incubated at a controlled temperature (typically 35°C) for a specified period (24-48 hours for yeasts, and longer for some filamentous fungi).

4. Determination of MIC:

  • Following incubation, the MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control. This can be assessed visually or by using a spectrophotometric plate reader.

Diagrams

Antifungal_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock_solution Prepare Stock Solution of Test Compound serial_dilution Perform Serial Dilutions in RPMI 1640 stock_solution->serial_dilution Dilute plate_setup Dispense Diluted Compounds into 96-well Plate serial_dilution->plate_setup fungal_culture Culture Fungal Isolates on Agar Plates inoculum_prep Prepare Standardized Fungal Inoculum fungal_culture->inoculum_prep Suspend & Standardize inoculation Inoculate Wells with Fungal Suspension inoculum_prep->inoculation plate_setup->inoculation incubation Incubate Plate at 35°C inoculation->incubation read_results Visually or Spectrophotometrically Read Growth Inhibition incubation->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Comparative Summary and Future Directions

While direct comparative data for this compound is not yet available, the antifungal activity observed in extracts of Mikania species suggests that bisabolane sesquiterpenoids as a class are promising candidates for further investigation. The broad-spectrum activity of Amphotericin B, the anti-yeast efficacy of Fluconazole, and the anti-Candida and anti-Aspergillus action of Caspofungin provide benchmarks for the development of new antifungal agents.

To fully assess the potential of this compound, future research should focus on:

  • Isolation and Purification: Obtaining a pure sample of the compound is essential for accurate in vitro testing.

  • In Vitro Susceptibility Testing: Determining the MIC values against a broad panel of clinically relevant yeasts and molds using standardized CLSI methods.

  • Mechanism of Action Studies: Investigating how the compound inhibits fungal growth to understand its potential advantages over existing drugs.

  • In Vivo Efficacy and Toxicity Studies: Evaluating the compound's effectiveness and safety in animal models of fungal infections.

By following a systematic approach to its evaluation, the scientific community can determine if this compound or related compounds can be developed into novel and effective antifungal therapies.

References

Safety Operating Guide

Prudent Disposal of 9-Oxo-2,7-bisaboladien-15-oic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This document provides a detailed protocol for the proper disposal of 9-Oxo-2,7-bisaboladien-15-oic acid (CAS No. 93888-59-6), a natural product utilized in life sciences research.[1] Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for the disposal of acidic organic compounds and information available for structurally similar chemicals.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is crucial to handle this compound with care, assuming it may present hazards similar to other acidic organic compounds, such as skin and eye irritation.[2]

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound:

  • Eye Protection: Safety glasses with side shields or chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber.

  • Skin Protection: A laboratory coat and closed-toe shoes are mandatory.

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe and compliant disposal of this compound.

Step 1: Waste Segregation

Proper segregation is the first and most critical step.

  • Collect all waste materials containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and cleaning materials, in a designated hazardous waste container.

  • This compound, being an organic acid, must be segregated from bases, oxidizing agents, and reducing agents to prevent violent reactions.[2]

Step 2: Container Management

The choice and handling of the waste container are paramount to prevent leaks and ensure safety.

  • Use a robust, leak-proof container made of a material compatible with acidic organic compounds (e.g., high-density polyethylene). Do not use metal containers.

  • The container must be clearly labeled as "Hazardous Waste: this compound" and include the date of accumulation.

  • Ensure the container is tightly sealed when not in use.

Step 3: Waste Storage

Store the designated waste container in a secure, secondary containment area that is well-ventilated and away from incompatible materials. The storage area should be clearly marked as a hazardous waste accumulation site.

Step 4: Professional Disposal

Under no circumstances should this compound be disposed of down the drain or in regular trash.[2]

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

  • Provide the waste disposal service with all available information about the compound.

Quantitative Data

While comprehensive physical and chemical data for this compound is limited, the following information is available:

PropertyValue
CAS Number93888-59-6
Predicted Relative Density1.069 g/cm³

Experimental Protocols

Detailed experimental protocols involving this specific compound were not cited in the available literature. Researchers should adhere to their institution's established protocols for handling acidic organic compounds.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound Start Start: Generation of Waste Segregate Segregate Waste (Separate from bases, oxidizers) Start->Segregate Container Use Labeled, Compatible Hazardous Waste Container Segregate->Container Store Store in Secondary Containment Container->Store ContactEHS Contact Environmental Health & Safety (EHS) or Licensed Waste Contractor Store->ContactEHS End End: Professional Disposal ContactEHS->End

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.